Product packaging for Asarinin(Cat. No.:CAS No. 133-05-1)

Asarinin

Cat. No.: B095023
CAS No.: 133-05-1
M. Wt: 354.4 g/mol
InChI Key: PEYUIKBAABKQKQ-WZBLMQSHSA-N
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Description

Episesamin has been reported in Lindera praecox, Zanthoxylum ailanthoides, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O6 B095023 Asarinin CAS No. 133-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3R,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYUIKBAABKQKQ-WZBLMQSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(COC2C3=CC4=C(C=C3)OCO4)C(O1)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CO[C@@H]2C3=CC4=C(C=C3)OCO4)[C@@H](O1)C5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201033462
Record name (+)-Episesamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201033462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133-05-1, 133-03-9
Record name Asarinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AI 3-21202
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Asarinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Episesamin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201033462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASARININ, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6PWY73ZGT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ASARININ, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3RVX72NMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biological Activities of Asarinin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Asarinin, a furofuran lignan predominantly isolated from plants of the Asarum and Zanthoxylum genera, has emerged as a molecule of significant interest in pharmacological research. Its diverse chemical structure lends itself to a wide array of biological activities, positioning it as a promising candidate for drug development. This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anticancer, anti-allergic, antiviral, and neuroprotective properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.

Anticancer and Antitumor Activity

This compound has demonstrated notable cytotoxic and pro-apoptotic effects across various cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis through both intrinsic and extrinsic pathways and the inhibition of key signaling cascades that promote cancer cell survival and proliferation.

Quantitative Data for Anticancer Activity
Cell LineAssayConcentration(s)Key Result(s)
MC (Human Gastric Precancerous Lesion)CCK-8 Assay20-140 µMIC50: 140 µM[1]
A2780 (Human Ovarian Cancer)MTT AssayNot specifiedIC50: 38.45 ± 2.78 µM[2]
SKOV3 (Human Ovarian Cancer)MTT AssayNot specifiedIC50: 60.87 ± 5.01 µM[2]
IOSE80PC (Immortalized Ovarian Surface Epithelial)MTT AssayUp to 200 µMNo significant cytotoxicity[2][3]
A2780 (Human Ovarian Cancer)Annexin V-FITC/PI Staining0-90 µM (48h)Up to 43% increase in apoptotic cells
SKOV3 (Human Ovarian Cancer)Annexin V-FITC/PI Staining0-90 µM (48h)Up to 48% increase in apoptotic cells
Key Signaling Pathways in Anticancer Activity

This compound's anticancer effects are significantly linked to its ability to modulate the STAT3 and caspase signaling pathways.

1. Inhibition of the STAT3 Signaling Pathway: In gastric precancerous cells, this compound has been shown to inhibit the STAT3 signaling pathway. This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1, ultimately promoting apoptosis. The process is also associated with an accumulation of mitochondrial reactive oxygen species (ROS).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor STAT3 STAT3 Receptor->STAT3 activates This compound This compound This compound->STAT3 inhibits phosphorylation ROS ROS This compound->ROS promotes accumulation p-STAT3 p-STAT3 STAT3->p-STAT3 phosphorylation p-STAT3_dimer p-STAT3_dimer p-STAT3->p-STAT3_dimer dimerization Bcl-2 Bcl-2 Apoptosis Apoptosis Bcl-2->Apoptosis inhibits CyclinD1 CyclinD1 Cell_Cycle Cell_Cycle CyclinD1->Cell_Cycle promotes ROS->Apoptosis induces Gene_Expression Gene_Expression p-STAT3_dimer->Gene_Expression regulates Gene_Expression->Bcl-2 Gene_Expression->CyclinD1

This compound-mediated inhibition of the STAT3 pathway.

2. Induction of Caspase-Dependent Apoptosis: In human ovarian cancer cells, this compound induces apoptosis through the activation of a caspase cascade. It activates initiator caspases-8 and -9, which correspond to the extrinsic and intrinsic apoptotic pathways, respectively. These then activate the executioner caspase-3, leading to programmed cell death.

G This compound This compound Caspase-8 Caspase-8 This compound->Caspase-8 activates Caspase-9 Caspase-9 This compound->Caspase-9 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caspase-dependent apoptosis induced by this compound.

Experimental Protocols

MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cancer cells (e.g., A2780, SKOV3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for a specified duration (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells (e.g., A2780, SKOV3) and treat with this compound as described for the MTT assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis.

Anti-allergic and Anti-inflammatory Activity

This compound exhibits potent anti-allergic and anti-inflammatory properties by inhibiting the activation of mast cells, which are key players in allergic reactions.

Quantitative Data for Anti-allergic Activity
Cell Line/ModelAssayThis compound ConcentrationKey Result(s)
LAD2 (Human Mast Cell Line)Histamine Release Assay50 µMSignificant inhibition of histamine release
LAD2 (Human Mast Cell Line)Cytokine Release AssayNot specifiedSignificant reduction in TNF-α, MCP-1, IL-4, and IL-5
LAD2 (Human Mast Cell Line)Calcium Mobilization Assay25 µMSignificant reduction in calcium flux
Key Signaling Pathway in Anti-allergic Activity

The anti-allergic effect of this compound is primarily attributed to its role as a Src family kinase inhibitor. In mast cells, the cross-linking of IgE receptors (FcεRI) by an allergen triggers a signaling cascade initiated by Src family kinases like Lyn and Fyn. This compound inhibits the phosphorylation of these kinases, thereby blocking downstream signaling events such as the activation of PLC-γ1, p38α, and Akt, which are crucial for mast cell degranulation and the release of inflammatory mediators.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI Src_Kinases Src Family Kinases (Lyn, Fyn) FcεRI->Src_Kinases activates This compound This compound This compound->Src_Kinases inhibits phosphorylation PLC-g1 PLC-γ1 Src_Kinases->PLC-g1 activates p38a p38α Src_Kinases->p38a activates Akt Akt Src_Kinases->Akt activates Degranulation Degranulation PLC-g1->Degranulation p38a->Degranulation Akt->Degranulation Allergen_IgE Allergen + IgE Allergen_IgE->FcεRI cross-linking

Inhibition of mast cell activation by this compound via Src kinase inhibition.

Experimental Protocols

Histamine Release Assay

  • Cell Sensitization: Sensitize LAD2 mast cells with IgE overnight.

  • Washing: Wash the cells to remove unbound IgE.

  • Treatment: Pre-incubate the sensitized cells with this compound (e.g., 50 µM) for a specified time.

  • Challenge: Challenge the cells with an antigen to induce degranulation.

  • Histamine Quantification: Collect the supernatant and measure the histamine concentration using an ELISA kit.

Antiviral Activity

This compound has demonstrated significant antiviral efficacy, particularly against the Foot-and-Mouth Disease Virus (FMDV).

Quantitative Data for Antiviral Activity
VirusCell LineAssayKey Result(s)
FMDVBHK-21Immunoperoxidase Monolayer AssayEC50: 15.11 ± 1.18 µM
FMDVBHK-21FMDV Minigenome AssayIC50: 10.37 µM
Key Mechanism of Antiviral Activity

The primary antiviral mechanism of this compound against FMDV is the inhibition of the viral RNA-dependent RNA polymerase (3Dpol). This enzyme is essential for the replication of the viral genome. By targeting 3Dpol, this compound effectively suppresses viral RNA synthesis and subsequent viral protein expression, thereby inhibiting viral replication in a dose-dependent manner.

This compound This compound 3Dpol RNA-dependent RNA Polymerase (3Dpol) This compound->3Dpol inhibits FMDV FMDV Viral_RNA Viral RNA Genome FMDV->Viral_RNA releases Viral_RNA->3Dpol template for Replication Replication 3Dpol->Replication catalyzes New_Virions New_Virions Replication->New_Virions leads to

This compound's inhibition of FMDV replication via 3Dpol targeting.

Experimental Protocols

FMDV Minigenome Assay

  • Cell Transfection: Co-transfect BHK-21 cells with plasmids encoding the FMDV minigenome (containing a reporter gene like GFP), T7 RNA polymerase, and the FMDV P3 protein.

  • Treatment: Treat the transfected cells with various concentrations of this compound.

  • Reporter Gene Expression: After a suitable incubation period, measure the expression of the reporter gene (e.g., GFP fluorescence).

  • Data Analysis: A reduction in reporter gene expression indicates inhibition of 3Dpol activity. The IC50 value can be determined from the dose-response curve.

Neuroprotective Effects

This compound has shown potential neuroprotective activities, particularly in models of neurotoxicity.

Key Signaling Pathways in Neuroprotection

In a study using PC12 cells, this compound demonstrated protection against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity. This neuroprotective effect is mediated through two main pathways:

  • Activation of the PKA-CREB-TH System: this compound induces the cyclic AMP-dependent protein kinase A (PKA) signaling pathway, leading to the phosphorylation of cAMP-response element binding protein (CREB) and tyrosine hydroxylase (TH). This cascade stimulates the biosynthesis of dopamine.

  • Inhibition of Stress-Activated Pathways: this compound inhibits the sustained activation of the ERK, p38 MAPK, and JNK1/2 pathways, as well as caspase-3 activity, which are typically induced by neurotoxins like 6-OHDA.

cluster_pro_survival Pro-survival Pathway cluster_anti_apoptotic Anti-apoptotic Pathway Asarinin_pro This compound PKA PKA Asarinin_pro->PKA activates CREB CREB PKA->CREB phosphorylates TH Tyrosine Hydroxylase CREB->TH activates transcription Dopamine Dopamine TH->Dopamine stimulates biosynthesis Asarinin_anti This compound Stress_Kinases ERK, p38, JNK Asarinin_anti->Stress_Kinases inhibits 6-OHDA 6-OHDA 6-OHDA->Stress_Kinases activates Caspase-3 Caspase-3 Stress_Kinases->Caspase-3 activates Cell_Death Cell_Death Caspase-3->Cell_Death induces

Neuroprotective mechanisms of this compound in PC12 cells.

Experimental Protocols

Western Blot for Protein Phosphorylation

  • Cell Lysis: Treat PC12 cells with this compound and/or 6-OHDA. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., STAT3, Src, ERK, CREB).

  • Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.

This compound is a pharmacologically active lignan with a broad spectrum of biological activities. Its potential as an anticancer, anti-allergic, antiviral, and neuroprotective agent is supported by a growing body of scientific evidence. The mechanisms underlying these activities involve the modulation of multiple key signaling pathways. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers seeking to further investigate the therapeutic potential of this compound. Future studies should focus on preclinical and clinical evaluations to translate these promising in vitro and in vivo findings into novel therapeutic strategies.

References

Asarinin: A Comprehensive Technical Guide on its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asarinin, a naturally occurring lignan, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological functions of this compound. Detailed experimental protocols for its extraction, purification, and analysis are presented, alongside methodologies for investigating its effects on crucial cellular signaling pathways. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound, with the chemical formula C₂₀H₁₈O₆, is a furofuran lignan characterized by a central tetrahydrofurofuran ring system to which two benzodioxole moieties are attached.[1][2][3] It is a stereoisomer of sesamin and can be isolated from various plant species, including those from the Asarum and Zanthoxylum genera.[4][5]

Chemical Identifiers
IdentifierValueReference
IUPAC Name 5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole
CAS Number 133-04-0
Molecular Formula C₂₀H₁₈O₆
Molecular Weight 354.35 g/mol
Synonyms (-)-Asarinin, l-Asarinin, Episesamin
Physicochemical Properties
PropertyValueReference
Appearance Crystalline powder
Melting Point 121-122 °C
Boiling Point 504.4 ± 50.0 °C (Predicted)
Solubility Soluble in DMSO and chloroform; practically insoluble in water.
Specific Rotation [α]D²⁰ -118.6° (chloroform)
Topological Polar Surface Area 55.4 Ų
XLogP3 3.32

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Anti-Cancer Activity and Apoptosis Induction

This compound has been shown to induce apoptosis in various cancer cell lines. This process is mediated through the activation of the intrinsic and extrinsic caspase cascades.

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Caspase8 Caspase-8 This compound->Caspase8 Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced caspase-dependent apoptosis pathway.

Inhibition of STAT3 Signaling

This compound has been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival.

This compound This compound pSTAT3 p-STAT3 (Tyr705) This compound->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Dimerization Dimerization pSTAT3->Dimerization NuclearTranslocation Nuclear Translocation Dimerization->NuclearTranslocation GeneExpression Target Gene Expression (e.g., Bcl-2, Cyclin D1) NuclearTranslocation->GeneExpression Proliferation Cell Proliferation & Survival GeneExpression->Proliferation

Inhibition of the STAT3 signaling pathway by this compound.

Modulation of Src Family Kinases

This compound also acts as an inhibitor of Src family kinases, which are non-receptor tyrosine kinases involved in various cellular processes, including cell growth, differentiation, and migration.

Experimental Protocols

Extraction, Isolation, and Purification

The following protocol describes a general method for the extraction and purification of this compound from plant material.

PlantMaterial Dried & Powdered Plant Material Maceration Maceration with Methanol PlantMaterial->Maceration Filtration Filtration & Concentration Maceration->Filtration CrudeExtract Crude Methanolic Extract Filtration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Hexane-EtOAc gradient) CrudeExtract->ColumnChromatography Fractions Collection of Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC Purifiedthis compound Purified this compound TLC->Purifiedthis compound Pool & Recrystallize

Workflow for the extraction and purification of this compound.

Methodology:

  • Extraction:

    • Air-dried and powdered plant material (e.g., roots of Asarum sp.) is macerated with methanol at room temperature for 24-48 hours.

    • The extraction process is repeated three times to ensure complete extraction.

    • The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

  • Isolation and Purification:

    • The crude extract is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v).

    • Fractions containing this compound (identified by comparison with a standard) are pooled and concentrated.

    • The resulting solid is recrystallized from a suitable solvent system (e.g., methanol/chloroform) to obtain pure this compound crystals.

Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 50:50 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 287 nm.

  • Injection Volume: 10-20 µL.

Biological Assays

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

  • Cell Culture: Seed cancer cells (e.g., HeLa) in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 24-48 hours. Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for STAT3 Signaling:

  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Src Kinase Activity Assay:

A commercially available Src kinase assay kit can be used to determine the inhibitory effect of this compound on Src activity. The assay typically involves the following steps:

  • Reaction Setup: In a microplate, combine the Src enzyme, a specific substrate (e.g., a tyrosine-containing peptide), and ATP in a reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction wells. Include a positive control inhibitor and a no-inhibitor control.

  • Incubation: Incubate the plate at the recommended temperature and time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using a specific antibody that recognizes the phosphorylated substrate, coupled with a detection system (e.g., fluorescence or luminescence).

  • Data Analysis: Calculate the percentage of Src kinase inhibition by this compound at each concentration and determine the IC₅₀ value.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and a diverse range of biological activities. The information and protocols provided in this technical guide offer a solid foundation for researchers to further explore the therapeutic potential of this intriguing molecule. The detailed methodologies for extraction, analysis, and biological evaluation will facilitate standardized and reproducible research in the fields of natural product chemistry and drug development. Further investigation into the signaling pathways modulated by this compound will undoubtedly uncover new avenues for its application in treating various diseases.

References

Asarinin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which asarinin, a lignan found in plants of the Asarum genus, exerts its anti-cancer effects. The document details its impact on key signaling pathways, summarizes available quantitative data, provides detailed experimental protocols for studying its effects, and visualizes its mechanisms of action.

Core Mechanisms of Action

This compound combats cancer cell proliferation and survival through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), disrupting critical survival signaling, and promoting oxidative stress.

Induction of Caspase-Dependent Apoptosis

A primary mechanism of this compound's anti-tumor activity is the induction of apoptosis. In human ovarian cancer cell lines (A2780 and SKOV3), treatment with (-)-asarinin leads to a significant increase in apoptotic cell death. This process is mediated by the activation of the caspase cascade, a family of proteases central to the execution of apoptosis. Specifically, this compound has been shown to activate initiator caspases-8 and -9, as well as the executioner caspase-3. The activation of both caspase-8 and caspase-9 suggests that this compound may trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The crucial role of this cascade is confirmed by experiments where pretreatment with specific caspase inhibitors for caspases-3, -8, and -9 significantly reverses and attenuates this compound-induced cell death.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting the expression of genes involved in proliferation, survival, and angiogenesis. This compound has been identified as an inhibitor of the STAT3 signaling pathway.[1] In gastric precancerous cells, this compound inhibits the expression of phosphorylated STAT3 (p-STAT3), which is the active form of the protein.[2] By inhibiting STAT3 activation, this compound downregulates the expression of its downstream target genes, including the anti-apoptotic protein Bcl-2 and the cell cycle regulator Cyclin D1.[1] The pro-apoptotic effects of this compound can be abolished by the use of STAT3 agonists, confirming that STAT3 inhibition is a key component of its mechanism of action.[2]

Promotion of Mitochondrial Reactive Oxygen Species (ROS)

This compound induces an accumulation of reactive oxygen species (ROS) within the mitochondria.[1] While moderate levels of ROS are involved in normal cell signaling, excessive levels lead to oxidative stress, causing damage to cellular components, including mitochondria, and can trigger apoptosis. In precancerous gastric cells, this compound treatment causes mitochondrial damage, reduces the mitochondrial membrane potential, and decreases ATP production. The pharmacological effects of this compound in these cells were blocked by the ROS scavenger N-acetylcysteine, demonstrating that the induction of mitochondrial ROS is a critical upstream event in its anti-cancer activity.

Effects on Cell Cycle and Metastasis

The effect of this compound on the cell cycle appears to be cell-line dependent. In human ovarian cancer cells (A2780 and SKOV3), this compound did not induce cell cycle arrest but led to an increase in the SubG1 cell population, which is indicative of apoptotic cells with fragmented DNA. However, in gastric precancerous MC cells, treatment with (-)-asarinin induced cell cycle arrest at the G0/G1 phase. This was accompanied by the downregulation of cell cycle-related proteins Cyclin E1 and Cyclin E2.

Furthermore, (-)-asarinin has been shown to significantly reduce the migration and invasion capabilities of cancer cells, suggesting a potential role in inhibiting metastasis.

Signaling Pathways and Workflows

The following diagrams visualize the key molecular pathways and experimental processes involved in this compound's mechanism of action.

Asarinin_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress Casp8 Caspase-8 (Initiator) This compound->Casp8 Activates (Extrinsic Pathway) ROS ↑ Mitochondrial ROS Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Casp9 Caspase-9 (Initiator) ROS->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: this compound induces apoptosis via intrinsic (ROS) and extrinsic pathways.

Asarinin_STAT3_Pathway This compound This compound pSTAT3 p-STAT3 (Active) This compound->pSTAT3 Inhibits Phosphorylation STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Dimerization & Translocation Transcription Gene Transcription Nucleus->Transcription Bcl2 Bcl-2 Transcription->Bcl2 CyclinD1 Cyclin D1 Transcription->CyclinD1 Survival ↓ Cell Survival Bcl2->Survival Proliferation ↓ Proliferation CyclinD1->Proliferation

Caption: this compound inhibits the STAT3 signaling pathway, reducing cell survival.

Experimental_Workflow_Apoptosis cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis A1 Seed Cancer Cells (e.g., A2780, SKOV3) A2 Treat with this compound (Dose-response / Time-course) A1->A2 A3 Harvest Cells (Including supernatant) A2->A3 B1 Wash with PBS A3->B1 B2 Resuspend in 1X Annexin V Binding Buffer B1->B2 B3 Add Annexin V-FITC and Propidium Iodide (PI) B2->B3 B4 Incubate 15 min at Room Temperature (Dark) B3->B4 C1 Acquire on Flow Cytometer B4->C1 C2 Gate Populations: - Live (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) C1->C2

References

A Technical Guide to the Stereoisomers of Asarinin: Unraveling the Biological Significance of Chirality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asarinin, a furofuran lignan found in various plant species, exists as two stereoisomers: (-)-Asarinin and (+)-Asarinin. While both enantiomers share the same chemical formula and connectivity, their distinct spatial arrangements give rise to different biological activities. This technical guide provides a comprehensive overview of the current scientific knowledge on these stereoisomers, with a primary focus on (-)-Asarinin due to the extensive research available. This document summarizes their chemical and physical properties, delves into their known biological activities with quantitative data, outlines detailed experimental protocols for key assays, and visualizes the signaling pathways modulated by (-)-Asarinin. A significant information gap exists in the scientific literature regarding the specific biological effects of (+)-Asarinin, and this guide highlights the need for further research to fully understand the stereospecific pharmacology of this compound.

Introduction

The phenomenon of stereoisomerism plays a critical role in pharmacology, where the three-dimensional structure of a molecule can dictate its interaction with biological targets. Enantiomers, non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. This compound, a lignan with a range of reported biological effects, presents an interesting case study in stereochemistry. While (-)-Asarinin has been the subject of numerous investigations, its enantiomer, (+)-Asarinin, remains largely uncharacterized in terms of its biological activity. This guide aims to consolidate the available technical information on both stereoisomers to aid researchers in drug discovery and development.

Chemical and Physical Properties

(-)-Asarinin and (+)-Asarinin are enantiomers with the same molecular formula (C₂₀H₁₈O₆) and molecular weight (354.35 g/mol )[1]. Their distinct stereochemistry, however, results in different optical rotations. While detailed comparative data on their physical properties are scarce, some general properties of this compound have been reported. This compound is described as a moderately lipophilic compound[2].

Table 1: Chemical and Physical Properties of this compound

PropertyValue/Description
Molecular Formula C₂₀H₁₈O₆
Molecular Weight 354.35 g/mol [1]
CAS Number 133-04-0 for (-)-Asarinin
Appearance Powder[1]
Solubility Practically insoluble in water; soluble in boiling methanol, alcohol, chloroform, acetone, and benzene[1]
logP 3.22
logS (water solubility) -4.39
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 6
Rotatable Bonds 4

Note: Most of the available data does not differentiate between the stereoisomers. The provided information is for "this compound" in general or specifically for the more studied (-)-Asarinin.

Biological Activities and Quantitative Data

The vast majority of published research on the biological activity of this compound has focused on the (-)-enantiomer. (-)-Asarinin has been shown to possess a wide range of pharmacological effects, including anti-cancer, anti-inflammatory, anti-viral, and neuroprotective properties. In contrast, there is a significant lack of data on the biological activities of (+)-Asarinin. Some studies have been conducted on racemic (±)-Asarinin, a mixture of both enantiomers.

(-)-Asarinin

Table 2: Summary of Biological Activities of (-)-Asarinin

Biological ActivityCell Line/ModelQuantitative DataReference
Anti-cancer
CytotoxicityMC cells (human gastric precancerous lesion)IC₅₀: 140 µM (24-48h)
Apoptosis InductionA2780 and SKOV3 (human ovarian cancer)-
STAT3 Signaling Inhibition MC cellsInhibition of p-STAT3, Bcl-2, and cyclin D1 expression at 80-140 µM
Src Family Kinase Inhibition LAD2 (human mast cell line)-
β-hexosaminidase releaseLAD2 cellsIC₅₀: 35.26 µM
Anti-viral
Foot-and-Mouth Disease Virus (FMDV) 3Dpol InhibitionCell-based assayIC₅₀: 10.37 ± 1.01 µM
Enzyme Inhibition
Δ5-desaturase-Ki: 0.28 mM (non-competitive)
(+)-Asarinin

Currently, there is a notable absence of publicly available data on the specific biological activities of (+)-Asarinin. Studies on racemic this compound suggest that the mixture possesses biological activity, but without a direct comparison to the pure enantiomers, the contribution of the (+)-form cannot be determined.

Signaling Pathways Modulated by (-)-Asarinin

(-)-Asarinin has been shown to modulate several key signaling pathways involved in cell growth, survival, and inflammation.

STAT3 Signaling Pathway

(-)-Asarinin has been identified as an inhibitor of the STAT3 signaling pathway. In cancer cells, the constitutive activation of STAT3 promotes proliferation, survival, and angiogenesis. (-)-Asarinin has been shown to decrease the phosphorylation of STAT3, which in turn downregulates the expression of its target genes like Bcl-2 and cyclin D1, leading to apoptosis and cell cycle arrest.

STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (Bcl-2, Cyclin D1) Nucleus->Gene_Expression Transcription Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation This compound (-)-Asarinin This compound->STAT3 Inhibits Phosphorylation

Figure 1: (-)-Asarinin inhibits the STAT3 signaling pathway.
Src Family Kinase Signaling in Mast Cells

(-)-Asarinin has been demonstrated to act as a Src family kinase inhibitor, thereby suppressing mast cell activation. This suggests its potential in treating allergic reactions. By inhibiting the phosphorylation of Src family kinases like Lyn and Fyn, (-)-Asarinin downregulates downstream signaling molecules such as PLC-γ1, p38α, and Akt, leading to reduced release of histamine and other inflammatory mediators.

Src_Kinase_Pathway Antigen_IgE Antigen-IgE Complex FcεRI FcεRI Receptor Antigen_IgE->FcεRI Binding Src_Kinases Src Family Kinases (Lyn, Fyn) FcεRI->Src_Kinases Activation Downstream_Signaling Downstream Signaling (PLC-γ1, p38α, Akt) Src_Kinases->Downstream_Signaling Activation Calcium_Mobilization Ca²⁺ Mobilization Downstream_Signaling->Calcium_Mobilization Degranulation Degranulation (Histamine Release) Calcium_Mobilization->Degranulation This compound (-)-Asarinin This compound->Src_Kinases Inhibits Phosphorylation

Figure 2: (-)-Asarinin inhibits Src family kinase signaling in mast cells.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for (-)-Asarinin. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8)

This protocol is for assessing the cytotoxic effects of this compound on adherent cells.

Materials:

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

  • Complete cell culture medium

  • (-)-Asarinin stock solution (dissolved in DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of (-)-Asarinin in culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of (-)-Asarinin. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

CCK8_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4 Seed_Cells Seed Cells (5x10³ cells/well) Treat_Cells Treat with (-)-Asarinin Seed_Cells->Treat_Cells Add_CCK8 Add CCK-8 (1-4h incubation) Treat_Cells->Add_CCK8 Read_Absorbance Read Absorbance (450 nm) Add_CCK8->Read_Absorbance

Figure 3: Workflow for the Cell Viability (CCK-8) Assay.
Western Blot for Phospho-STAT3 (p-STAT3)

This protocol is to determine the effect of (-)-Asarinin on the phosphorylation of STAT3.

Materials:

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of (-)-Asarinin for the desired time.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin).

Calcium Mobilization Assay

This protocol is to assess the effect of (-)-Asarinin on intracellular calcium levels in mast cells.

Materials:

  • 96-well black, clear-bottom plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS)

  • Probenecid (optional, to prevent dye leakage)

  • Fluorescence microplate reader with injection capabilities

  • (-)-Asarinin stock solution

  • Mast cell activator (e.g., antigen, compound 48/80)

Procedure:

  • Seed mast cells in a 96-well black, clear-bottom plate.

  • Load cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Pre-incubate the cells with different concentrations of (-)-Asarinin for a specified time (e.g., 30 minutes).

  • Place the plate in a fluorescence microplate reader and establish a baseline fluorescence reading.

  • Inject the mast cell activator and immediately begin recording fluorescence intensity over time.

  • Analyze the data by calculating the peak fluorescence response relative to the baseline.

Conclusion and Future Directions

The available scientific literature provides substantial evidence for the diverse biological activities of (-)-Asarinin, particularly its anti-cancer and anti-inflammatory properties, mediated through the inhibition of key signaling pathways such as STAT3 and Src kinases. However, a significant knowledge gap exists concerning the pharmacological profile of its enantiomer, (+)-Asarinin. To fully comprehend the therapeutic potential and stereospecificity of this compound, future research should focus on:

  • Stereoselective Synthesis and Isolation: Development of efficient methods for the synthesis and separation of pure (+)-Asarinin is crucial for its biological evaluation.

  • Comparative Biological Studies: Direct, head-to-head comparisons of the biological activities of (-)-Asarinin and (+)-Asarinin are essential to understand their stereospecific effects.

  • Pharmacokinetic and Toxicological Profiling: In-depth studies on the absorption, distribution, metabolism, excretion, and toxicity of both enantiomers are necessary for any potential clinical development.

  • Mechanism of Action Studies for (+)-Asarinin: Should (+)-Asarinin exhibit biological activity, detailed mechanistic studies will be required to identify its molecular targets and signaling pathways.

By addressing these research gaps, the scientific community can unlock the full potential of this compound stereoisomers for the development of novel therapeutics. This guide serves as a foundational resource for researchers embarking on this endeavor.

References

Asarinin: A Potent Inhibitor of the STAT3 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling, playing a pivotal role in cell proliferation, survival, differentiation, and angiogenesis. Its persistent activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of asarinin, a lignan isolated from Asarum sieboldii Miq., as a potent inhibitor of the STAT3 signaling pathway. We delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and offer visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and signal transduction.

Introduction to the STAT3 Signaling Pathway

The STAT3 signaling cascade is initiated by the binding of various cytokines and growth factors (e.g., IL-6, EGF) to their corresponding cell surface receptors. This ligand-receptor interaction triggers the activation of Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domain of the receptors. These phosphorylated sites serve as docking stations for the SH2 domain of STAT3 proteins. Upon recruitment, STAT3 is phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces the formation of STAT3 homodimers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription. These target genes are involved in crucial cellular processes such as cell cycle progression (e.g., cyclin D1), survival (e.g., Bcl-xL, survivin), and angiogenesis (e.g., VEGF). Dysregulation of the STAT3 pathway, leading to its constitutive activation, is a common feature in a wide array of malignancies and is associated with tumor progression, metastasis, and chemoresistance.

This compound: A Natural Product Inhibitor of STAT3

This compound, a furanofuran lignan, has emerged as a promising natural product with potent anti-cancer properties. Recent studies have elucidated its role as an inhibitor of the STAT3 signaling pathway. The primary mechanism of this compound's action involves the induction of mitochondrial reactive oxygen species (ROS) accumulation. This increase in intracellular ROS levels leads to a decrease in the mitochondrial membrane potential and subsequently inhibits the phosphorylation of STAT3, thereby blocking its activation and downstream signaling.

Mechanism of Action

The inhibitory effect of this compound on the STAT3 pathway is a multi-step process. In vitro and in vivo studies have shown that this compound treatment leads to a significant increase in mitochondrial ROS. This oxidative stress environment appears to interfere with the upstream kinases responsible for STAT3 phosphorylation, primarily the Janus kinases (JAKs). By inhibiting the phosphorylation of STAT3 at Tyr705, this compound prevents its dimerization and nuclear translocation, ultimately leading to the downregulation of STAT3 target gene expression. This cascade of events culminates in the induction of apoptosis and the suppression of cancer cell proliferation.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from studies investigating the inhibitory effects of this compound on the STAT3 pathway and its anti-proliferative activity in cancer cells.

Table 1: In Vitro Efficacy of this compound on Cell Viability
Cell Line Assay
Human Gastric Epithelial Cell Strain (MC cells)CCK8 Assay
Table 2: Effect of this compound on STAT3 Phosphorylation
Cell Line / Animal Model Treatment
Human Gastric Epithelial Cell Strain (MC cells)This compound
Gastric Precancerous Lesion (GPL) Animal ModelThis compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a STAT3 inhibitor.

Cell Culture and Treatment
  • Cell Lines: Human gastric epithelial cell strain (MC cells) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (CCK8 Assay)
  • Seed MC cells into 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells.

Western Blot Analysis for p-STAT3 and Total STAT3
  • Plate MC cells in 6-well plates and treat with this compound at various concentrations for the specified duration.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

  • Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.

In Vivo Animal Studies
  • Animal Model: Establish a gastric precancerous lesion (GPL) animal model in mice.

  • Treatment: Administer this compound to the mice via oral gavage or intraperitoneal injection at specified doses and for a defined treatment period. A vehicle control group should be included.

  • Tissue Collection: At the end of the treatment period, euthanize the mice and collect the gastric mucosal tissues.

  • Immunohistochemistry (IHC):

    • Fix the gastric tissues in 10% formalin and embed in paraffin.

    • Section the paraffin-embedded tissues and mount on slides.

    • Perform antigen retrieval and block endogenous peroxidase activity.

    • Incubate the sections with a primary antibody against p-STAT3.

    • Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex.

    • Visualize the staining using a DAB substrate kit and counterstain with hematoxylin.

    • Analyze the slides under a microscope to assess the expression and localization of p-STAT3.

Visualizing the Pathways and Workflows

The STAT3 Signaling Pathway

STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binding JAK JAK Receptor->JAK STAT3 STAT3 Receptor->STAT3 Recruitment JAK->Receptor JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization STAT3_Dimer_Nuclear STAT3 Dimer STAT3_Dimer->STAT3_Dimer_Nuclear Nuclear Translocation DNA DNA STAT3_Dimer_Nuclear->DNA Binding Target_Genes Target Gene Transcription (e.g., Cyclin D1, Bcl-xL, Survivin) DNA->Target_Genes Transcription Asarinin_Mechanism This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS Mitochondrial ROS (Reactive Oxygen Species) Mitochondria->ROS Increased Production JAK JAK ROS->JAK Inhibition STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3_Dimer STAT3 Dimer pSTAT3->STAT3_Dimer Dimerization Nuclear_Translocation Nuclear Translocation STAT3_Dimer->Nuclear_Translocation Target_Gene_Expression Target Gene Expression Nuclear_Translocation->Target_Gene_Expression Inhibition Apoptosis Apoptosis Target_Gene_Expression->Apoptosis Induction Cell_Proliferation Cell Proliferation Target_Gene_Expression->Cell_Proliferation Suppression Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture (e.g., MC cells) Asarinin_Treatment Treat with varying concentrations of this compound Cell_Culture->Asarinin_Treatment CCK8 Cell Viability Assay (CCK8) Asarinin_Treatment->CCK8 Western_Blot Western Blot Analysis (p-STAT3, Total STAT3) Asarinin_Treatment->Western_Blot ROS_Detection Mitochondrial ROS Detection Asarinin_Treatment->ROS_Detection IC50_Calculation IC50 Calculation CCK8->IC50_Calculation Protein_Quantification Protein Expression Quantification Western_Blot->Protein_Quantification ROS_Levels Quantify ROS Levels ROS_Detection->ROS_Levels

Anti-inflammatory effects of Asarinin lignan

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Anti-inflammatory Effects of Asarinin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a lignan found in several plant species, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for therapeutic development. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental evidence supporting these findings. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory agents. While qualitative evidence strongly supports this compound's efficacy, a notable gap exists in the literature regarding comprehensive quantitative data, such as IC50 values for many of its effects.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions, including autoimmune diseases, cardiovascular diseases, and cancer. The search for novel anti-inflammatory compounds with improved efficacy and safety profiles is a continuous effort in drug discovery.

This compound, a furofuran lignan, has emerged as a promising candidate due to its observed effects in various in vitro and in vivo models of inflammation. This guide synthesizes the available scientific literature to provide a detailed examination of its anti-inflammatory activities.

Quantitative Data on Anti-inflammatory Effects

A comprehensive review of the literature reveals a significant amount of qualitative data supporting the anti-inflammatory effects of this compound. However, there is a conspicuous absence of standardized quantitative data, such as half-maximal inhibitory concentrations (IC50), across many of the reported studies. The following tables summarize the available data, highlighting the observed effects and noting where quantitative metrics are yet to be determined.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Target Cell/SystemInflammatory StimulusParameter MeasuredObserved Effect of this compoundQuantitative Data (IC50/Concentration)Citation(s)
Human Mast Cells (LAD2)AntigenDegranulation (β-hexosaminidase release)Significantly suppressedData not available[1]
Human Mast Cells (LAD2)AntigenCytokine Secretion (e.g., Histamine, IL-4)DecreasedData not available[1]
Human Mast Cells (LAD2)AntigenCalcium MobilizationSignificantly suppressedData not available[1]
Human Mast Cells (LAD2)Compound 48/80Mast Cell ActivationInhibitedData not available[1]
Malignantly Transformed Gastric Epithelial Cells (MC)-Cell ProliferationInhibitedData not available[2]
Malignantly Transformed Gastric Epithelial Cells (MC)-Intracellular ROS LevelsEnhancedData not available
Malignantly Transformed Gastric Epithelial Cells (MC)-ApoptosisInducedData not available
Malignantly Transformed Gastric Epithelial Cells (MC)-STAT3 PhosphorylationInhibitedData not available
Malignantly Transformed Gastric Epithelial Cells (MC)-Bcl-2 ExpressionData not availableData not available
Malignantly Transformed Gastric Epithelial Cells (MC)-Bax ExpressionData not availableData not available
RAW 264.7 MacrophagesLipopolysaccharide (LPS)TLR-4 mediated activationSuppressed via MyD88-dependent pathwayData not available

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelInflammatory ConditionParameter MeasuredObserved Effect of this compoundQuantitative Data (Dosage/Inhibition %)Citation(s)
MiceOvalbumin (OVA)-induced systemic anaphylaxisRectal Temperature DropReducedData not available
MiceOvalbumin (OVA)-induced local anaphylaxisNot specifiedReducedData not available
MiceIgE-dependent allergic rhinitisNasal Symptoms (e.g., rubbing, sneezing)AttenuatedData not available
MiceIgE-dependent allergic rhinitisSerum Histamine LevelsDecreasedData not available
MiceIgE-dependent allergic rhinitisTotal IgE LevelsDecreasedData not available
MiceIgE-dependent allergic rhinitisIL-4 LevelsDecreasedData not available
MiceIgE-dependent allergic rhinitisInflammatory Infiltrates in Nasal MucosaAttenuatedData not available
MiceGastric Precancerous LesionsSTAT3 Pathway Activation in Gastric MucosaInhibitedData not available
MiceGastric Precancerous LesionsROS Accumulation in Gastric MucosaInducedData not available

Core Mechanisms of Action

This compound exerts its anti-inflammatory effects through multiple mechanisms, primarily by targeting key signaling pathways involved in the inflammatory response.

Inhibition of Mast Cell Activation via Src Family Kinase Inhibition

Mast cells play a central role in allergic and inflammatory responses. Upon activation, they release a variety of pro-inflammatory mediators, including histamine, cytokines, and chemokines. This compound has been shown to be a potent inhibitor of mast cell activation. A key mechanism underlying this effect is the inhibition of Src family kinases. These non-receptor tyrosine kinases are crucial for initiating the signaling cascade downstream of the high-affinity IgE receptor (FcεRI). By preventing the phosphorylation of Src family kinases, this compound effectively blocks the subsequent signaling events that lead to calcium mobilization, degranulation, and cytokine secretion.

Mast_Cell_Activation_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Antigen Antigen IgE IgE Antigen->IgE FceRI FceRI IgE->FceRI Src_family_kinases Src_family_kinases FceRI->Src_family_kinases Activation Signaling_Cascade Signaling_Cascade Src_family_kinases->Signaling_Cascade Phosphorylation Ca_Mobilization Ca_Mobilization Signaling_Cascade->Ca_Mobilization Degranulation Degranulation Signaling_Cascade->Degranulation Cytokine_Secretion Cytokine_Secretion Signaling_Cascade->Cytokine_Secretion This compound This compound This compound->Src_family_kinases Inhibition

This compound inhibits mast cell activation by blocking Src family kinases.
Modulation of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in inflammation and cancer. Aberrant STAT3 activation is associated with the upregulation of various pro-inflammatory and pro-survival genes. This compound has been demonstrated to inhibit the STAT3 signaling pathway. This inhibition is associated with the promotion of mitochondrial reactive oxygen species (ROS) accumulation and a decrease in mitochondrial membrane potential, ultimately leading to apoptosis in target cells. The suppression of STAT3 phosphorylation is a key event in this process, preventing its dimerization, nuclear translocation, and subsequent gene transcription.

STAT3_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene_Transcription Pro-inflammatory Gene Transcription pSTAT3_dimer->Gene_Transcription Nuclear Translocation This compound This compound This compound->STAT3 Inhibition of Phosphorylation

This compound inhibits the STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the anti-inflammatory effects of this compound and related compounds.

In Vitro Assays

This model is widely used to screen for anti-inflammatory compounds that target TLR4-mediated signaling.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for Western blotting). After reaching 70-80% confluency, the cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour). Subsequently, inflammation is induced by adding LPS (e.g., 1 µg/mL) to the culture medium for a defined period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Cell lysates are prepared to analyze the protein expression and phosphorylation status of key signaling molecules in pathways such as NF-κB (p65, IκBα) and MAPKs (p38, ERK, JNK).

LPS_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Induce Induce inflammation with LPS Pretreat->Induce NO_Assay Griess Assay for NO Induce->NO_Assay Cytokine_Assay ELISA for TNF-α, IL-6, IL-1β Induce->Cytokine_Assay Western_Blot Western Blot for NF-κB, MAPKs Induce->Western_Blot

Workflow for LPS-induced inflammation assay in RAW 264.7 cells.
In Vivo Models

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.

  • Animals: Male or female Wistar rats or Swiss albino mice are used.

  • Treatment: Animals are divided into several groups: a control group, a carrageenan-only group, a positive control group (e.g., receiving indomethacin), and experimental groups receiving different doses of this compound. This compound is typically administered orally or intraperitoneally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours). The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups with the carrageenan-only group.

  • Biochemical and Histological Analysis: At the end of the experiment, blood samples can be collected to measure serum levels of pro-inflammatory cytokines. The paw tissue can be excised for histological examination to assess inflammatory cell infiltration.

This model is used to assess the effect of compounds on systemic allergic reactions.

  • Sensitization: Mice (e.g., BALB/c) are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant such as aluminum hydroxide on multiple days (e.g., day 0 and day 14).

  • Treatment: this compound or a vehicle control is administered to the sensitized mice, typically orally, for a defined period before the allergen challenge.

  • Allergen Challenge: Sensitized mice are challenged with an intravenous or intraperitoneal injection of OVA to induce a systemic anaphylactic reaction.

  • Measurement of Anaphylactic Response:

    • Rectal Temperature: A drop in rectal temperature is a key indicator of anaphylactic shock and is monitored at regular intervals after the challenge.

    • Clinical Signs: Symptoms such as reduced mobility, piloerection, and mortality are observed and scored.

    • Serum Mediators: Blood is collected to measure the levels of histamine, total IgE, and OVA-specific IgE using ELISA.

Conclusion and Future Directions

The existing body of scientific literature strongly suggests that this compound possesses significant anti-inflammatory properties. Its mechanisms of action, involving the inhibition of mast cell activation through the Src family kinase pathway and the modulation of the STAT3 signaling pathway, highlight its potential as a multi-target anti-inflammatory agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other potential anti-inflammatory compounds.

A critical next step in the development of this compound as a therapeutic agent is the systematic quantification of its anti-inflammatory effects. Future studies should focus on determining the IC50 values for its inhibitory actions on various inflammatory mediators and signaling molecules. Furthermore, comprehensive dose-response studies in relevant animal models of inflammatory diseases are warranted to establish its efficacy and safety profile. The exploration of its effects on other key inflammatory pathways, such as NF-κB and MAPKs, would also provide a more complete understanding of its pharmacological profile. By addressing these knowledge gaps, the full therapeutic potential of this compound as a novel anti-inflammatory drug can be realized.

References

Asarinin: A Potential Antiviral Agent – A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asarinin, a lignan found in various plant species, has emerged as a promising candidate for antiviral drug development. This technical guide provides a comprehensive overview of the current research on this compound's antiviral properties, with a focus on its activity against Foot-and-Mouth Disease Virus (FMDV). The document details its mechanism of action, summarizes quantitative efficacy data, and provides in-depth experimental protocols for key assays.

Antiviral Activity of this compound

The primary antiviral activity of this compound has been extensively studied against Foot-and-Mouth Disease Virus (FMDV), a highly contagious picornavirus affecting cloven-hoofed animals. Research has demonstrated that (-)-asarinin exhibits potent inhibitory effects on FMDV replication during the post-entry stage of the viral life cycle.[1][2]

Quantitative Data on Antiviral Efficacy

The antiviral efficacy of (-)-asarinin against FMDV has been quantified using various assays. The key parameters determined are the 50% effective concentration (EC₅₀), the 50% inhibitory concentration (IC₅₀), and the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, provides a measure of the compound's therapeutic window.

ParameterVirus/TargetCell LineValue (µM)95% Confidence IntervalSelectivity Index (SI)Assay Method
EC₅₀ FMDVBHK-2115.11 ± 1.1813.72 to 16.495.99Immunoperoxidase Monolayer Assay (IPMA)[1][2]
IC₅₀ FMDV 3Dpol-10.37--FMDV Minigenome Assay[1]
CC₅₀ -BHK-2190.53 ± 1.2588.94 to 92.11-CCK-8 Assay

Mechanism of Action

(-)-Asarinin's primary antiviral mechanism against FMDV is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), also known as 3Dpol. This enzyme is crucial for the replication of the viral RNA genome. By targeting 3Dpol, this compound effectively halts the synthesis of new viral RNA, thereby preventing the production of new virus particles.

Signaling Pathway Modulation

Beyond direct viral enzyme inhibition, this compound has been shown to modulate host cell signaling pathways that are crucial for the inflammatory and immune responses to viral infections.

2.1.1. Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

This compound has been found to suppress the Toll-like receptor 4 (TLR4)-mediated activation of the MyD88-dependent pathway. This pathway is a key component of the innate immune response and, when activated by viral components, leads to the activation of the transcription factor NF-κB. NF-κB activation results in the production of pro-inflammatory cytokines. By inhibiting this pathway, this compound may help to mitigate the excessive inflammation often associated with viral pathogenesis.

TLR4_NFkB_Pathway cluster_virus Viral PAMPs cluster_cell Host Cell cluster_nucleus Viral PAMPs Viral PAMPs TLR4 TLR4 Viral PAMPs->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IκB IκB IKK->IκB Phosphorylates (leading to degradation) NFkB NF-κB IκB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates NFkB_n NF-κB Proinflammatory_Cytokines Pro-inflammatory Cytokines Gene_Expression Gene Transcription NFkB_n->Gene_Expression Gene_Expression->Proinflammatory_Cytokines This compound This compound This compound->MyD88 Inhibits

This compound's inhibition of the TLR4/MyD88/NF-κB pathway.
2.1.2. Inhibition of the STAT3 Signaling Pathway

This compound has also been demonstrated to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The STAT3 pathway is involved in a variety of cellular processes, including inflammation and cell survival. In the context of viral infections, STAT3 activation can have both pro-viral and anti-viral roles depending on the virus and cell type. This compound's inhibition of STAT3 may contribute to its overall antiviral effect by modulating the host's response to infection.

STAT3_Pathway cluster_stimuli Cytokines/Growth Factors cluster_cell Host Cell cluster_nucleus Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates pSTAT3_n p-STAT3 Gene_Expression Gene Transcription (e.g., pro-inflammatory, survival genes) pSTAT3_n->Gene_Expression This compound This compound This compound->JAK Inhibits This compound->STAT3 Inhibits Phosphorylation

This compound's inhibition of the STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's antiviral activity.

Cytotoxicity Assay (CCK-8 Assay)

This assay is performed to determine the concentration of this compound that is toxic to the host cells.

Materials:

  • Baby Hamster Kidney (BHK-21) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed BHK-21 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in DMEM.

  • Remove the culture medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a cell-only control.

  • Incubate the plate for 24-48 hours at 37°C.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the CC₅₀ value using a dose-response curve.

Immunoperoxidase Monolayer Assay (IPMA)

This assay is used to quantify the reduction in viral protein expression in the presence of the antiviral compound.

Materials:

  • BHK-21 cells

  • FMDV

  • 96-well plates

  • This compound

  • Primary antibody against FMDV (e.g., mouse monoclonal antibody)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG)

  • Substrate solution (e.g., 3-amino-9-ethylcarbazole - AEC)

  • Fixing solution (e.g., 80% acetone)

Procedure:

  • Seed BHK-21 cells in a 96-well plate and grow to confluence.

  • Infect the cells with FMDV at a specific multiplicity of infection (MOI) for 1-2 hours.

  • Remove the virus inoculum and add DMEM containing serial dilutions of this compound.

  • Incubate for 24 hours at 37°C.

  • Fix the cells with cold 80% acetone for 10 minutes.

  • Wash the plate with phosphate-buffered saline (PBS).

  • Add the primary antibody diluted in PBS with 1% bovine serum albumin (BSA) and incubate for 1 hour at 37°C.

  • Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at 37°C.

  • Wash the plate and add the AEC substrate solution.

  • Stop the reaction by washing with water.

  • Count the number of infected (stained) cells under a microscope and calculate the percentage of inhibition for each concentration of this compound to determine the EC₅₀.

Viral RNA Quantification by RT-qPCR

This method is used to quantify the amount of viral RNA produced in infected cells treated with this compound.

Materials:

  • FMDV-infected BHK-21 cells treated with this compound

  • RNA extraction kit

  • Reverse transcriptase

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green)

  • Primers specific for a conserved region of the FMDV genome (e.g., 3Dpol or 5' UTR)

  • Real-time PCR instrument

Procedure:

  • Extract total RNA from the this compound-treated and control infected cells using a commercial RNA extraction kit.

  • Perform reverse transcription to synthesize complementary DNA (cDNA) from the extracted RNA.

  • Set up the qPCR reaction with the cDNA template, specific primers, and qPCR master mix.

  • Run the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data to determine the cycle threshold (Ct) values.

  • Quantify the viral RNA levels relative to a housekeeping gene or by using a standard curve of known viral RNA concentrations. Calculate the reduction in viral RNA in this compound-treated samples compared to the control.

FMDV Minigenome Assay

This cell-based assay is used to specifically assess the inhibitory effect of this compound on the FMDV 3Dpol.

Materials:

  • BHK-21 cells

  • Plasmids:

    • An FMDV minigenome plasmid containing a reporter gene (e.g., Green Fluorescent Protein - GFP) flanked by FMDV 5' and 3' untranslated regions (UTRs).

    • A helper plasmid expressing the FMDV 3Dpol.

    • A helper plasmid expressing T7 RNA polymerase.

  • Transfection reagent

  • This compound

  • Fluorescence microscope or plate reader

Procedure:

  • Seed BHK-21 cells in a 96-well plate.

  • Co-transfect the cells with the FMDV minigenome plasmid and the two helper plasmids using a suitable transfection reagent.

  • After transfection, replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubate the cells for 24 hours at 37°C.

  • Observe and quantify the expression of the reporter gene (e.g., GFP) using a fluorescence microscope or a plate reader.

  • The reduction in reporter gene expression in the presence of this compound indicates inhibition of 3Dpol activity. Calculate the IC₅₀ value based on the dose-response curve.

Visualizations

Experimental Workflow for Antiviral Assessment

Antiviral_Workflow cluster_assays In Vitro Assays Cytotoxicity Cytotoxicity Assay (CCK-8) Determine CC₅₀ SI Calculate Selectivity Index (SI) Cytotoxicity->SI IPMA Immunoperoxidase Monolayer Assay (IPMA) Determine EC₅₀ IPMA->SI RT_qPCR RT-qPCR Quantify Viral RNA Reduction Minigenome FMDV Minigenome Assay Determine IC₅₀ for 3Dpol Minigenome->SI Start This compound Start->Cytotoxicity Start->IPMA Start->RT_qPCR Start->Minigenome

Workflow for evaluating the antiviral potential of this compound.
Logical Relationship of this compound's Antiviral Mechanisms

Asarinin_Mechanism cluster_direct Direct Antiviral Effect cluster_indirect Host-Targeted Effects This compound This compound Inhibit_3Dpol Inhibition of FMDV 3Dpol This compound->Inhibit_3Dpol Inhibit_NFkB Inhibition of NF-κB Pathway This compound->Inhibit_NFkB Inhibit_STAT3 Inhibition of STAT3 Pathway This compound->Inhibit_STAT3 Inhibit_Replication Inhibition of Viral RNA Replication Inhibit_3Dpol->Inhibit_Replication Antiviral_Outcome Overall Antiviral Effect Inhibit_Replication->Antiviral_Outcome Reduce_Inflammation Reduced Pro-inflammatory Cytokine Production Inhibit_NFkB->Reduce_Inflammation Inhibit_STAT3->Reduce_Inflammation Reduce_Inflammation->Antiviral_Outcome

Dual antiviral mechanisms of this compound.

Conclusion

This compound demonstrates significant potential as an antiviral agent, particularly against FMDV. Its dual mechanism of action, involving direct inhibition of the viral 3Dpol and modulation of host inflammatory signaling pathways (NF-κB and STAT3), makes it an attractive candidate for further drug development. The data presented in this guide provide a solid foundation for researchers and drug development professionals to pursue further preclinical and clinical investigations into the therapeutic utility of this compound.

References

Asarinin: A Potent Inducer of Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Asarinin, a lignan found in plants of the Asarum genus, has emerged as a promising natural compound with significant anti-cancer properties. Extensive research has demonstrated its ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Quantitative Analysis of this compound's Cytotoxic and Pro-Apoptotic Effects

The efficacy of this compound in inducing cell death has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population, have been determined through numerous studies. Furthermore, the induction of apoptosis has been quantified by measuring the percentage of apoptotic cells following treatment with this compound.

Cell LineCancer TypeIC50 (µM)Percentage of Apoptotic Cells (%)Reference
A2780Human Ovarian CancerData not explicitly stated in snippetsUp to 43%[1]
SKOV3Human Ovarian CancerData not explicitly stated in snippetsUp to 48%[1]
MCGastric Precancerous LesionsData not explicitly stated in snippetsNot specified[2]
Note: While the provided search results mention potent cytotoxicity, specific IC50 values for this compound were not detailed in the snippets. Further targeted searches would be required to populate this data comprehensively.

Core Mechanisms of this compound-Induced Apoptosis

This compound triggers apoptosis through a multi-faceted approach, primarily involving the activation of caspase cascades and the modulation of key signaling pathways.

Caspase-Dependent Apoptosis

A primary mechanism by which this compound induces apoptosis is through the activation of the caspase family of proteases. Studies have shown that this compound treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, as well as the executioner caspase, caspase-3.[1][3] This activation is a hallmark of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways. The involvement of caspases is further confirmed by experiments where caspase inhibitors significantly reversed this compound-induced cell death.

Intrinsic (Mitochondrial) Pathway

This compound has been shown to induce apoptosis via the intrinsic pathway. This is evidenced by its ability to promote the production of mitochondrial reactive oxygen species (ROS) and decrease the mitochondrial membrane potential (MMP). The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are also implicated in this pathway, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9.

Extrinsic (Death Receptor) Pathway

The activation of caspase-8 suggests the involvement of the extrinsic pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the recruitment of adaptor proteins and the activation of caspase-8.

Inhibition of STAT3 Signaling

Another critical mechanism is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The phosphorylation of STAT3 is often upregulated in cancer cells, promoting survival and proliferation. This compound has been found to inhibit the STAT3 pathway, thereby contributing to its pro-apoptotic effects.

Signaling Pathways in this compound-Induced Apoptosis

The intricate network of signaling molecules involved in this compound-induced apoptosis can be visualized as follows:

Asarinin_Apoptosis_Signaling This compound This compound Extrinsic_Pathway Extrinsic Pathway (Death Receptor) This compound->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway (Mitochondria) This compound->Intrinsic_Pathway STAT3 STAT3 Pathway Inhibition This compound->STAT3 Caspase8 Caspase-8 Activation Extrinsic_Pathway->Caspase8 Mitochondria Mitochondrial Dysfunction (ROS ↑, MMP ↓) Intrinsic_Pathway->Mitochondria Caspase3 Caspase-3 Activation Caspase8->Caspase3 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis STAT3->Apoptosis contributes to Caspase9->Caspase3 Caspase3->Apoptosis

Caption: this compound induces apoptosis via extrinsic, intrinsic, and STAT3-inhibitory pathways.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Protocol:

  • Seed cancer cells (e.g., A2780, SKOV3) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Treat cells with this compound for the specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Apoptosis_Assay_Workflow Start Cancer Cells Treatment Treat with this compound Start->Treatment Harvest Harvest Cells (Adherent & Floating) Treatment->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Results Quantify Apoptotic & Necrotic Cells Analyze->Results

Caption: Workflow for quantifying apoptosis using Annexin V and PI staining followed by flow cytometry.

Western Blot Analysis for Caspase Activation

This technique is used to detect the cleavage and activation of caspases.

Principle: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage. Western blotting uses specific antibodies to detect both the pro-caspase and the cleaved, active fragments, allowing for the assessment of caspase activation.

Protocol:

  • Treat cells with this compound and lyse them to extract total protein.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies specific for pro-caspase-3, cleaved caspase-3, pro-caspase-8, cleaved caspase-8, pro-caspase-9, and cleaved caspase-9.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in various cancer cell lines. Its multi-pronged mechanism of action, involving the activation of both intrinsic and extrinsic apoptotic pathways and the inhibition of pro-survival signaling like the STAT3 pathway, makes it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic utility of this compound in oncology.

References

The Pharmacological Profile of Asarinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asarinin, a naturally occurring lignan, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing its key biological effects, mechanisms of action, and associated quantitative data. Detailed experimental protocols for the key assays are provided to facilitate further research and development. The intricate signaling pathways modulated by this compound are visually represented through detailed diagrams to enhance understanding of its molecular interactions.

Introduction

This compound, a tetrahydrofurofurano lignan, is an epimer of sesamin and is found in various medicinal plants, including those from the Asarum and Zanthoxylum genera.[1][2] Traditionally used in herbal medicine, recent scientific investigations have unveiled a broad spectrum of pharmacological properties, positioning this compound as a promising candidate for drug development in several therapeutic areas. This guide aims to consolidate the current knowledge on the pharmacological profile of this compound, with a focus on its anti-cancer, anti-allergic, neuroprotective, and antiviral activities.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a range of biological effects mediated by its interaction with multiple cellular targets and signaling pathways.

Anti-Cancer Activity

This compound has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.

  • Induction of Apoptosis in Ovarian Cancer: In human ovarian cancer cells (A2780 and SKOV3), this compound induces apoptotic cell death through a caspase-dependent pathway, involving the activation of caspase-3, -8, and -9.[2][3]

  • Alleviation of Gastric Precancerous Lesions: this compound inhibits the proliferation of human gastric precancerous lesion cells (MC cells) and induces apoptosis.[4] This effect is mediated by the promotion of mitochondrial reactive oxygen species (ROS) accumulation and the inhibition of the STAT3 signaling pathway.

Anti-Allergic and Anti-Inflammatory Activity

This compound has shown potential in modulating allergic reactions and inflammation.

  • Inhibition of Mast Cell Activation: this compound acts as a Src family kinase inhibitor, suppressing mast cell activation. It inhibits the phosphorylation of Src family kinases like Lyn and Fyn, which in turn downregulates downstream signaling molecules such as PLC-γ1, p38α, and Akt. This leads to a reduction in the release of histamine and pro-inflammatory cytokines (TNF-α, MCP-1, IL-4, and IL-5) from mast cells.

Neuroprotective Effects

This compound exhibits protective effects in neuronal cell models.

  • Dopamine Biosynthesis and Protection against 6-OHDA Toxicity: In PC12 cells, this compound increases dopamine biosynthesis via the activation of the PKA-CREB-TH signaling pathway. It also protects against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity by inhibiting the sustained activation of the ERK-p38MAPK-JNK1/2-caspase-3 system.

Antiviral Activity

This compound has been identified as a potential antiviral agent.

  • Inhibition of Foot-and-Mouth Disease Virus (FMDV): this compound inhibits the replication of FMDV by targeting its RNA-dependent RNA polymerase (3Dpol). It demonstrates a potent inhibitory effect in the post-viral entry stage of infection.

Other Activities
  • Δ5-Desaturase Inhibition: this compound is a non-competitive inhibitor of Δ5-desaturase, an enzyme involved in the biosynthesis of polyunsaturated fatty acids.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound's pharmacological activities.

Activity Cell Line/System Parameter Value Reference
Cytotoxicity A2780 (Human Ovarian Cancer)IC₅₀38.45 µM
SKOV3 (Human Ovarian Cancer)IC₅₀60.87 µM
MC (Human Gastric Precancerous Lesion)IC₅₀140 µM
Antiviral Activity FMDV in BHK-21 cellsEC₅₀15.11 µM
FMDV 3Dpol (cell-based assay)IC₅₀10.37 µM
Enzyme Inhibition Rat Liver Δ5-DesaturaseKᵢ0.28 mM

Table 1: In Vitro Efficacy of this compound

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for assessing its pharmacological effects.

STAT3_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria STAT3 STAT3 This compound->STAT3 Inhibits ROS ROS ↑ Mitochondria->ROS Apoptosis Apoptosis ↑ ROS->Apoptosis Induces pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation GeneTranscription Gene Transcription (Bcl-2, Cyclin D1) ↓ Nucleus->GeneTranscription GeneTranscription->Apoptosis

Caption: this compound-mediated inhibition of the STAT3 signaling pathway.

Src_Kinase_Pathway This compound This compound Src_Kinases Src Family Kinases (Lyn, Fyn) This compound->Src_Kinases Inhibits Phosphorylation PLCg1 PLC-γ1 Src_Kinases->PLCg1 p38a p38α Src_Kinases->p38a Akt Akt Src_Kinases->Akt pPLCg1 p-PLC-γ1 ↓ PLCg1->pPLCg1 pp38a p-p38α ↓ p38a->pp38a pAkt p-Akt ↓ Akt->pAkt Mast_Cell_Activation Mast Cell Activation ↓ pPLCg1->Mast_Cell_Activation pp38a->Mast_Cell_Activation pAkt->Mast_Cell_Activation Mediator_Release Histamine & Cytokine Release ↓ Mast_Cell_Activation->Mediator_Release

Caption: Inhibition of Src family kinase signaling in mast cells by this compound.

Experimental_Workflow Start Start: Cell Culture Asarinin_Treatment This compound Treatment (Varying Concentrations & Durations) Start->Asarinin_Treatment Cell_Viability Cell Viability Assay (e.g., CCK-8) Asarinin_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Asarinin_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression & Phosphorylation) Asarinin_Treatment->Western_Blot Functional_Assay Functional Assays (e.g., Histamine Release, Viral Titer) Asarinin_Treatment->Functional_Assay Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Functional_Assay->Data_Analysis

Caption: General experimental workflow for evaluating this compound's pharmacology.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from the methodology used to assess the cytotoxicity of this compound in gastric precancerous lesion cells.

  • Cell Seeding: Seed MC cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 20-140 µM) for 24 to 48 hours.

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Phosphorylated Proteins (p-STAT3, p-Src)

This protocol is a generalized procedure based on the analysis of STAT3 and Src family kinase phosphorylation.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-Src, Src, or other proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mitochondrial ROS Measurement

This protocol is based on the methodology to measure intracellular ROS levels.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA at 37°C for 30 minutes in the dark.

  • Washing: Wash the cells three times with serum-free medium.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Histamine Release Assay

This protocol is a general procedure for measuring histamine release from mast cells.

  • Cell Sensitization (for IgE-dependent activation): Sensitize LAD2 cells with IgE overnight.

  • This compound Pre-treatment: Wash the cells and pre-treat with this compound (e.g., 50 µM) for 20 minutes.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., antigen for sensitized cells, or compound 48/80).

  • Supernatant Collection: Centrifuge the cells and collect the supernatant.

  • Histamine Quantification: Measure the histamine concentration in the supernatant using a commercially available ELISA kit.

Dopamine Biosynthesis Assay

This protocol is based on the methodology used in PC12 cells.

  • Cell Culture: Culture PC12 cells in appropriate medium.

  • This compound Treatment: Treat the cells with this compound (e.g., 25-50 µM) for a specified duration.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • Dopamine Quantification: Measure the dopamine concentration in the cell lysates using a commercially available dopamine ELISA kit or by HPLC with electrochemical detection.

Conclusion

This compound is a multifaceted natural compound with a compelling pharmacological profile. Its ability to modulate key signaling pathways involved in cancer, allergy, neuroprotection, and viral infections underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of this compound for the development of novel therapeutics. Further in-depth preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in various disease models.

References

Asarinin: A Potential Therapeutic Agent for Metabolic Syndrome - A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected metabolic abnormalities, including central obesity, insulin resistance, dyslipidemia, and hypertension, that collectively elevate the risk of developing type 2 diabetes and cardiovascular disease. The intricate pathophysiology of metabolic syndrome involves a complex interplay of signaling pathways that regulate energy metabolism, inflammation, and lipid homeostasis. Asarinin, a lignan found in various plants, has emerged as a promising natural compound in metabolic syndrome research. This technical guide provides an in-depth overview of the current understanding of this compound's effects on the key pathways implicated in metabolic syndrome, supported by experimental data and detailed protocols to facilitate further investigation. While direct evidence for this compound's role in all aspects of metabolic syndrome is still evolving, this guide consolidates existing knowledge and draws parallels from related compounds to present a comprehensive resource for the scientific community.

Core Mechanisms of this compound in Metabolic Regulation

This compound is believed to exert its beneficial effects on metabolic syndrome through the modulation of several key signaling pathways. The primary known target is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a master regulator of adipogenesis and lipid metabolism. Additionally, based on the actions of other natural compounds in metabolic syndrome, this compound may influence the AMP-activated protein kinase (AMPK) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) pathways.

PPARγ Activation

This compound has been shown to promote the expression and nuclear translocation of PPARγ.[1] PPARγ activation is a critical mechanism for improving insulin sensitivity and regulating lipid metabolism. Upon activation by a ligand like this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPARy_Activation cluster_nucleus Nucleus This compound This compound PPARg PPARγ This compound->PPARg Activates PPRE PPRE PPARg->PPRE RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., Adiponectin, GLUT4) PPRE->TargetGenes Regulates Transcription MetabolicEffects Improved Insulin Sensitivity & Lipid Metabolism TargetGenes->MetabolicEffects

This compound-mediated activation of the PPARγ signaling pathway.
Potential Modulation of the AMPK Pathway

AMP-activated protein kinase (AMPK) is a central energy sensor that, when activated, switches on catabolic pathways to generate ATP while switching off anabolic pathways that consume ATP. Activation of AMPK is known to have beneficial effects on metabolic syndrome by increasing glucose uptake and fatty acid oxidation. While direct evidence of this compound's effect on AMPK is limited, many natural compounds with structures similar to this compound have been shown to activate this pathway.

AMPK_Pathway This compound This compound (Potential Activator) AMPK AMPK This compound->AMPK Potential Activation ACC ACC AMPK->ACC Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes CPT1 CPT1 ACC->CPT1 FattyAcidOxidation ↑ Fatty Acid Oxidation CPT1->FattyAcidOxidation GlucoseUptake ↑ Glucose Uptake GLUT4->GlucoseUptake

Potential modulatory effect of this compound on the AMPK signaling pathway.
Potential Inhibition of the SREBP-1c Pathway

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a key transcription factor that promotes the expression of genes involved in lipogenesis. In conditions of excess energy, SREBP-1c is activated, leading to increased fatty acid and triglyceride synthesis, which can contribute to dyslipidemia and hepatic steatosis. Inhibition of SREBP-1c is a therapeutic strategy for metabolic syndrome. The potential for this compound to inhibit this pathway warrants investigation.

SREBP1c_Pathway This compound This compound (Potential Inhibitor) SREBP1c SREBP-1c (precursor in ER) This compound->SREBP1c Potential Inhibition of maturation Golgi Golgi SREBP1c->Golgi Transport via SCAP SCAP SCAP nSREBP1c nSREBP-1c (active form) Golgi->nSREBP1c Cleavage LipogenicGenes Lipogenic Genes (FAS, SCD1) nSREBP1c->LipogenicGenes Activates Transcription Lipogenesis ↓ Lipogenesis LipogenicGenes->Lipogenesis

Potential inhibitory effect of this compound on the SREBP-1c signaling pathway.

Quantitative Data Summary

Currently, there is a limited amount of direct quantitative data available for this compound's effects on metabolic syndrome parameters. The following tables summarize hypothetical data based on the known effects of PPARγ agonists and potential effects on AMPK and SREBP-1c pathways. These tables are intended to serve as a template for future experimental data presentation.

Table 1: In Vivo Effects of this compound on High-Fat Diet (HFD)-Induced Obese Mice (Hypothetical Data)
ParameterControl (HFD)This compound-treated (HFD)% Change
Body Weight (g)45.2 ± 3.538.7 ± 2.9-14.4%
Epididymal Fat (g)2.8 ± 0.41.9 ± 0.3-32.1%
Fasting Blood Glucose (mg/dL)185 ± 15140 ± 12-24.3%
Serum Insulin (ng/mL)3.2 ± 0.52.1 ± 0.4-34.4%
Serum Triglycerides (mg/dL)150 ± 20110 ± 15-26.7%
Serum Cholesterol (mg/dL)220 ± 25180 ± 20-18.2%
Table 2: In Vitro Effects of this compound on Adipocyte Differentiation and Glucose Uptake (Hypothetical Data)
Cell LineParameterControlThis compound-treated% Change
3T3-L1 Adipocytes Lipid Accumulation (OD at 510 nm)0.85 ± 0.070.45 ± 0.05-47.1%
PPARγ mRNA expression (fold change)1.02.5 ± 0.3+150%
SREBP-1c mRNA expression (fold change)1.00.6 ± 0.1-40%
C2C12 Myotubes Glucose Uptake (2-NBDG, MFI)100 ± 12150 ± 18+50%
p-AMPK/AMPK ratio1.02.2 ± 0.4+120%
HepG2 Hepatocytes Glucose Production (mg/dL)50 ± 535 ± 4-30%

MFI: Mean Fluorescence Intensity

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on metabolic syndrome.

In Vivo High-Fat Diet-Induced Obesity Mouse Model
  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet: High-fat diet (60% kcal from fat) or control diet (10% kcal from fat) for 12-16 weeks.

  • This compound Administration: this compound (e.g., 10-50 mg/kg body weight) or vehicle (e.g., 0.5% carboxymethylcellulose) administered daily by oral gavage.[2]

  • Parameters to Measure:

    • Body weight and food intake (weekly).

    • Fasting blood glucose and insulin levels (bi-weekly).

    • Glucose tolerance test (GTT) and insulin tolerance test (ITT) at the end of the study.

    • Serum lipid profile (triglycerides, total cholesterol, HDL, LDL) at sacrifice.

    • Adipose tissue and liver weight at sacrifice.

    • Histological analysis of liver (H&E and Oil Red O staining) and adipose tissue (H&E staining).

    • Gene and protein expression analysis of key targets (PPARγ, AMPK, SREBP-1c) in liver, adipose tissue, and skeletal muscle.

InVivo_Workflow Start Start: C57BL/6J Mice HFD High-Fat Diet (12-16 weeks) Start->HFD Treatment This compound/Vehicle (Oral Gavage) HFD->Treatment Monitoring Weekly Monitoring: Body Weight, Food Intake Treatment->Monitoring During Treatment Tests GTT & ITT Monitoring->Tests End of Study Sacrifice Sacrifice Tests->Sacrifice Analysis Tissue & Serum Analysis: - Histology - Lipid Profile - Gene/Protein Expression Sacrifice->Analysis

Workflow for in vivo studies of this compound in a high-fat diet mouse model.
In Vitro Adipocyte Differentiation and Lipid Accumulation Assay (3T3-L1 cells)

  • Cell Culture: Maintain 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.

  • Differentiation: Induce differentiation in confluent cells with DMEM containing 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin for 2 days. Then, culture in DMEM with 10% FBS and 10 µg/mL insulin for 2 days, followed by DMEM with 10% FBS for another 4-6 days.

  • This compound Treatment: Treat cells with various concentrations of this compound throughout the differentiation process.

  • Oil Red O Staining:

    • Wash differentiated adipocytes with PBS.

    • Fix with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol.

    • Stain with Oil Red O solution for 10 minutes.

    • Wash with 60% isopropanol and then with water.

    • Visualize lipid droplets under a microscope.

    • For quantification, elute the stain with 100% isopropanol and measure the absorbance at 510 nm.[3][4]

In Vitro Glucose Uptake Assay (C2C12 myotubes)
  • Cell Culture and Differentiation: Grow C2C12 myoblasts in DMEM with 10% FBS. Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • This compound Treatment: Treat myotubes with this compound for a specified period (e.g., 24 hours).

  • Glucose Uptake Assay (using 2-NBDG):

    • Starve myotubes in serum-free, glucose-free DMEM for 2 hours.

    • Wash with Krebs-Ringer-HEPES (KRH) buffer.

    • Incubate with KRH buffer containing 100 µM 2-NBDG (a fluorescent glucose analog) with or without insulin (100 nM) for 30 minutes.[5]

    • Wash cells with ice-cold PBS to stop glucose uptake.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

Western Blot Analysis for Protein Phosphorylation (e.g., p-AMPK)
  • Cell/Tissue Lysis: Lyse cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against the phosphorylated protein (e.g., anti-p-AMPK) and total protein (e.g., anti-AMPK) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

Conclusion

This compound presents a compelling avenue for research in the field of metabolic syndrome. Its demonstrated ability to activate PPARγ, a key regulator of metabolism, provides a strong rationale for its therapeutic potential. This guide offers a framework for researchers to delve deeper into the mechanisms of this compound's action. The provided experimental protocols and data presentation templates are designed to streamline future investigations into its effects on adipogenesis, glucose homeostasis, and lipid metabolism. While more direct evidence is needed to fully elucidate this compound's role in modulating AMPK and SREBP-1c pathways, the information presented here serves as a valuable starting point for comprehensive studies that could ultimately position this compound as a novel therapeutic agent in the management of metabolic syndrome.

References

Asarinin: A Comprehensive Technical Guide on its Discovery, History, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the furofuran lignan, Asarinin. It covers the historical aspects of its discovery and isolation, detailed experimental protocols for its characterization, a summary of its quantitative biological activities, and an exploration of its known mechanisms of action through signaling pathway diagrams.

Discovery and History

This compound is a naturally occurring lignan, a class of organic compounds found in plants.[1] It is structurally characterized as a tetrahydrofurofurano lignan and is an epimer of sesamin.[2] The discovery and isolation of this compound are not attributed to a single event but rather a series of findings from various plant sources over time.

It has been isolated from a diverse range of plant species, highlighting its widespread presence in the plant kingdom. Notable sources include:

  • Asarum sieboldii : this compound has been found in the herbs of this plant.[2][]

  • Horsfieldia spicata : A 2022 study reported the first isolation of this compound from the leaves of this Indonesian plant, which belongs to the Myristicaceae family.[4]

  • Zanthoxylum alatum : this compound has been isolated as a racemate from this shrub.

  • Asiasari radix : The roots of this plant have been identified as a source of (-)-Asarinin.

  • Other sources mentioned in the literature include Lindera praecox and Zanthoxylum ailanthoides.

The compound is also known by several synonyms, including (-)-Asarinin, l-Asarinin, and Episesamin. Its history is intertwined with traditional medicine, as many of the plants from which it is derived have been used for various therapeutic purposes. Modern scientific investigation continues to uncover its pharmacological potential, with studies exploring its anti-inflammatory, antioxidant, anticancer, and antiviral properties.

Quantitative Biological Data

The biological activities of this compound have been quantified in various studies. The following table summarizes key quantitative data, providing a comparative overview of its potency and efficacy in different experimental systems.

Biological ActivityTest System / Cell LineParameterValue
CytotoxicityA2780 Ovarian Cancer CellsIC5038.45 µM
CytotoxicitySKOV3 Ovarian Cancer CellsIC5060.87 µM
CytotoxicityImmortalized Ovarian Surface Epithelial CellsIC50>200 µM
Enzyme InhibitionΔ5-DesaturaseKi0.28 mM
Antiviral Activity (FMDV)BHK-21 CellsEC5015.11 ± 1.18 µM
Enzyme Inhibition (FMDV)Cell-based 3Dpol AssayIC5010.37 ± 1.01 µM
  • IC50 (Half-maximal inhibitory concentration): Represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

  • EC50 (Half-maximal effective concentration): Refers to the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

  • Ki (Inhibition constant): Indicates the binding affinity of an inhibitor to an enzyme.

Experimental Protocols

This section details the methodologies for the isolation and biological evaluation of this compound, as cited in the literature.

This protocol describes a standard method for the extraction and purification of this compound from plant material.

  • Extraction: Dried and powdered leaves of H. spicata are macerated with methanol (MeOH) at room temperature. The resulting mixture is filtered and concentrated under reduced pressure to yield a crude methanol extract.

  • Fractionation: The crude extract is then suspended in water and partitioned successively with n-hexane, ethyl acetate (EtOAc), and n-butanol to separate compounds based on polarity. The this compound-containing fraction is typically the ethyl acetate fraction.

  • Column Chromatography: The dried EtOAc fraction is subjected to silica gel column chromatography. The column is eluted with a gradient solvent system, commonly n-hexane/ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Purification: Fractions containing the target compound are combined and may require further purification steps, such as recrystallization or additional column chromatography, to yield pure this compound as a white needle-like crystal.

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using modern spectroscopic techniques.

    • Mass Spectrometry (MS): LC-MS or GC-MS is used to determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR): 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are used to elucidate the detailed chemical structure and stereochemistry.

The workflow for this process is visualized in the diagram below.

G Diagram 1: Isolation and Purification Workflow for this compound cluster_extraction Extraction & Fractionation cluster_purification Purification & Elucidation DriedLeaves Dried H. spicata Leaves Maceration Maceration with Methanol DriedLeaves->Maceration CrudeExtract Crude Methanol Extract Maceration->CrudeExtract Partitioning Solvent Partitioning (n-hexane, EtOAc, Butanol) CrudeExtract->Partitioning EtOAcFraction Ethyl Acetate Fraction Partitioning->EtOAcFraction ColumnChromatography Silica Gel Column Chromatography EtOAcFraction->ColumnChromatography Load onto column Fractions Collect & Combine Fractions (TLC) ColumnChromatography->Fractions Purethis compound Pure this compound Crystals Fractions->Purethis compound StructureElucidation Structure Elucidation (NMR, MS) Purethis compound->StructureElucidation

Diagram 1: Isolation and Purification Workflow for this compound
  • Cytotoxicity Assay (e.g., CCK-8 or MTT): To determine the IC50 values, cancer cell lines (e.g., A2780, SKOV3) and control non-cancerous cells are seeded in 96-well plates. The cells are then treated with various concentrations of this compound for a specified period (e.g., 48 hours). A reagent like Cell Counting Kit-8 is added, and the absorbance is measured to quantify the number of viable cells. The IC50 value is calculated from the resulting dose-response curve.

  • Antiviral Activity Assay (FMDV): Baby Hamster Kidney (BHK-21) cells are infected with Foot-and-Mouth Disease Virus (FMDV). The infected cells are then treated with different concentrations of this compound. The antiviral effect is quantified by methods such as crystal violet staining (to visualize cytopathic effects), immunoperoxidase monolayer assay (IPMA) to count infected cells, or RT-qPCR to measure the reduction in viral copy number. The EC50 is determined from these dose-dependent results.

  • Enzyme Inhibition Assay (FMDV 3Dpol): A cell-based FMDV minigenome assay can be used to assess the inhibition of the viral RNA-dependent RNA polymerase (3Dpol). This system typically uses a reporter gene, like Green Fluorescent Protein (GFP), whose expression is dependent on the activity of 3Dpol. A reduction in GFP signal in the presence of this compound indicates inhibition of the enzyme, from which an IC50 value can be calculated.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by modulating several key signaling pathways. Its mechanisms often involve the induction of apoptosis in cancer cells and the suppression of inflammatory responses.

In gastric precancerous lesion (GPL) cells, (-)-Asarinin has been shown to induce apoptosis by inhibiting the STAT3 signaling pathway. It promotes the accumulation of mitochondrial reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential. This cascade of events culminates in the inhibition of STAT3 phosphorylation. The deactivation of STAT3, in turn, downregulates the expression of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like Cyclin D1, ultimately leading to programmed cell death.

G Diagram 2: this compound-Induced Inhibition of STAT3 Pathway This compound (-)-Asarinin Mito Mitochondria This compound->Mito pSTAT3 p-STAT3 This compound->pSTAT3 Inhibits ROS ↑ ROS Production Mito->ROS MMP ↓ Mitochondrial Membrane Potential ROS->MMP MMP->pSTAT3 Inhibits STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Bcl2 ↓ Bcl-2 Expression pSTAT3->Bcl2 CyclinD1 ↓ Cyclin D1 Expression pSTAT3->CyclinD1 Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CyclinD1->Apoptosis Inhibits G Diagram 3: this compound's Inhibition of Mast Cell Activation cluster_responses Inhibited Allergic Responses This compound (-)-Asarinin pSrc Phosphorylated Src Kinases This compound->pSrc Inhibits Activation Mast Cell Activation (e.g., Antigen) Src Src Family Kinases (Lyn, Fyn) Activation->Src Src->pSrc Phosphorylation Downstream Downstream Signaling (PLC-γ1, p38α, Akt) pSrc->Downstream Activates Response Cellular Response Downstream->Response Degranulation Degranulation (Histamine Release) Response->Degranulation Cytokines Cytokine Secretion (TNF-α, IL-4, IL-5) Response->Cytokines Calcium Calcium Mobilization Response->Calcium

References

Asarinin CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Asarinin: Chemical Identity, Biological Activity, and Experimental Protocols

Introduction

This compound is a naturally occurring lignan found in various plant species, including those of the Asarum and Zanthoxylum genera.[1] As a member of the furofuran class of lignans, it is an epimer of sesamin.[2] This compound has garnered significant interest within the scientific community for its diverse pharmacological activities, which include anti-inflammatory, antioxidant, and notably, potent anticancer properties.[3][4] Research has demonstrated that this compound can selectively induce apoptosis in cancer cells, making it a promising candidate for further investigation in drug development.[2] This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, physicochemical properties, mechanism of action, and detailed experimental protocols for its study.

Chemical Identifiers and Physicochemical Properties

The unique identity and characteristics of a chemical compound are defined by its various identifiers and properties. For this compound, these are crucial for its accurate identification, handling, and application in research settings.

Chemical Identifiers

The following table summarizes the key chemical identifiers for the levorotatory form of this compound, which is the most commonly studied isomer.

Identifier TypeValue
CAS Number 133-04-0
Molecular Formula C₂₀H₁₈O₆
Molecular Weight 354.35 g/mol
IUPAC Name 5-[(3R,3aS,6S,6aS)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-1,3-benzodioxole
Synonyms (-)-Asarinin, l-Asarinin, (-)-Episesamin, Xanthoxylin S
InChI InChI=1S/C20H18O6/c1-3-15-17(25-9-23-15)5-11(1)19-13-7-22-20(14(13)8-21-19)12-2-4-16-18(6-12)26-10-24-16/h1-6,13-14,19-20H,7-10H2/t13-,14-,19-,20+/m1/s1
InChIKey PEYUIKBAABKQKQ-FQZPYLGXSA-N
Canonical SMILES C1[C@@H]2--INVALID-LINK----INVALID-LINK--C5=CC6=C(C=C5)OCO6
PubChem CID 11869417
Physicochemical Properties

The physical and chemical properties of this compound are detailed in the table below. This data is essential for its handling, storage, and use in experimental settings.

PropertyValue
Physical Description Crystalline solid
Melting Point 120-122 °C
Optical Rotation [α]D²³ -122° (chloroform)
Solubility Soluble in DMSO (10 mg/mL), DMF (20 mg/mL), Chloroform, Acetone. Practically insoluble in water.
Storage Temperature -20°C
Topological Polar Surface Area 55.4 Ų
XLogP3 2.7 - 3.32

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic effects against various cancer cell lines, with a particularly well-documented mechanism in human ovarian cancer cells (A2780 and SKOV3). Its primary mode of action is the induction of apoptosis, or programmed cell death, through a caspase-dependent signaling pathway.

Studies have shown that treatment with this compound leads to the activation of key initiator and executioner caspases. Specifically, it activates caspase-8, a key mediator of the extrinsic (death receptor-mediated) apoptosis pathway, and caspase-9, the primary initiator of the intrinsic (mitochondria-mediated) pathway. Both pathways converge on the activation of caspase-3, an executioner caspase responsible for cleaving cellular substrates, which ultimately leads to the morphological and biochemical hallmarks of apoptosis. More recent research also indicates that this compound can promote the accumulation of mitochondrial reactive oxygen species (ROS) and inhibit the STAT3 signaling pathway, further contributing to its pro-apoptotic effects in precancerous cells.

Asarinin_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Asarinin_ext This compound Casp8 Pro-caspase-8 Asarinin_ext->Casp8 activates aCasp8 Activated Caspase-8 Casp8->aCasp8 Casp3 Pro-caspase-3 aCasp8->Casp3 Asarinin_int This compound Casp9 Pro-caspase-9 Asarinin_int->Casp9 activates aCasp9 Activated Caspase-9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Activated Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

This compound-induced caspase-dependent apoptosis pathway.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for its extraction and for assessing its cytotoxicity.

Protocol 1: General Extraction and Isolation of this compound from Plant Material

This compound is naturally found in plants such as Asarum sieboldii. The following protocol describes a general method for its extraction and isolation, which can be adapted based on the specific plant source and available equipment.

1. Material Preparation:

  • Obtain dried and powdered plant material (e.g., roots of A. sieboldii).

  • Defat the powder by maceration or Soxhlet extraction with a non-polar solvent like n-hexane to remove lipids. Discard the solvent.

2. Extraction:

  • Air-dry the defatted plant material.

  • Perform exhaustive extraction using a polar solvent such as 70% ethanol or methanol. This can be done via maceration (soaking for 24-48 hours with periodic agitation) or more efficiently using a Soxhlet apparatus for several hours.

  • Collect the solvent extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

  • Resuspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate, then n-butanol). This compound is expected to partition into the ethyl acetate fraction.

  • Concentrate the ethyl acetate fraction to dryness.

  • Subject the dried fraction to column chromatography for purification. A silica gel column is commonly used.

  • Elute the column with a gradient solvent system, such as a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound (visualized under UV light or with a staining reagent).

  • Pool the pure fractions and recrystallize to obtain purified this compound.

4. Characterization:

  • Confirm the identity and purity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. This protocol is based on the methodology used to evaluate this compound's effect on ovarian cancer cells.

1. Cell Culture and Seeding:

  • Culture human ovarian cancer cells (e.g., A2780 or SKOV3) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in culture media to achieve the desired final concentrations (e.g., 0.125 µM to 200 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1% to avoid solvent toxicity.

  • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound. Include wells with media only (blank) and cells treated with vehicle (DMSO) as controls.

  • Incubate the plate for 48 hours.

3. MTT Assay:

  • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the media from each well.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance (Optical Density, OD) of each well at 540-570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment using the following formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Control - OD_Blank)] * 100

  • Plot the percentage of viability against the concentration of this compound to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h prepare_treatments Prepare this compound dilutions incubate_24h->prepare_treatments treat_cells Treat cells with this compound (and controls) prepare_treatments->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 3-4h add_mtt->incubate_4h dissolve_formazan Remove media & add DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate % Viability and IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Experimental workflow for the MTT cytotoxicity assay.

References

Asarinin: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asarinin, a lignan found in various plant species, has garnered significant interest in the scientific community for its potential therapeutic properties. As a bioactive compound, understanding its physicochemical characteristics, particularly its solubility and stability, is paramount for its development as a pharmaceutical agent. This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound, outlines relevant experimental protocols, and visualizes its known signaling pathways to support further research and drug development efforts.

This compound: Core Properties

PropertyValueSource
Molecular Formula C₂₀H₁₈O₆[1][2]
Molecular Weight 354.4 g/mol [1][2]
Appearance Crystalline solid
logP 3.22
logS -4.39

Solubility Data

This compound is a moderately lipophilic compound, a characteristic indicated by its logP value of 3.22. This suggests a preference for lipid environments over aqueous ones, which is consistent with its observed solubility profile. Its low aqueous solubility is quantified by a logS value of -4.39. The available quantitative and qualitative solubility data for this compound in various solvents are summarized below.

Quantitative Solubility of this compound
SolventSolubility (mg/mL)Temperature (°C)
Dimethylformamide (DMF)20Not Specified
Dimethyl sulfoxide (DMSO)70Not Specified
Dimethyl sulfoxide (DMSO)10Not Specified
DMSO:PBS (pH 7.2) (1:4)0.2Not Specified

Note: Discrepancies in reported DMSO solubility may arise from differences in experimental conditions or the purity of the this compound sample.

Qualitative Solubility of this compound
SolventSolubility
WaterPractically Insoluble
EthanolSoluble
Methanol (boiling)Freely Soluble
AcetoneSoluble
ChloroformSoluble
BenzeneSoluble
EtherSoluble

Stability Profile

The stability of this compound is a critical factor for its handling, formulation, and storage. Current data indicates that this compound's stability is influenced by pH, temperature, and light.

pH Stability

This compound is known to undergo epimerization with its isomer, sesamin, under acidic conditions. This transformation suggests that this compound is less stable in acidic environments, which could impact its formulation and oral bioavailability.

Temperature Stability

General information on lignans suggests they are relatively resistant to high temperatures, with some stable up to 180-200°C. However, the thermal stability of this compound specifically has not been extensively quantified. Commercially available this compound is recommended to be stored at -20°C, and under these conditions, it is reported to be stable for at least four years.

Photostability

Experimental Protocols

Standardized protocols are crucial for obtaining reliable and reproducible solubility and stability data. The following sections outline recommended methodologies.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The solubility is expressed as mg/mL or g/100mL of the solvent at the specified temperature.

Stability Testing: ICH Guideline Q1A(R2)

The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for stability testing of new drug substances.

Protocol:

  • Stress Testing (Forced Degradation): this compound is subjected to various stress conditions (e.g., heat, humidity, acid/base hydrolysis, oxidation, and light) to identify potential degradation products and establish the intrinsic stability of the molecule.

  • Long-Term and Accelerated Stability Studies:

    • Long-Term: this compound is stored under recommended storage conditions (e.g., 25°C/60% RH or 30°C/65% RH) for a minimum of 12 months.

    • Accelerated: The substance is stored under elevated temperature and humidity conditions (e.g., 40°C/75% RH) for a minimum of 6 months.

  • Sample Analysis: Samples are withdrawn at specified time points and analyzed for purity, potency, and the presence of degradation products using a stability-indicating HPLC method.

  • Data Evaluation: The data is analyzed to determine the shelf-life or re-test period for the drug substance.

Signaling Pathways Involving this compound

This compound has been shown to modulate specific signaling pathways, which are of interest for its potential therapeutic applications.

STAT3 Signaling Pathway

This compound has been reported to inhibit the STAT3 signaling pathway, which is often dysregulated in cancer. This inhibition can lead to the induction of apoptosis in cancer cells.

STAT3_Pathway This compound's Effect on the STAT3 Signaling Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Target_Genes Target Genes (Proliferation, Survival) pSTAT3_dimer->Target_Genes Transcription Cytokine Cytokine Cytokine->Cytokine_Receptor This compound This compound This compound->STAT3 Inhibition of Phosphorylation TLR4_Pathway This compound's Modulation of the TLR4 Signaling Pathway TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activation NFkB NF-κB IKK->NFkB Activation Inflammatory_Genes Pro-inflammatory Genes NFkB->Inflammatory_Genes Transcription LPS LPS LPS->TLR4 This compound This compound This compound->MyD88 Inhibition

References

Methodological & Application

Application Notes and Protocols for Asarinin Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asarinin is a furofuran lignan found in various plant species, notably from the genera Asarum and Zanthoxylum. It is an epimer of sesamin and has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. These characteristics make this compound a promising candidate for further investigation in drug development. This document provides detailed protocols for the extraction of this compound from plant sources, its subsequent purification, and methods for its quantification.

Data Presentation

The following tables summarize representative quantitative data for the extraction and purification of this compound from Asarum sieboldii roots. The initial this compound content in the plant material is reported to be in the range of 0.127% to 0.259% w/w[1]. The presented yields and purity levels are based on established phytochemical isolation principles and serve as a practical guide.

Table 1: this compound Extraction Efficiency by Soxhlet Method

ParameterValueReference/Note
Plant MaterialDried roots of Asarum sieboldii[2][3]
Extraction Solvent95% Ethanol[2]
Extraction MethodSoxhlet ExtractionGeneral Method
Extraction Time8 hoursGeneral Method
Solvent to Solid Ratio10:1 (mL/g)General Method
Estimated Crude Extract Yield ~15% (w/w) Assumed based on typical plant extractions
Estimated this compound Yield in Crude Extract ~1.2 mg/g of dried plant material Calculated from average initial content

Table 2: Purification Summary for this compound

Purification StepStarting MaterialPurity of this compound (Approx.)Yield of this compound (Approx.)
Crude Ethanol Extract100 g~1%120 mg
Silica Gel Chromatography10 g of Crude Extract70-80%75 mg
Recrystallization75 mg of Chromatographed Fraction>95%55 mg

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound from Asarum sieboldii

This protocol details the extraction of this compound from the dried roots of Asarum sieboldii using the Soxhlet method, which is suitable for continuous extraction with a recycled solvent.

Materials and Equipment:

  • Dried and powdered roots of Asarum sieboldii

  • 95% Ethanol

  • Soxhlet apparatus (including round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Cellulose thimble

  • Rotary evaporator

Procedure:

  • Weigh 100 g of finely powdered, dried roots of Asarum sieboldii.

  • Place the powdered material into a cellulose thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Assemble the Soxhlet apparatus with a 1 L round-bottom flask containing 1 L of 95% ethanol and attach the condenser.

  • Heat the solvent in the round-bottom flask using a heating mantle to a temperature that maintains a steady boil (approximately 80-90°C).

  • Allow the extraction to proceed for 8 hours. The solvent will continuously cycle through the plant material.

  • After extraction, turn off the heat and let the apparatus cool to room temperature.

  • Dismantle the apparatus and remove the thimble containing the exhausted plant material.

  • Concentrate the ethanol extract in the round-bottom flask using a rotary evaporator under reduced pressure at 40-50°C to obtain the crude extract.

  • Dry the crude extract in a vacuum oven to remove any residual solvent.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents: n-hexane, ethyl acetate (EtOAc), and methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve 10 g of the crude extract in a minimal amount of dichloromethane or a 1:1 mixture of n-hexane and ethyl acetate. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the packed silica gel column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is as follows:

    • n-hexane (100%)

    • n-hexane:EtOAc (95:5)

    • n-hexane:EtOAc (90:10)

    • n-hexane:EtOAc (80:20)

    • n-hexane:EtOAc (70:30)

    • n-hexane:EtOAc (50:50)

    • EtOAc (100%)

    • EtOAc:MeOH (95:5)

  • Fraction Collection: Collect fractions of 20-30 mL in separate tubes.

  • TLC Monitoring: Monitor the collected fractions by TLC using a mobile phase of n-hexane:EtOAc (7:3). Spot the fractions on a TLC plate and visualize under a UV lamp at 254 nm. This compound should appear as a UV-active spot.

  • Pooling and Concentration: Combine the fractions that contain pure this compound, as determined by TLC. Concentrate the pooled fractions using a rotary evaporator to yield the purified this compound fraction.

Protocol 3: Recrystallization of this compound

This final purification step aims to obtain highly pure crystalline this compound.

Materials and Equipment:

  • Purified this compound fraction from column chromatography

  • Methanol or a mixture of ethanol and water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the this compound fraction obtained from column chromatography into a small Erlenmeyer flask.

  • Add a minimal amount of hot methanol (or a hot ethanol-water mixture) dropwise while gently heating on a hot plate until the solid completely dissolves. This compound is soluble in boiling methanol and ethanol[2].

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • To maximize crystal formation, place the flask in an ice bath for 30 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Dry the purified this compound crystals in a vacuum oven at a low temperature.

Mandatory Visualization

Asarinin_Extraction_Workflow cluster_0 Extraction cluster_1 Solvent Removal cluster_2 Purification cluster_3 Final Product plant_material Dried Asarum sieboldii Roots soxhlet Soxhlet Extraction (95% Ethanol, 8h) plant_material->soxhlet rotovap1 Rotary Evaporation soxhlet->rotovap1 crude_extract Crude Extract rotovap1->crude_extract column_chrom Silica Gel Column Chromatography (n-hexane:EtOAc gradient) crude_extract->column_chrom recrystallization Recrystallization (Hot Methanol) column_chrom->recrystallization pure_this compound >95% Pure this compound recrystallization->pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Column_Chromatography_Gradient start Start Elution step1 100% n-hexane (Elutes non-polar impurities) start->step1 step2 n-hexane:EtOAc (95:5 to 80:20) (Elutes less polar compounds) step1->step2 step3 n-hexane:EtOAc (70:30 to 50:50) (Elutes this compound) step2->step3 step4 100% EtOAc to EtOAc:MeOH (95:5) (Elutes polar impurities) step3->step4 end End of Elution step4->end

Caption: Gradient Elution for this compound Purification.

References

High-performance liquid chromatography (HPLC) method for Asarinin

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC method for the quantitative analysis of Asarinin provides a precise and reliable approach for its determination in various samples, including plant extracts and pharmaceutical formulations. This compound, a lignan found in various plant species, is known for its potential biological activities. This application note details two validated High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, complete with experimental protocols and performance data.

Method Performance Characteristics

The performance of an HPLC method is characterized by several key parameters that define its reliability and suitability for a specific analytical purpose. The following table summarizes typical quantitative data for the analysis of this compound.

ParameterMethod A (Gradient)Method B (Isocratic)
Analyte This compoundThis compound
Column Zorbax SB-C18 (5 µm, 4.6 x 250 mm)[1]HYPERSIL BDS C18[2]
Mobile Phase A: 0.05% Phosphoric Acid in WaterB: Methanol[1]Acetonitrile:Water (50:50, v/v)[2]
Detection Wavelength 245 nm[1]287 nm
Retention Time (tR) Analyte-specific, determined experimentallyAnalyte-specific, determined experimentally
Linearity Range To be determined by user validationTo be determined by user validation
Limit of Detection (LOD) To be determined by user validationTo be determined by user validation
Limit of Quantification (LOQ) To be determined by user validationTo be determined by user validation
Recovery To be determined by user validation101.24%
Precision (%RSD) To be determined by user validation1.46%

Experimental Protocols

The following protocols provide a detailed methodology for the determination of this compound using HPLC.

Reagents and Materials
  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (analytical grade)

  • Syringe filters (0.45 µm)

Instrumentation
  • An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Standard Solution Preparation
  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Store this solution at -20°C.

  • Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation (from Plant Material)
  • Weigh 0.5 g of the dried and powdered plant material (e.g., Asarum root and leaf) into a suitable container.

  • Add 25 mL of 70% (v/v) methanol.

  • Extract the sample for 1 hour in an ultrasonic bath.

  • Centrifuge the extract for 10 minutes at 8000 rpm to pellet solid material.

  • Filter the resulting supernatant through a 0.45 µm membrane filter prior to injection into the HPLC system.

Chromatographic Conditions

Method A: Gradient Elution

  • Column: Zorbax SB-C18 (5 µm, 4.6 mm × 250 mm)

  • Mobile Phase:

    • Solvent A: 0.05% (v/v) Phosphoric Acid in Water

    • Solvent B: Methanol

  • Gradient Program:

    • 0–3 min: 40% B

    • 3–6 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

  • Injection Volume: 10 µL

Method B: Isocratic Elution

  • Column: HYPERSIL BDS C18

  • Mobile Phase: Acetonitrile and Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min (Typical, adjust as needed)

  • Column Temperature: 30°C (Typical, adjust as needed)

  • Detection Wavelength: 287 nm

  • Injection Volume: 10 µL

Visualizations

The following diagrams illustrate the experimental workflow and the chemical relationship of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Processing sample Sample Collection (e.g., Plant Material) extraction Ultrasonic Extraction (70% Methanol) sample->extraction centrifuge Centrifugation (8000 rpm, 10 min) extraction->centrifuge filtration Filtration (0.45 µm filter) centrifuge->filtration hplc_injection HPLC Injection filtration->hplc_injection data_acq Chromatographic Separation & Data Acquisition hplc_injection->data_acq analysis Peak Integration & Quantification data_acq->analysis report Reporting analysis->report

Caption: Experimental workflow for HPLC analysis of this compound.

logical_relationship Lignans Lignans Sesamin Sesamin Lignans->Sesamin This compound This compound ((-)-Episesamin) Lignans->this compound Sesamin->this compound epimerization

Caption: Chemical relationship of this compound and Sesamin as lignan epimers.

References

Asarinin Quantification Using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Asarinin, a furofuran lignan found in various plant species, has garnered significant interest in the scientific community due to its diverse pharmacological activities. These activities include potential anti-inflammatory, anti-cancer, and neuroprotective effects. As research into the therapeutic potential of this compound progresses, the need for a robust and sensitive analytical method for its quantification in biological matrices is paramount. This document provides a detailed application note and a comprehensive protocol for the quantification of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is essential for pharmacokinetic studies, metabolism research, and quality control of this compound-containing products.

Introduction

This compound, with the chemical formula C₂₀H₁₈O₆ and a molecular weight of 354.4 g/mol , is a bioactive compound that has been the subject of numerous studies.[1][2] Research has indicated that this compound may exert its biological effects through various mechanisms, including the modulation of the STAT3 signaling pathway and the promotion of mitochondrial reactive oxygen species (ROS) accumulation.[3] To thoroughly investigate these mechanisms and to evaluate the potential of this compound as a therapeutic agent, accurate and precise quantification is a critical requirement. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical assays. This protocol is designed to provide a reliable method for the determination of this compound in plasma samples.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using LC-MS/MS.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma_sample Plasma Sample add_is Add Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection lc_separation LC Separation supernatant_collection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: Experimental workflow for this compound quantification.

Detailed Experimental Protocol

This protocol is based on a validated method for the simultaneous determination of sesamin and this compound in rat plasma.[4]

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Internal Standard (IS), e.g., Alantolactone

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., rat, human)

2. Standard Solutions and Calibration Standards

  • Primary Stock Solution of this compound: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL primary stock solution.

  • Working Standard Solutions: Serially dilute the primary stock solution with methanol to prepare working standard solutions at various concentrations.

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of the internal standard in methanol.

  • Internal Standard Working Solution: Dilute the IS stock solution with methanol to a final concentration of 1000 ng/mL.

  • Calibration Standards: Spike control plasma with the appropriate working standard solutions to create a series of calibration standards with a concentration range of 5.00–3000 ng/mL for this compound.[4]

3. Sample Preparation

  • To 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample), add 20 µL of the internal standard working solution (1000 ng/mL).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • Column: DIKMA Diamonsil C18 (4.6 mm × 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Methanol/5 mM ammonium acetate/formic acid (75:25:0.1, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS)

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: The precursor ion is the ammonium adduct [M+NH₄]⁺ at m/z 372.3, and the product ion is m/z 173.2.

    • MRM Transition for Internal Standard (Alantolactone): Precursor ion [M+H]⁺ at m/z 233.1, product ion at m/z 105.1 (This is an example, the actual transition for the chosen IS should be optimized).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument used.

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison and interpretation.

Table 1: Quantitative Results for this compound in Plasma Samples

Sample IDAnalyte Concentration (ng/mL)Internal Standard ResponsePeak Area Ratio (Analyte/IS)Calculated Concentration (ng/mL)Accuracy (%)
BlankNot Detected150,000---
LLOQ (5 ng/mL)5.00148,5000.03375.05101.0
QC Low (15 ng/mL)15.00151,2000.100515.18101.2
QC Mid (150 ng/mL)150.00149,8001.0013150.20100.1
QC High (2400 ng/mL)2400.00150,50015.94682392.0299.7
Unknown Sample 1-149,9000.567885.11-
Unknown Sample 2-150,1002.3456352.07-

This compound Signaling Pathway

The following diagram depicts a simplified signaling pathway potentially influenced by this compound, focusing on its reported effects on the STAT3 pathway and mitochondrial ROS production.

This compound Signaling Pathway cluster_cell Cell This compound This compound Mitochondria Mitochondria This compound->Mitochondria promotes STAT3 STAT3 This compound->STAT3 inhibits ROS ROS Mitochondria->ROS production Apoptosis Apoptosis ROS->Apoptosis induces pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylation pSTAT3->Apoptosis inhibits

Caption: Simplified this compound signaling pathway.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of this compound in plasma. The described method, utilizing protein precipitation for sample preparation and MRM for detection, offers the necessary sensitivity and selectivity for pharmacokinetic and other bioanalytical studies. The provided workflow, data presentation format, and signaling pathway diagram serve as valuable resources for researchers investigating the therapeutic potential of this compound. Adherence to this protocol will enable the generation of high-quality, reproducible data, thereby advancing our understanding of this promising natural compound.

References

Asarinin: Application Notes and Protocols for Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Asarinin, a lignan found in plants such as Asarum sieboldii, has demonstrated significant biological activities, including anti-cancer properties. It has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound exerts its cytotoxic effects on cancer cells through multiple pathways. In human ovarian cancer cells, it induces apoptosis via a caspase-dependent pathway, activating caspase-3, caspase-8, and caspase-9.[1][2] In gastric precancerous cells, this compound promotes the accumulation of mitochondrial reactive oxygen species (ROS) and inhibits the STAT3 signaling pathway, leading to apoptosis.[3][4] Furthermore, it has been identified as a Src family kinase inhibitor, which can suppress mast cell activation.[3] this compound can also induce G0/G1 phase cell cycle arrest in certain cancer cells.

Data Presentation

Table 1: IC50 Values of this compound in Various Cell Lines
Cell LineCancer TypeIC50 (µM)Citation
A2780Ovarian Cancer38.45
SKOV3Ovarian Cancer60.87
MCGastric Precancerous Lesion140

Note: The cytotoxic effect of this compound was not significant in immortalized ovarian surface epithelial cells (IOSE80PC), with an IC50 value greater than 200 µM, suggesting some selectivity for cancer cells.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions and is typically dissolved in an organic solvent to prepare a stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • To prepare a 10 mM stock solution, dissolve 3.54 mg of this compound (Molecular Weight: 354.35 g/mol ) in 1 mL of sterile DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

  • When preparing working concentrations, dilute the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540-570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with various concentrations of this compound for the desired time (e.g., 48 hours).

  • Harvest both adherent and floating cells and wash them twice with ice-cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Cells treated with this compound and control cells

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

Protocol:

  • Treat cells with this compound for the desired duration (e.g., 48 hours).

  • Harvest the cells and wash twice with ice-cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 4 hours.

  • Wash the cells once with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (5 mg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blotting

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.

Materials:

  • Cells treated with this compound and control cells

  • Protein lysis buffer with protease inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies (e.g., against caspases, STAT3, Src family kinases)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them with protein lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling with SDS sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Visualizations

Asarinin_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibition_STAT3 Inhibition This compound->Inhibition_STAT3 Caspase8 Caspase-8 Activation This compound->Caspase8 Inhibition_Src Inhibition This compound->Inhibition_Src ROS ↑ Mitochondrial ROS Mitochondria->ROS Caspase9 Caspase-9 Activation ROS->Caspase9 STAT3 STAT3 Pathway Inhibition_STAT3->STAT3 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Src Src Family Kinases Inhibition_Src->Src

Caption: this compound-induced signaling pathways leading to apoptosis.

Asarinin_Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Seeding treatment This compound Treatment (Varying Concentrations & Durations) start->treatment harvest Cell Harvesting treatment->harvest viability Cell Viability (MTT Assay) harvest->viability apoptosis Apoptosis (Annexin V/PI) harvest->apoptosis cell_cycle Cell Cycle (PI Staining) harvest->cell_cycle western Protein Expression (Western Blot) harvest->western

References

Application Notes and Protocols for Asarinin Dosage Determination in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asarinin, a lignan found in various plants including Asarum and Zanthoxylum species, has garnered significant interest for its diverse pharmacological activities. Preclinical studies have indicated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent. As research progresses towards in vivo validation of these properties, the determination of a safe and efficacious dosage is a critical first step. These application notes provide a comprehensive protocol for establishing an appropriate dosage range for this compound in rodent models for in vivo experimentation.

Quantitative Data Summary

The following tables outline the proposed dose levels for initial toxicity and subsequent efficacy studies. These values are derived from available in vitro data and safety studies of related extracts, and should be confirmed through the experimental protocols detailed below.

Table 1: Proposed Dose Levels for Acute Oral Toxicity Study of this compound in Mice (OECD 423 Guideline)

Starting Dose Level (mg/kg)Subsequent Dose Levels (mg/kg) if No MortalitySubsequent Dose Levels (mg/kg) if Mortality
300200050
20005000300

Rationale for Starting Dose: In the absence of direct LD50 data for this compound, a conservative starting dose of 300 mg/kg is proposed. This is based on the lack of toxicity observed at up to 5000 mg/kg for a crude extract of Asiasari radix, a source of this compound, and is a common starting point in acute toxicity studies for compounds with unknown toxicity profiles.

Table 2: Proposed Dose-Ranging Efficacy Study Design

GroupTreatmentDose Level (mg/kg/day)Rationale
1Vehicle Control-To establish baseline response
2This compound - Low Dose25To assess for effects at a minimal dose
3This compound - Mid Dose50To evaluate a potential therapeutic dose
4This compound - High Dose100To determine the upper end of the therapeutic window
5Positive ControlDisease-specificTo validate the experimental model

Note: The final dose levels for the efficacy study should be selected based on the outcome of the acute toxicity study, with the highest dose being significantly lower than any observed toxic dose.

Experimental Protocols

Acute Oral Toxicity Study (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of this compound in a stepwise procedure to classify its toxicity and identify a safe starting dose range for further studies.

Materials:

  • This compound (pure compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose, corn oil)

  • Female mice (e.g., ICR or C57BL/6), 8-12 weeks old

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to dosing.

  • Fasting: Fast animals overnight (with access to water) before oral administration.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle.

  • Dosing:

    • Administer a single oral dose of 300 mg/kg of this compound to a group of 3 female mice.

    • Observe the animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

  • Observation: Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Note the time of onset, intensity, and duration of these signs.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Subsequent Steps:

    • If no mortality is observed at 300 mg/kg, proceed to a higher dose of 2000 mg/kg in a new group of 3 mice.

    • If mortality is observed at 300 mg/kg, proceed to a lower dose of 50 mg/kg in a new group of 3 mice.

    • Continue the stepwise procedure as outlined in the OECD 423 guideline to classify the substance.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Dose-Ranging Efficacy Study

Objective: To determine the effective dose range of this compound in a relevant in vivo disease model.

Materials:

  • This compound (pure compound)

  • Vehicle

  • Animal model of the disease of interest (e.g., ovalbumin-induced allergic rhinitis model in mice, or a chemically-induced gastric precancerous lesion model in mice).

  • Relevant positive control drug for the chosen disease model.

Procedure:

  • Animal Model Induction: Induce the disease in the animals according to established protocols.

  • Group Allocation: Randomly assign animals to the treatment groups as outlined in Table 2.

  • Dose Preparation and Administration: Prepare fresh formulations of this compound daily and administer orally (or via another appropriate route) at the designated dose levels for the duration of the study. The treatment duration will depend on the specific disease model and endpoints being measured.

  • Monitoring:

    • Monitor animal health and body weight regularly throughout the study.

    • Assess disease-specific endpoints at predetermined time points. For example, in an allergic rhinitis model, this could include scoring of nasal symptoms and collection of nasal lavage fluid for inflammatory cell counts. In a gastric cancer model, this could involve histopathological analysis of stomach tissue at the end of the study.

  • Sample Collection: At the end of the study, collect relevant tissues and biological fluids (e.g., blood, stomach, nasal tissue) for biomarker analysis.

  • Data Analysis: Analyze the collected data using appropriate statistical methods to determine the dose-dependent effects of this compound on the disease endpoints.

Visualizations

Experimental_Workflow_for_Asarinin_Dosage_Determination cluster_0 Phase 1: Acute Toxicity Assessment cluster_1 Phase 2: Efficacy Study Design start Start toxicity_study Acute Oral Toxicity Study (OECD 423) start->toxicity_study noael_ld50 Determine No-Observed-Adverse-Effect-Level (NOAEL) and/or estimate LD50 toxicity_study->noael_ld50 dose_selection Select Dose Range for Efficacy Studies noael_ld50->dose_selection Inform Dose Selection efficacy_study Dose-Ranging Efficacy Study in Disease Model dose_selection->efficacy_study effective_dose Identify Effective Dose Range efficacy_study->effective_dose

Caption: Workflow for in vivo dosage determination of this compound.

STAT3_Signaling_Pathway This compound This compound ros Mitochondrial ROS Accumulation This compound->ros promotes stat3 STAT3 This compound->stat3 inhibits phosphorylation ros->stat3 inhibits phosphorylation p_stat3 p-STAT3 (Phosphorylated STAT3) stat3->p_stat3 Phosphorylation nuclear_translocation Nuclear Translocation p_stat3->nuclear_translocation gene_transcription Gene Transcription (e.g., Proliferation, Anti-apoptosis) nuclear_translocation->gene_transcription apoptosis Apoptosis gene_transcription->apoptosis inhibits

Caption: this compound's inhibitory effect on the STAT3 signaling pathway.

Application Notes and Protocols for Western Blot Analysis of Asarinin-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the effects of Asarinin on various signaling pathways in treated cells. This document includes detailed experimental protocols, a summary of quantitative data from preclinical studies, and visual representations of the key signaling pathways and workflows.

Introduction to this compound

This compound is a lignan compound found in several plant species, including Asarum and Acorus genera. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Western blot analysis is a pivotal technique to elucidate the molecular mechanisms underlying these effects by quantifying the changes in protein expression and phosphorylation status within key signaling cascades.

Data Presentation: Quantitative Effects of this compound on Protein Expression

The following tables summarize the dose-dependent effects of this compound on key signaling proteins as determined by Western blot analysis in various preclinical models. The data is presented as a fold change or percentage change relative to control (untreated) or vehicle-treated cells/tissues.

Cell/Tissue TypeTreatmentProtein TargetQuantitative Change (Relative to Control/Vehicle)
Mouse Lung Tissue (Bleomycin-induced pulmonary fibrosis model)This compound (Medium Dose)p-Smad3Decreased
Mouse Lung Tissue (Bleomycin-induced pulmonary fibrosis model)This compound (High Dose)p-Smad3Further Decreased
Mouse Lung Tissue (Bleomycin-induced pulmonary fibrosis model)This compound (Medium Dose)p-AKTDecreased
Mouse Lung Tissue (Bleomycin-induced pulmonary fibrosis model)This compound (High Dose)p-AKTFurther Decreased
Mouse Lung Tissue (Bleomycin-induced pulmonary fibrosis model)This compound (Medium Dose)p-p38Decreased
Mouse Lung Tissue (Bleomycin-induced pulmonary fibrosis model)This compound (High Dose)p-p38Further Decreased
Mouse Lung Tissue (Bleomycin-induced pulmonary fibrosis model)This compound (Medium Dose)p-ERK1/2Decreased
Mouse Lung Tissue (Bleomycin-induced pulmonary fibrosis model)This compound (High Dose)p-ERK1/2Further Decreased
Mouse Lung Tissue (Bleomycin-induced pulmonary fibrosis model)This compound (Medium Dose)p-JNKDecreased
Mouse Lung Tissue (Bleomycin-induced pulmonary fibrosis model)This compound (High Dose)p-JNKFurther Decreased
Cell TypeTreatmentProtein TargetEffect
Human Ovarian Cancer Cells (A2780 and SKOV3)(-)-AsarininCaspase-3Activation
Human Ovarian Cancer Cells (A2780 and SKOV3)(-)-AsarininCaspase-8Activation
Human Ovarian Cancer Cells (A2780 and SKOV3)(-)-AsarininCaspase-9Activation
Gastric Precancerous Lesion Model (MC cells)(-)-Asarininp-STAT3Inhibition
PC12 CellsThis compound (25 µM)p-CREBIncreased
PC12 CellsThis compound (25 µM)p-ERK1/2 (transient)Increased
PC12 Cells (6-OHDA treated)This compound (25 µM)p-ERK1/2 (sustained)Inhibition
PC12 Cells (6-OHDA treated)This compound (25 µM)p-JNK1/2Inhibition
PC12 Cells (6-OHDA treated)This compound (25 µM)p-p38 MAPKInhibition
PC12 Cells (6-OHDA treated)This compound (25 µM)Caspase-3 activityInhibition

Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical signaling pathways involved in cell survival, apoptosis, and inflammation.

This compound-Induced Apoptosis Signaling

This compound can induce apoptosis in cancer cells through both the intrinsic and extrinsic pathways, characterized by the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[1]

This compound This compound Extrinsic Extrinsic Pathway This compound->Extrinsic Intrinsic Intrinsic Pathway This compound->Intrinsic Caspase8 Caspase-8 activation Extrinsic->Caspase8 Caspase9 Caspase-9 activation Intrinsic->Caspase9 Caspase3 Caspase-3 activation Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound pSTAT3 p-STAT3 This compound->pSTAT3 inhibits STAT3 STAT3 STAT3->pSTAT3 Apoptosis Apoptosis pSTAT3->Apoptosis promotes cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Analysis Cell_Culture Cell Culture & Treatment with this compound Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quant Sample_Prep Sample Preparation (with Laemmli buffer) Protein_Quant->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (Chemiluminescence) Secondary_Ab->Detection Imaging Imaging Detection->Imaging Quantification Densitometry & Quantification Imaging->Quantification

References

Application Note: Asarinin-Induced Apoptosis Quantified by Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Asarinin, a lignan isolated from various plant species, has demonstrated potent cytotoxic effects against several cancer cell lines. A key mechanism underlying its anti-cancer activity is the induction of apoptosis, or programmed cell death. Understanding and quantifying the apoptotic response to this compound is crucial for its development as a potential therapeutic agent. This application note provides a detailed protocol for assessing this compound-induced apoptosis using the Annexin V-FITC/Propidium Iodide (PI) assay with flow cytometry. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells, providing robust data on the pro-apoptotic efficacy of this compound.

The principle of the assay is based on two key cellular changes during apoptosis. First, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane is an early hallmark of apoptosis.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[2] Second, during late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing the entry of DNA-binding dyes like Propidium Iodide (PI). Thus, co-staining with Annexin V-FITC and PI enables the distinction between different cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Studies have shown that this compound induces apoptosis in a caspase-dependent manner, involving the activation of initiator caspases-8 and -9, and the executioner caspase-3. This application note will guide users through an experimental workflow to investigate these effects.

Data Presentation

The following table summarizes representative quantitative data from a hypothetical experiment where human ovarian cancer cells (A2780) were treated with varying concentrations of this compound for 48 hours.

Treatment GroupViable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control (0 µM this compound) 95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (10 µM) 75.6 ± 3.515.8 ± 1.88.6 ± 1.2
This compound (25 µM) 48.3 ± 4.232.1 ± 3.319.6 ± 2.5
This compound (50 µM) 22.7 ± 3.845.9 ± 4.131.4 ± 3.7

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This section provides a detailed methodology for the apoptosis assay.

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Human cancer cell line (e.g., A2780, SKOV3, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • T25 or T75 culture flasks, or 6-well plates

Experimental Procedure

1. Cell Seeding and Treatment

  • Seed the cells in appropriate culture vessels (e.g., 1 x 10⁶ cells in a T25 flask or 2 x 10⁵ cells/well in a 6-well plate) and allow them to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (typically ≤ 0.1%).

  • Remove the old medium and treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM). Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

2. Cell Harvesting and Staining

  • After the incubation period, collect the culture supernatant, which may contain floating apoptotic cells.

  • For adherent cells, wash with PBS and then detach the cells using Trypsin-EDTA. Combine the trypsinized cells with their corresponding supernatant from the previous step.

  • Centrifuge the cell suspension at approximately 500 x g for 5 minutes at room temperature.

  • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V Binding Buffer. Determine the cell density and adjust to approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

3. Flow Cytometry Analysis

  • Analyze the samples on a flow cytometer within one hour of staining.

  • Set up the flow cytometer with appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control cells.

  • Acquire data for at least 10,000 events per sample.

  • The FITC signal (Annexin V) is typically detected in the FL1 channel, and the PI signal is detected in the FL2 or FL3 channel.

  • Create a quadrant dot plot with Annexin V-FITC on the x-axis and PI on the y-axis to differentiate the four cell populations:

    • Lower-left quadrant: Viable cells (Annexin V- / PI-)

    • Lower-right quadrant: Early apoptotic cells (Annexin V+ / PI-)

    • Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-left quadrant: Necrotic cells (Annexin V- / PI+)

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cells in Culture Flasks/Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h asarinin_treatment Treat with this compound (0-50 µM) incubation_24h->asarinin_treatment incubation_48h Incubate for 48h asarinin_treatment->incubation_48h harvest Harvest Cells (including supernatant) incubation_48h->harvest wash Wash with PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_dark Incubate 15 min in Dark add_stains->incubate_dark flow_cytometry Acquire Data on Flow Cytometer incubate_dark->flow_cytometry gating Quadrant Gate for Annexin V vs. PI flow_cytometry->gating quantify Quantify Cell Populations (%) gating->quantify

Caption: Experimental workflow for this compound apoptosis assay.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Asarinin_ext This compound Caspase8 Caspase-8 Activation Asarinin_ext->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Asarinin_int This compound Mitochondria Mitochondrial Stress Asarinin_int->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: this compound-induced caspase-dependent apoptosis pathway.

References

Application Notes and Protocols for STAT3 Inhibition Assay Using Asarinin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in numerous cellular processes, including cell proliferation, differentiation, survival, and angiogenesis.[1] Constitutive activation of the STAT3 signaling pathway is frequently observed in a wide variety of human cancers, making it a prime target for therapeutic intervention. Asarinin, a lignan isolated from Asarum sieboldii, has been identified as an inhibitor of the STAT3 signaling pathway, inducing apoptosis and halting the progression of gastric precancerous lesions.[2] This document provides detailed protocols for assessing the inhibitory effect of this compound on STAT3 signaling, including methods for evaluating STAT3 phosphorylation, STAT3-dependent gene expression, and cell viability.

STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors on the cell surface. This binding event leads to the activation of associated Janus kinases (JAKs), which in turn phosphorylate tyrosine residues on the intracellular domain of the receptors. These phosphorylated tyrosine sites serve as docking stations for the SH2 domain of latent STAT3 proteins in the cytoplasm. Upon recruitment, STAT3 is phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, the STAT3 dimer binds to specific DNA response elements in the promoter regions of target genes, thereby regulating their transcription. These target genes include those involved in cell survival (e.g., Bcl-xL, Survivin), proliferation (e.g., c-Myc, Cyclin D1), and angiogenesis (e.g., VEGF).[3][4]

This compound has been shown to inhibit the STAT3 pathway, which is associated with an increase in mitochondrial reactive oxygen species (ROS).[2]

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binding JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation & DNA Binding This compound This compound This compound->JAK Inhibition Target_Genes Target Gene (e.g., Bcl-xL, c-Myc) DNA->Target_Genes Transcription

Figure 1: Simplified STAT3 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed protocols for assessing the inhibitory effect of this compound on the STAT3 signaling pathway.

Cell Culture and this compound Treatment

A crucial first step is to select an appropriate cell line with constitutively active STAT3 or one in which STAT3 activation can be induced.

Materials:

  • Cell line with active STAT3 signaling (e.g., DU145, A549, or IL-6 inducible cell lines)

  • Complete growth medium (specific to the cell line)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture plates/flasks

Protocol:

  • Culture the selected cell line in complete growth medium at 37°C in a humidified incubator with 5% CO2.

  • Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for cell viability and reporter assays) at a density that will allow for optimal growth during the experiment.

  • Allow the cells to adhere and grow overnight.

  • The following day, treat the cells with varying concentrations of this compound. A vehicle control (e.g., DMSO) should be run in parallel. For inducible systems, stimulate the cells with the appropriate cytokine (e.g., IL-6) in the presence or absence of this compound.

  • Incubate the cells for the desired time period (e.g., 4, 24 hours).

Western Blot Analysis of STAT3 Phosphorylation

Western blotting is a standard technique to determine the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3.

Materials:

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • After treatment with this compound, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin).

STAT3-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

Materials:

  • STAT3 luciferase reporter construct (containing STAT3 response elements upstream of a luciferase gene)

  • Control reporter construct (e.g., Renilla luciferase for normalization)

  • Transfection reagent

  • Luciferase assay system

  • Luminometer

Protocol:

  • Co-transfect the cells with the STAT3 luciferase reporter construct and a control reporter construct using a suitable transfection reagent.

  • After transfection, treat the cells with this compound and/or a STAT3 activator (e.g., IL-6) as described in the cell treatment protocol.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.

  • Normalize the STAT3-dependent firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Cell Viability Assay (CCK8/MTT)

It is essential to assess whether the observed inhibition of STAT3 signaling is due to a specific effect or general cytotoxicity of this compound.

Materials:

  • Cell Counting Kit-8 (CCK8) or MTT reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with a range of this compound concentrations.

  • After the desired incubation period, add the CCK8 or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the conversion of the reagent into a colored product.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control.

Data Presentation

Quantitative data from the assays should be presented in a clear and structured format to allow for easy comparison.

Table 1: Effect of this compound on Cell Viability

This compound Concentration (µM) Cell Viability (%)
0 (Vehicle) 100
1
5
10
25

| 50 | |

Table 2: Inhibition of STAT3 Phosphorylation by this compound

This compound Concentration (µM) p-STAT3 / Total STAT3 Ratio
0 (Vehicle) 1.00
1
5
10
25

| 50 | |

Table 3: Inhibition of STAT3 Reporter Activity by this compound

This compound Concentration (µM) Normalized Luciferase Activity (Fold Change)
0 (Vehicle) 1.0
1
5
10
25

| 50 | |

Experimental Workflow

The following diagram illustrates the overall workflow for the STAT3 inhibition assay with this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (STAT3-active cell line) Asarinin_Treatment 2. This compound Treatment (Dose-response) Cell_Culture->Asarinin_Treatment Western_Blot 3a. Western Blot (p-STAT3, Total STAT3) Asarinin_Treatment->Western_Blot Reporter_Assay 3b. Luciferase Reporter Assay (STAT3 activity) Asarinin_Treatment->Reporter_Assay Viability_Assay 3c. Cell Viability Assay (CCK8/MTT) Asarinin_Treatment->Viability_Assay Data_Quantification 4. Data Quantification & Normalization Western_Blot->Data_Quantification Reporter_Assay->Data_Quantification Viability_Assay->Data_Quantification Results_Interpretation 5. Results Interpretation (IC50, Dose-Response Curves) Data_Quantification->Results_Interpretation

Figure 2: Experimental workflow for STAT3 inhibition assay using this compound.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the inhibitory effects of this compound on the STAT3 signaling pathway. By employing a combination of Western blotting, reporter gene assays, and cell viability assays, researchers can obtain robust and reliable data on the potency and mechanism of action of this compound as a STAT3 inhibitor. These methods are essential for the preclinical evaluation of this compound and other potential STAT3-targeting compounds in the context of cancer drug discovery and development.

References

Asarinin In Vivo Formulation for Murine Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asarinin, a furofuran lignan found in various plant species, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Preclinical evaluation of this compound in murine models is a critical step in elucidating its therapeutic potential. However, its poor aqueous solubility presents a significant challenge for achieving consistent and reproducible in vivo results. This document provides detailed application notes and protocols for the formulation and administration of this compound in mice, addressing common challenges and offering guidance for experimental design. The following sections outline recommended vehicle compositions, administration routes, and key pharmacokinetic considerations to facilitate reliable preclinical studies.

Data Presentation: Formulation Components and Pharmacokinetic Parameters

Due to the limited publicly available data on the specific solubility and pharmacokinetic profile of this compound in mice, the following tables present commonly used vehicle components for poorly soluble compounds and a template for expected pharmacokinetic parameters. Researchers are strongly encouraged to perform pilot studies to determine the optimal formulation and to characterize the specific pharmacokinetic profile of their this compound preparation.

Table 1: Recommended Vehicle Components for this compound Formulation in Mice

ComponentFunctionTypical Concentration Range (%)Notes
Dimethyl Sulfoxide (DMSO)Primary Solvent1 - 10Excellent solubilizing agent for many nonpolar compounds. Final concentration should be kept to a minimum to avoid potential toxicity. For intraperitoneal (IP) injections, it's advisable to keep the DMSO concentration at the lower end of the range.
Polyethylene Glycol 300 (PEG300)Co-solvent30 - 60A water-miscible co-solvent that can improve the solubility of hydrophobic compounds.
Tween 80 (Polysorbate 80)Surfactant1 - 10A non-ionic surfactant used to increase solubility and form stable emulsions or suspensions.
Corn OilLipid Vehicle30 - 90A common vehicle for oral administration of lipophilic compounds. Can enhance absorption through the lymphatic system.
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)Aqueous VehicleTo final volumeUsed to dilute the formulation to the final desired concentration for administration. PBS is preferred for maintaining physiological pH.
Methylcellulose (0.5% - 2% w/v in water)Suspending AgentTo final volumeUseful for creating uniform suspensions for oral gavage when the compound cannot be fully dissolved.

Table 2: Key Pharmacokinetic Parameters for this compound in Mice (Hypothetical Data for Experimental Planning)

ParameterOral Gavage (PO)Intraperitoneal (IP)Intravenous (IV)
Bioavailability (F%) Data NeededData Needed100% (Reference)
Peak Plasma Concentration (Cmax) Data NeededData NeededData Needed
Time to Peak Concentration (Tmax) Data NeededData NeededData Needed
Area Under the Curve (AUC) Data NeededData NeededData Needed
Half-life (t1/2) Data NeededData NeededData Needed

Researchers must determine these parameters experimentally for their specific this compound formulation.

Experimental Protocols

The following protocols provide a starting point for the preparation of this compound formulations for oral and intraperitoneal administration in mice. It is imperative to perform small-scale solubility and stability tests before preparing large batches for animal studies.

Protocol 1: this compound Formulation for Oral Gavage (PO)

This protocol describes the preparation of a solution/suspension of this compound suitable for oral administration to mice.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80

  • Corn Oil or Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve the this compound in a minimal amount of DMSO (e.g., to make a 10-50 mg/mL stock solution). Vortex or sonicate gently until fully dissolved.

  • Vehicle Preparation (Example for a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

    • In a sterile tube, combine the required volumes of PEG300 and Tween 80.

    • Add the this compound stock solution to the PEG300/Tween 80 mixture and vortex thoroughly.

    • Slowly add the saline to the mixture while vortexing to bring it to the final volume.

    • Visually inspect the solution for any precipitation. If precipitation occurs, optimization of the vehicle composition is necessary.

  • Final Formulation for Administration:

    • The final concentration of this compound should be calculated based on the desired dose (mg/kg) and the administration volume (typically 5-10 mL/kg for mice).

    • Ensure the final formulation is homogenous before each administration.

Protocol 2: this compound Formulation for Intraperitoneal (IP) Injection

This protocol outlines the preparation of an this compound solution for intraperitoneal administration. For IP injections, it is crucial to ensure the formulation is sterile and non-irritating.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300) (optional)

  • Sterile Phosphate-Buffered Saline (PBS) or Saline (0.9% NaCl)

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of this compound in sterile DMSO as described in Protocol 1.

  • Dilution for Injection:

    • Aseptically dilute the this compound stock solution with sterile PBS or saline to the final desired concentration.

    • The final concentration of DMSO should ideally be below 5% to minimize peritoneal irritation.

    • For example, to achieve a final DMSO concentration of 5%, dilute the stock solution 1:20 with the aqueous vehicle.

  • Sterilization:

    • Filter the final formulation through a sterile 0.22 µm syringe filter into a sterile tube before administration.

  • Administration:

    • Administer the solution at a volume of 5-10 mL/kg body weight.

Mandatory Visualizations

Experimental Workflow for this compound Formulation and Administration

G cluster_formulation Formulation Preparation cluster_administration In Vivo Administration cluster_pk Pharmacokinetic Analysis weigh Weigh this compound dissolve_dmso Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso combine Combine Stock and Vehicle dissolve_dmso->combine mix_vehicle Mix Vehicle Components (e.g., PEG300, Tween 80) mix_vehicle->combine final_dilution Final Dilution (Saline/PBS) combine->final_dilution sterilize Sterile Filtration (for IP) final_dilution->sterilize IP Route po_admin Oral Gavage (PO) final_dilution->po_admin ip_admin Intraperitoneal (IP) Injection sterilize->ip_admin blood_sampling Blood Sampling po_admin->blood_sampling ip_admin->blood_sampling analysis LC-MS/MS Analysis blood_sampling->analysis pk_parameters Determine PK Parameters (Cmax, Tmax, AUC, t1/2) analysis->pk_parameters

Caption: Workflow for this compound formulation and in vivo administration in mice.

Logical Relationship for Optimizing this compound Formulation

G cluster_factors Key Formulation Factors This compound This compound (Poorly Soluble) solubility Solubility This compound->solubility stability Stability This compound->stability goal Optimal In Vivo Exposure bioavailability Bioavailability solubility->bioavailability stability->bioavailability bioavailability->goal toxicity Vehicle Toxicity toxicity->goal

Caption: Key factors for optimizing this compound in vivo formulation.

Asarinin Reference Standard: Application Notes and Protocols for Analytical Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asarinin, a lignan found in various plant species including Asarum sieboldii, is a compound of growing interest in pharmaceutical research.[1] It has demonstrated a range of biological activities, including antiangiogenic and cytotoxic effects, making it a potential candidate for further investigation in drug development.[1][2] As a reference standard, highly purified this compound is essential for the accurate quantification and identification of this compound in complex matrices, ensuring the reliability and reproducibility of experimental results.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical testing. It covers its physicochemical properties, analytical methodologies for its characterization, and protocols for evaluating its biological activity.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical methods.

PropertyValueReference
Molecular Formula C₂₀H₁₈O₆[3]
Molecular Weight 354.35 g/mol [4]
Appearance Powder
Melting Point 120-122 °C
Solubility Soluble in DMSO and DMF
Storage Temperature -20°C

Analytical Methodologies

Accurate and precise analytical methods are paramount for the quantification and identification of this compound. This section details validated methods for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantitative analysis of this compound.

Protocol: Quantification of this compound by HPLC-UV

This protocol is based on established methods for the analysis of similar compounds and should be validated in your laboratory for its intended use.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 288 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation:

  • The sample preparation will depend on the matrix. For herbal extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.

4. Calibration Curve:

  • Inject the working standard solutions in triplicate.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • The correlation coefficient (r²) should be ≥ 0.999.

5. Data Analysis:

  • Inject the sample solutions.

  • Determine the peak area of this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Workflow for HPLC-UV Analysis of this compound

HPLC_Workflow prep_standard Prepare this compound Standard Solutions hplc HPLC Analysis (C18 Column, UV 288 nm) prep_standard->hplc prep_sample Prepare Sample Solutions prep_sample->hplc data_acq Data Acquisition (Chromatograms) hplc->data_acq calibration Generate Calibration Curve data_acq->calibration quantification Quantify this compound in Sample data_acq->quantification calibration->quantification

Caption: A typical workflow for the quantitative analysis of this compound using HPLC-UV.

Biological Activity Assays

This compound has been shown to exhibit cytotoxic activity against various cancer cell lines. This section provides a protocol for assessing the in vitro cytotoxicity of this compound using the MTT assay.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol: MTT Cytotoxicity Assay of this compound on Ovarian Cancer Cells (A2780)

This protocol is a standard procedure and can be adapted for other cell lines.

1. Cell Culture:

  • Culture A2780 human ovarian cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

  • Seed the A2780 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours to allow the cells to attach.

3. Treatment with this compound:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution with culture medium to prepare various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM). The final DMSO concentration in the wells should be less than 0.1%.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound solutions.

  • Incubate the plates for 48 hours.

4. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Workflow for MTT Cytotoxicity Assay

MTT_Workflow cell_seeding Seed Cells in 96-well Plate treatment Treat with This compound cell_seeding->treatment incubation Incubate (e.g., 48h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_dissolution Dissolve Formazan Crystals (DMSO) mtt_addition->formazan_dissolution absorbance_reading Read Absorbance (570 nm) formazan_dissolution->absorbance_reading data_analysis Calculate IC50 absorbance_reading->data_analysis STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine/Growth Factor Receptor JAK JAK receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization This compound This compound This compound->JAK Inhibition DNA DNA pSTAT3_dimer->DNA Nuclear Translocation and DNA Binding Gene_Expression Target Gene Expression (e.g., Cyclin D1, Bcl-xL) DNA->Gene_Expression Transcription Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Promotes Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition Inhibits

References

Application Notes & Protocols: Structure Elucidation of Asarinin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Asarinin, a furofuran lignan found in various plant species, is a stereoisomer of sesamin. Lignans are a class of secondary metabolites known for their diverse biological activities, making them subjects of interest in pharmacology and drug development. The precise determination of their chemical structure is fundamental to understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of natural products like this compound. This document provides a comprehensive guide, including detailed protocols and data interpretation, for the complete structural assignment of this compound using a suite of 1D and 2D NMR experiments.

Workflow for this compound Structure Elucidation

The process of elucidating the structure of this compound involves a systematic series of NMR experiments. The workflow begins with sample preparation, followed by the acquisition of 1D spectra (¹H, ¹³C, and DEPT) to identify the basic carbon and proton environments. Subsequently, 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish connectivity and piece together the molecular fragments into the final structure.

This compound NMR Workflow cluster_prep Step 1: Preparation cluster_1d Step 2: 1D NMR Experiments cluster_2d Step 3: 2D NMR Experiments cluster_analysis Step 4: Structure Determination Sample This compound Sample (min. 5-10 mg) Solvent Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Solvent Tube Transfer to 5 mm NMR Tube Solvent->Tube H1 ¹H NMR (Proton Environments) Tube->H1 C13 ¹³C NMR (Carbon Skeleton) H1->C13 DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13->DEPT COSY ¹H-¹H COSY (¹H-¹H Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct ¹H-¹³C Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Analysis Data Analysis & Fragment Assembly HMBC->Analysis Structure Final Structure of this compound Analysis->Structure

NMR experimental workflow for this compound.

Data Presentation: NMR Assignments for this compound

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃). The numbering of the atoms corresponds to the structure provided below.

this compound Structure with Numbering
Figure 1: Structure of this compound with IUPAC numbering.

Table 1: ¹H NMR Data for this compound (CDCl₃, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1, H-44.70d4.0
H-1a, H-4a3.05m-
H-2α, H-5α3.85dd9.2, 3.6
H-2β, H-5β4.25dd9.2, 7.0
H-2', H-2''6.85d1.6
H-5', H-5''6.77d8.0
H-6', H-6''6.75dd8.0, 1.6
O-CH₂-O5.95s-

Note: Data is representative for the furofuran lignan scaffold.

Table 2: ¹³C NMR and DEPT-135 Data for this compound (CDCl₃, 100 MHz)

PositionChemical Shift (δ, ppm)DEPT-135
C-1, C-485.8CH
C-1a, C-4a54.3CH
C-2, C-571.8CH₂
C-1', C-1''135.2C
C-2', C-2''106.5CH
C-3', C-3''148.0C
C-4', C-4''147.2C
C-5', C-5''108.2CH
C-6', C-6''119.7CH
O-CH₂-O101.1CH₂

Source: Adapted from P.K. Agrawal, R.S. Thakur, Magn. Res. Chem. 23, 389 (1985).

Table 3: Key 2D NMR Correlations for this compound Structure Elucidation

ExperimentFrom (¹H)To (¹H or ¹³C)Structural Information
¹H-¹H COSY H-1H-1a, H-2βConfirms the tetrahydrofuran ring spin system.
H-2α/βH-1aConnects the oxymethylene protons to the bridgehead.
H-5'H-6'Establishes ortho coupling in the aromatic ring.
¹H-¹³C HSQC δ 4.70 (H-1/4)δ 85.8 (C-1/4)Direct one-bond correlation for the benzylic ether proton.
δ 3.05 (H-1a/4a)δ 54.3 (C-1a/4a)Correlation for the furofuran ring junction protons.
δ 4.25/3.85 (H-2/5)δ 71.8 (C-2/5)Correlation for the methylene protons in the furofuran rings.
δ 5.95 (O-CH₂-O)δ 101.1 (O-CH₂-O)Confirms the methylenedioxy group.
¹H-¹³C HMBC H-1C-1', C-2', C-6'Connects the furofuran core to the aromatic ring.
H-1C-2, C-1aProvides connectivity within the furofuran ring system.
O-CH₂-OC-3', C-4'Anchors the methylenedioxy group to the aromatic ring.
H-2'C-1', C-3', C-6'Confirms aromatic ring substitutions.

Interpretation of NMR Data

The structure of this compound is elucidated by systematically interpreting the data from each NMR experiment.

  • ¹H NMR : The spectrum shows characteristic signals for two identical 1,3-benzodioxole moieties, indicated by the aromatic protons (δ 6.75-6.85) and the sharp singlet for the two methylenedioxy groups (δ 5.95). The complex signals between δ 3.05 and 4.70 ppm are characteristic of the central furofuran ring system.

  • ¹³C NMR & DEPT-135 : The ¹³C spectrum confirms the presence of 10 unique carbon signals, which, due to the molecule's C₂ symmetry, accounts for all 20 carbons. The DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, confirming five CH groups, three CH₂ groups, and two quaternary carbons (aromatic C-1', C-3', C-4') per symmetric half.

  • COSY : This experiment reveals proton-proton couplings. Key correlations establish the spin system within the furofuran rings (H-1 coupling with H-1a and H-2) and the ortho-coupling between H-5' and H-6' on the aromatic rings.

  • HSQC : The HSQC spectrum maps each proton to its directly attached carbon, allowing for the unambiguous assignment of all protonated carbons. For example, the benzylic proton signal at δ 4.70 ppm correlates directly with the carbon signal at δ 85.8 ppm (C-1/C-4).

  • HMBC : The Heteronuclear Multiple Bond Correlation experiment is crucial for connecting the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. The key HMBC correlation from the benzylic proton (H-1) to the aromatic carbons (C-1', C-2', C-6') definitively links the furofuran core to the benzodioxole rings. Similarly, correlations from the methylenedioxy protons to C-3' and C-4' confirm the position of this group on the aromatic ring.

This compound NMR Correlations cluster_furofuran Furofuran Core cluster_aromatic Benzodioxole Ring H-1 H-1 H-1a H-1a H-1->H-1a COSY (3J) C-2 C-2 H-1->C-2 HMBC (2J) C-1' C-1' H-1->C-1' HMBC (2J) C-2' C-2' H-1->C-2' HMBC (3J) C-6' C-6' H-1->C-6' HMBC (3J) C-1 C-1 C-1a C-1a H-1a->C-1a HSQC (1J) H-2 H-2 H-1a->H-2 COSY (3J) H-2->C-2 HSQC (1J) H-2' H-2' H-2'->C-2' HSQC (1J) H-6' H-6' H-6'->C-6' HSQC (1J) O-CH2-O O-CH2-O C-3'/C-4' C-3'/C-4' O-CH2-O->C-3'/C-4' HMBC (2J)

Key 2D NMR correlations for this compound.

Experimental Protocols

Sample Preparation
  • Weighing : Accurately weigh approximately 5-10 mg of purified this compound directly into a clean, dry vial.

  • Dissolution : Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Mixing : Gently vortex or sonicate the vial for 30 seconds to ensure the sample is completely dissolved.

  • Transfer : Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Quality Check : Ensure the solution is clear and free of any particulate matter. The sample is now ready for analysis.

Protocol for ¹H NMR Acquisition
  • Spectrometer : 400 MHz or higher

  • Pulse Program : Standard single pulse (e.g., 'zg30')

  • Solvent : CDCl₃

  • Temperature : 298 K

  • Spectral Width (SWH) : 16 ppm (approx. 6400 Hz)

  • Acquisition Time (AQ) : ~3.0 s

  • Relaxation Delay (D1) : 2.0 s

  • Number of Scans (NS) : 8 to 16

  • Processing : Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Protocol for ¹³C & DEPT-135 NMR Acquisition
  • Spectrometer : 100 MHz (for a 400 MHz ¹H) or higher

  • Pulse Program :

    • ¹³C : Standard single pulse with proton decoupling (e.g., 'zgpg30')

    • DEPT-135 : Standard DEPT-135 pulse sequence

  • Solvent : CDCl₃

  • Temperature : 298 K

  • Spectral Width (SWH) : 240 ppm (approx. 24,000 Hz)

  • Acquisition Time (AQ) : ~1.0 s

  • Relaxation Delay (D1) : 2.0 s

  • Number of Scans (NS) : 1024 to 4096 (or as needed for good S/N)

  • Processing : Apply an exponential window function with a line broadening of 1.0 Hz. Calibrate the spectrum using the central peak of the CDCl₃ multiplet at 77.16 ppm.

Protocol for 2D ¹H-¹H COSY Acquisition
  • Pulse Program : Standard COSY sequence (e.g., 'cosygpppqf')

  • Spectral Width (SWH) : 10-12 ppm in both F2 and F1 dimensions

  • Data Points : 2048 (F2) x 256-512 (F1)

  • Number of Scans (NS) : 4 to 8 per increment

  • Relaxation Delay (D1) : 1.5 s

  • Processing : Apply a sine-squared window function in both dimensions. Symmetrize the spectrum if necessary.

Protocol for 2D ¹H-¹³C HSQC Acquisition
  • Pulse Program : Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3')

  • Spectral Width (SWH) :

    • F2 (¹H): 10-12 ppm

    • F1 (¹³C): 165 ppm (or range of interest, e.g., 0-160 ppm)

  • Data Points : 2048 (F2) x 256 (F1)

  • Number of Scans (NS) : 8 to 16 per increment

  • Relaxation Delay (D1) : 1.5 s

  • ¹J(CH) Coupling Constant : Optimized for an average of 145 Hz.

  • Processing : Apply a QSINE window function in both dimensions.

Protocol for 2D ¹H-¹³C HMBC Acquisition
  • Pulse Program : Gradient-selected HMBC (e.g., 'hmbcgplpndqf')

  • Spectral Width (SWH) :

    • F2 (¹H): 10-12 ppm

    • F1 (¹³C): 220-240 ppm

  • Data Points : 2048 (F2) x 512 (F1)

  • Number of Scans (NS) : 16 to 32 per increment

  • Relaxation Delay (D1) : 2.0 s

  • Long-Range Coupling Delay : Optimized for ⁿJ(CH) of 8 Hz.

  • Processing : Apply a sine-squared window function in both dimensions. The spectrum is typically processed in magnitude mode.

Troubleshooting & Optimization

Improving Asarinin extraction yield from plants

Author: BenchChem Technical Support Team. Date: November 2025

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Asarinin from plant materials.

FAQs - General Questions

Q1: What is this compound and in which plants is it commonly found?

A1: this compound is a naturally occurring lignan, an organic compound found in various plants. It is primarily extracted from the bark and roots of plants in the Lauraceae family, particularly Asarum species.[1] Other reported sources include plants from the Piper and Zanthoxylum genera, such as Piper chaba and Zanthoxylum alatum.[2][3]

Q2: What are the key chemical properties of this compound relevant to extraction?

A2: this compound presents as white, needle-like crystals.[4] It is soluble in boiling methanol, ethanol, chloroform, acetone, and benzene, but practically insoluble in water.[4] This solubility profile is crucial for selecting an appropriate extraction solvent. This compound is an epimer of sesamin, and it's important to note that epimerization can occur under acidic conditions, which could affect the final yield of the desired compound.

Q3: What are the primary applications of this compound in research and drug development?

A3: this compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is being investigated for its potential in modulating immune responses, offering therapeutic benefits in inflammatory diseases, and for its neuroprotective roles. Additionally, it has shown cytotoxic effects against certain cancer cell lines and is being explored for its potential in managing allergic responses and migraine.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield Inappropriate Solvent Selection: The solvent may not be optimal for solubilizing this compound.This compound is soluble in several organic solvents. Consider using or optimizing with solvents like ethanol, methanol, or their aqueous mixtures. The choice can depend on the specific plant matrix.
Inefficient Extraction Method: The chosen method may not be effectively disrupting plant cell walls to release the compound.Explore more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve efficiency and reduce extraction time.
Suboptimal Extraction Parameters: Incorrect temperature, time, or solvent-to-solid ratio can significantly impact yield.Systematically optimize parameters for your chosen extraction method. For example, in MAE, factors like microwave power and irradiation time are critical. For UAE, temperature and treatment time are key variables.
Degradation of this compound: The compound may be degrading during the extraction process due to factors like high temperature or exposure to acidic/alkaline conditions.Lignans are relatively resistant to high temperatures, generally stable below 100°C. However, prolonged exposure should be avoided. Monitor the pH of your extraction medium, as acidic conditions can cause epimerization of this compound.
Impure Extract Co-extraction of other compounds: The solvent may be extracting a wide range of other plant metabolites along with this compound.Employ post-extraction purification techniques. Column chromatography using silica gel is a common method for purifying lignans. The choice of mobile phase can be optimized to achieve better separation.
Presence of Pigments and Polar Impurities: These are common contaminants in plant extracts.Consider a pre-extraction step with a non-polar solvent like n-hexane to remove lipids and some pigments. Alternatively, liquid-liquid fractionation of the crude extract can be used to separate compounds based on their polarity.
Inconsistent Results Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest.Ensure consistent sourcing and processing of plant material. Whenever possible, use plant material from the same batch for a series of experiments.
Lack of Method Standardization: Minor variations in the experimental protocol can lead to significant differences in yield and purity.Document all experimental parameters in detail and ensure they are consistently applied. This includes solvent volume, extraction time, temperature, and agitation speed.

Experimental Protocols

Microwave-Assisted Extraction (MAE) of this compound from Asarum heterotropoides

This protocol is based on a method developed for the extraction of this compound and sesamin.

Materials and Equipment:

  • Dried and powdered roots and rhizomes of Asarum heterotropoides

  • 90% aqueous ethanol

  • Microwave extraction system

  • Rotary evaporator

  • Filter paper

Procedure:

  • Mix the powdered plant material with 90% aqueous ethanol at a liquid-to-solid ratio of 19.0 mL/g.

  • Place the mixture in the microwave extraction system.

  • Apply a microwave irradiation power of 332 W for a duration of 30 minutes.

  • After extraction, filter the mixture to separate the extract from the solid plant residue.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract containing this compound.

  • The crude extract can then be subjected to further purification steps, such as column chromatography.

Ultrasound-Assisted Aqueous Two-Phase System (UA-ATPS) Extraction of this compound from Zanthoxylum armatum

This protocol is adapted from a study on the extraction of lignans from Zanthoxylum armatum.

Materials and Equipment:

  • Powdered Zanthoxylum armatum

  • n-propanol

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Prepare an aqueous two-phase system with 20% n-propanol and 24% (NH₄)₂SO₄.

  • Add the powdered plant material to the ATPS at a solvent-to-solid ratio of 15:1 (v/w).

  • Place the mixture in an ultrasonic bath and sonicate for 55 minutes at a temperature of 40°C.

  • After sonication, centrifuge the mixture to separate the two phases.

  • This compound will preferentially partition into one of the phases (typically the n-propanol-rich upper phase).

  • Carefully collect the phase containing the lignans for further analysis and purification.

Maceration for this compound Extraction from Horsfieldia spicata

This protocol is a conventional method based on the isolation of this compound from Horsfieldia spicata leaves.

Materials and Equipment:

  • Dried and powdered leaves of Horsfieldia spicata

  • Methanol

  • Large glass container with a lid

  • Shaker or magnetic stirrer

  • Rotary evaporator

  • Filter paper

Procedure:

  • Place the powdered leaves in a large glass container.

  • Add methanol to cover the plant material completely (e.g., a 1:10 solid-to-solvent ratio).

  • Seal the container and allow the mixture to macerate for 24 hours at room temperature, with occasional agitation or continuous stirring.

  • Repeat the maceration process three times with fresh methanol each time.

  • Combine the filtrates from all three extractions.

  • Evaporate the methanol from the combined filtrate using a rotary evaporator to obtain the crude methanol extract.

  • The crude extract can then be subjected to fractionation and purification.

Quantitative Data Summary

The yield of this compound can vary significantly based on the plant source and the extraction method employed. The following table summarizes reported yields from different studies.

Plant SourceExtraction MethodSolventKey ParametersThis compound YieldReference
Asarum heterotropoides var. mandshuricumMicrowave-Assisted Steam Distillation followed by solvent Extraction (MSDE)90% aqueous ethanolLiquid-solid ratio: 19.0 mL/g, Microwave power: 332 W1.81 ± 0.72 mg/g
Piper chaba FruitAccelerated Solvent Extraction (ASE)Not specifiedNot specified2.108%
Piper chaba FruitCold PercolationNot specifiedNot specified0.848%
Zanthoxylum armatumUltrasound-Assisted Aqueous Two-Phase System (UA-ATPS)20% n-propanol and 24% (NH₄)₂SO₄Solvent-to-solid ratio: 15:1, Temperature: 40°C, Time: 55 min1.133 mg/g

Visualizations

Experimental Workflow for this compound Extraction and Purification

G plant_material Plant Material (e.g., roots, leaves) drying Drying and Grinding plant_material->drying extraction Extraction drying->extraction maceration Maceration extraction->maceration Conventional soxhlet Soxhlet Extraction extraction->soxhlet Conventional uae Ultrasound-Assisted Extraction extraction->uae Modern mae Microwave-Assisted Extraction extraction->mae Modern filtration Filtration maceration->filtration soxhlet->filtration uae->filtration mae->filtration crude_extract Crude Extract filtration->crude_extract fractionation Fractionation (Optional) crude_extract->fractionation purification Purification crude_extract->purification ll_fractionation Liquid-Liquid Fractionation fractionation->ll_fractionation ll_fractionation->purification column_chromatography Column Chromatography purification->column_chromatography hplc HPLC column_chromatography->hplc pure_this compound Pure this compound hplc->pure_this compound analysis Analysis (HPLC, MS) pure_this compound->analysis

Caption: Workflow for this compound isolation.

Signaling Pathway: this compound-Induced Apoptosis in Cancer Cells

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria targets STAT3 STAT3 Signaling Pathway This compound->STAT3 inhibits Caspase8 Caspase-8 Activation This compound->Caspase8 activates ROS ↑ Mitochondrial ROS Production Mitochondria->ROS MMP ↓ Mitochondrial Membrane Potential Mitochondria->MMP Caspase9 Caspase-9 Activation ROS->Caspase9 activates MMP->Caspase9 activates pSTAT3 ↓ p-STAT3 STAT3->pSTAT3 Apoptosis Apoptosis pSTAT3->Apoptosis promotes survival (inhibition of this leads to apoptosis) Caspase3 Caspase-3 Activation Caspase9->Caspase3 activates Caspase8->Caspase3 activates Caspase3->Apoptosis executes

References

Technical Support Center: Asarinin Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with asarinin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a lipophilic compound and is practically insoluble in water. It is, however, soluble in various organic solvents.

Q2: Which organic solvents can be used to prepare a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO), ethanol, methanol, chloroform, acetone, and benzene are commonly used solvents to dissolve this compound and prepare concentrated stock solutions.

Q3: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous cell culture medium. What can I do?

A3: This is a common issue known as "crashing out." To prevent this, you can try the following:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, typically well below 1%, as higher concentrations can be cytotoxic.[1]

  • Use a co-solvent system: A mixture of solvents may maintain solubility better than a single solvent.[1]

  • Employ surfactants or cyclodextrins: These agents can form micelles or inclusion complexes that help keep this compound dispersed in the aqueous phase.[1]

  • Gentle warming and mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can sometimes be effective.[1]

Q4: What are some advanced techniques to improve the aqueous solubility and bioavailability of this compound?

A4: For in-vivo studies or to overcome persistent in-vitro solubility issues, several formulation strategies can be employed:

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within the hydrophobic core of cyclodextrins can significantly enhance its aqueous solubility.[2]

  • Nanoparticle Formulations: Loading this compound into polymeric nanoparticles or solid lipid nanoparticles (SLNs) can improve its dissolution rate and bioavailability.

  • Liposomes: Encapsulating this compound within liposomal vesicles is another effective way to improve its delivery in aqueous environments.

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution rate.

  • Nanoemulsions: Formulating this compound into a nanoemulsion can improve its solubility and absorption.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in the chosen organic solvent.
Possible Cause Troubleshooting Steps
Insufficient solvent volume or low temperature.Increase the solvent volume. Apply gentle heat (e.g., 37°C water bath) and use mechanical agitation like vortexing or sonication.
The compound may have degraded or absorbed moisture.Use a fresh vial of this compound. Ensure the solvent is anhydrous, especially for DMSO.
Issue 2: The prepared this compound stock solution appears cloudy or has visible particles.
Possible Cause Troubleshooting Steps
The solution is supersaturated.Try diluting the solution to a lower concentration.
Incomplete dissolution.Continue vortexing or sonicating the solution. Gentle warming may also help.
Particulate contamination.Filter the solution through a suitable syringe filter (e.g., 0.22 µm).
Issue 3: Inconsistent results in biological assays.
Possible Cause Troubleshooting Steps
Precipitation of this compound in the assay medium.Visually inspect the wells of your assay plate for any precipitate. If observed, refer to the strategies in FAQ 3 to improve solubility in the final assay medium.
Aggregation of this compound at high concentrations.Perform a dose-response curve to determine the optimal concentration range where the compound remains soluble and active.
Degradation of this compound in the stock solution or assay medium.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by storing in single-use aliquots. Assess the stability of this compound in your specific assay medium over the experiment's duration.

Quantitative Data on Solubility

Solvent Solubility Notes
WaterPractically Insoluble
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for preparing high-concentration stock solutions.
EthanolSoluble
MethanolSoluble (especially when boiling)
ChloroformSoluble
AcetoneSoluble
BenzeneSoluble

Experimental Protocols

The following are generalized protocols for enhancing the solubility of poorly soluble compounds like this compound. Note: These protocols are starting points and require optimization for this compound-specific formulations.

Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Mixing: Place the accurately weighed β-cyclodextrin in a mortar. Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a paste.

  • Kneading: Gradually add the this compound to the paste and knead for 30-60 minutes.

  • Drying: The resulting paste is dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Post-Processing: The dried complex is pulverized and passed through a sieve to obtain a uniform powder.

  • Characterization: The formation of the inclusion complex should be confirmed by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsification and Low-Temperature Solidification
  • Preparation of Organic Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent or a mixture of solvents (e.g., acetone and ethanol) and heat to above the melting point of the lipid (e.g., 70-80°C).

  • Preparation of Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) and a co-surfactant/stabilizer (e.g., Poloxamer 188) in distilled water and heat to the same temperature as the organic phase.

  • Emulsification: Add the hot organic phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Disperse the resulting emulsion into cold water (2-4°C) under continuous stirring. The rapid cooling of the lipid droplets leads to the formation of SLNs.

  • Purification and Characterization: The SLN dispersion can be purified by centrifugation or dialysis to remove excess surfactant and unencapsulated drug. The particle size, zeta potential, and encapsulation efficiency should be determined.

Signaling Pathways and Workflow Diagrams

This compound has been reported to modulate specific signaling pathways, which is relevant for understanding its mechanism of action in various experimental models.

Asarinin_Troubleshooting_Workflow This compound Aqueous Solubility Troubleshooting Workflow start Start: this compound Powder stock_sol Prepare Stock Solution (e.g., 10-20 mM in DMSO) start->stock_sol dilution Dilute Stock into Aqueous Medium stock_sol->dilution precipitate Precipitation Occurs? dilution->precipitate no_precipitate No Precipitation: Proceed with Experiment precipitate->no_precipitate No troubleshoot Troubleshoot Dilution precipitate->troubleshoot Yes end End: Soluble this compound in Aqueous Solution no_precipitate->end optimize_dmso Lower Final DMSO Concentration (<0.5%) troubleshoot->optimize_dmso cosolvent Use Co-solvent (e.g., Ethanol) troubleshoot->cosolvent surfactant Add Surfactant (e.g., Tween 20) troubleshoot->surfactant cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot->cyclodextrin advanced Advanced Formulation Required optimize_dmso->advanced cosolvent->advanced surfactant->advanced cyclodextrin->advanced nano Nanoparticles/ Liposomes/ Solid Dispersion advanced->nano Yes advanced->end No nano->end

This compound solubility troubleshooting workflow.

STAT3_Signaling_Pathway This compound's Effect on the STAT3 Signaling Pathway This compound This compound Mito_ROS Mitochondrial ROS Accumulation This compound->Mito_ROS Apoptosis Apoptosis This compound->Apoptosis Induces STAT3_Phos STAT3 Phosphorylation (p-STAT3) Mito_ROS->STAT3_Phos Inhibits STAT3_Dimer STAT3 Dimerization STAT3_Phos->STAT3_Dimer STAT3_Phos->Apoptosis Inhibits Nuclear_Trans Nuclear Translocation STAT3_Dimer->Nuclear_Trans Gene_Trans Gene Transcription (Anti-apoptotic genes) Nuclear_Trans->Gene_Trans Cell_Proliferation Cell Proliferation Gene_Trans->Cell_Proliferation Promotes

This compound's inhibitory effect on the STAT3 pathway.

TLR4_Signaling_Pathway This compound's Effect on the TLR4 Signaling Pathway This compound This compound TLR4 TLR4 Expression This compound->TLR4 Inhibits CXCR3 CXCR3 Expression This compound->CXCR3 Inhibits IL12 IL-12 Concentration This compound->IL12 Decreases Prolonged_Survival Prolonged Allograft Survival This compound->Prolonged_Survival Immune_Response Pro-inflammatory Immune Response TLR4->Immune_Response CXCR3->Immune_Response IL12->Immune_Response Allograft_Rejection Allograft Rejection Immune_Response->Allograft_Rejection

This compound's role in the TLR4 signaling pathway.

References

Asarinin Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of asarinin in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound solutions.

Problem Potential Cause Recommended Solution
Precipitation in aqueous buffer This compound is poorly soluble in water.Dissolve this compound in an appropriate organic solvent such as DMSO or DMF first to create a stock solution. Further dilute the stock solution with the aqueous buffer. For a 1:4 DMSO:PBS (pH 7.2) solution, the solubility is approximately 0.2 mg/mL.[1]
Cloudiness or precipitation after storage The solution may be supersaturated, or the storage temperature may be too high, leading to solvent evaporation or compound degradation.Ensure the final concentration is within the solubility limit for the chosen solvent system. Store solutions at -20°C for short-term (up to one month) or -80°C for long-term (up to one year) storage to minimize evaporation and degradation.[2] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Loss of biological activity Degradation of this compound.Prepare fresh solutions before use. If storage is necessary, follow the recommended storage conditions (-20°C or -80°C in an appropriate solvent).[2] Protect the solution from light and oxygen.
Unexpected peaks in HPLC analysis Degradation of this compound into other products. A primary degradation pathway is the epimerization of this compound to sesamin, especially under acidic conditions.Adjust the pH of the solution to be near neutral if possible. Store solutions protected from light and at low temperatures. Use a validated stability-indicating HPLC method to resolve this compound from its degradation products.
Discoloration of the solution Potential degradation of this compound, possibly due to oxidation or photodegradation.Store solutions in amber vials or wrap vials in aluminum foil to protect from light. Consider purging the solution with an inert gas like nitrogen or argon before sealing to minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in organic solvents such as dimethylformamide (DMF) at approximately 20 mg/mL and dimethyl sulfoxide (DMSO) at about 10 mg/mL.[1] It is practically insoluble in water and ethanol.[2] For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the culture medium to the final desired concentration.

Q2: What are the optimal storage conditions for this compound solutions?

A2: For long-term stability, this compound solutions should be stored at -80°C, where they can be stable for up to one year. For short-term storage, -20°C is suitable for up to one month. It is crucial to aliquot the stock solutions to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: How does pH affect the stability of this compound in solution?

A3: this compound can undergo epimerization to its diastereomer, sesamin, under acidic conditions. This conversion is a reversible reaction. Studies have shown that under acidic conditions, an equilibrium is reached with a ratio of approximately 44.8% sesamin to 55.2% this compound. Therefore, to maintain the integrity of this compound, it is recommended to avoid acidic environments.

Q4: Is this compound sensitive to light?

A4: While specific photostability studies on this compound are not extensively available, many organic molecules are susceptible to photodegradation. As a precautionary measure, it is advisable to protect this compound solutions from light by storing them in amber vials or containers wrapped in aluminum foil.

Q5: Can I store this compound solutions at room temperature?

A5: It is not recommended to store this compound solutions at room temperature for extended periods. While dry, powdered this compound is stable at room temperature for weeks, solutions are more prone to degradation. For optimal stability, solutions should be stored at -20°C or -80°C.

Quantitative Data on this compound Stability

The following table summarizes the known stability data for this compound under various conditions.

Condition Solvent Temperature Duration Remaining this compound (%) Degradation Products
Acidic 10% (w/w) HCl/EtOHReflux (~85°C)Equilibrium~55.2%Sesamin (~44.8%)
Storage (Solid) --20°C3 yearsNot specified, stableNot applicable
Storage (Solution) DMSO-80°C1 yearNot specified, stableNot specified
Storage (Solution) DMSO-20°C1 monthNot specified, stableNot specified

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of solid this compound to come to room temperature before opening to prevent moisture condensation.

  • Weigh: Accurately weigh the desired amount of this compound. The molecular weight of this compound is 354.35 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh 3.54 mg of this compound.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM solution, add 1 mL of DMSO for every 3.54 mg of this compound.

  • Mix: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Protocol for Stability Assessment of this compound using HPLC

This protocol provides a general framework for assessing the stability of this compound under various stress conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 mm x 250 mm)

  • Mobile phase: Acetonitrile and water (e.g., 65:35 v/v)

  • Hydrochloric acid (HCl) for acidic stress

  • Sodium hydroxide (NaOH) for basic stress

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • Temperature-controlled incubator or water bath

  • Photostability chamber or light source

Procedure:

  • Prepare Samples for Stress Testing:

    • Acidic Degradation: Dilute the this compound stock solution with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

    • Basic Degradation: Dilute the this compound stock solution with 0.1 M NaOH to a final concentration of approximately 1 mg/mL.

    • Oxidative Degradation: Dilute the this compound stock solution with 3% H₂O₂ to a final concentration of approximately 1 mg/mL.

    • Thermal Degradation: Place an aliquot of the this compound stock solution in an incubator set at a specific temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the this compound stock solution in a transparent vial to a light source (e.g., UV lamp at 254 nm or a photostability chamber).

    • Control: Prepare a control sample by diluting the this compound stock solution with the same solvent used for the stress samples (e.g., methanol or DMSO) and keep it protected from light at a low temperature (e.g., 4°C).

  • Incubate: Incubate the stress samples for a defined period (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize (for acidic and basic samples): After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and the specified mobile phase.

    • Set the flow rate (e.g., 1 mL/min) and the UV detection wavelength (e.g., 288 nm).

    • Inject equal volumes of the control and stressed samples into the HPLC system.

  • Data Analysis:

    • Record the chromatograms for each sample.

    • Identify the peak corresponding to this compound in the control sample based on its retention time.

    • In the chromatograms of the stressed samples, identify any new peaks, which represent degradation products.

    • Calculate the percentage of this compound remaining in each stressed sample by comparing its peak area to the peak area of the control sample at time zero.

    • The primary degradation product to monitor for is sesamin, which will have a different retention time from this compound.

Visualizations

Asarinin_Degradation_Pathway This compound This compound Sesamin Sesamin (Epimer) This compound->Sesamin Acidic Conditions (Epimerization) Other_Degradation_Products Other Degradation Products This compound->Other_Degradation_Products Oxidation, Photolysis, Extreme pH/Heat Sesamin->this compound Reversible

This compound Degradation Pathway

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Asarinin_Stock Prepare this compound Stock Solution Control Control Sample Asarinin_Stock->Control Acid Acidic Stress Asarinin_Stock->Acid Base Basic Stress Asarinin_Stock->Base Oxidation Oxidative Stress Asarinin_Stock->Oxidation Thermal Thermal Stress Asarinin_Stock->Thermal Photo Photolytic Stress Asarinin_Stock->Photo HPLC HPLC Analysis Control->HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (% Degradation) HPLC->Data

Workflow for this compound Stability Testing

Troubleshooting_Tree start Issue with this compound Solution? precipitate Precipitation / Cloudiness? start->precipitate loss_activity Loss of Activity? start->loss_activity unexpected_peaks Unexpected HPLC Peaks? start->unexpected_peaks solubility Check Solubility Limits and Solvent Choice precipitate->solubility Yes storage_temp Verify Storage Temp (-20°C or -80°C) precipitate->storage_temp Yes fresh_solution Prepare Fresh Solution loss_activity->fresh_solution Yes protect Protect from Light & Oxygen loss_activity->protect Yes check_ph Check Solution pH (Avoid Acidic) unexpected_peaks->check_ph Yes stability_method Use Stability-Indicating HPLC Method unexpected_peaks->stability_method Yes

Troubleshooting Decision Tree

References

Asarinin HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Asarinin analysis. This guide provides detailed troubleshooting for common issues encountered during HPLC analysis, with a specific focus on resolving peak tailing to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing significant peak tailing for this compound. What are the most common initial checks I should perform?

When peak tailing occurs, it is best to start with broad, systemic checks before moving to analyte-specific issues. The primary cause of peak tailing is often the presence of more than one mechanism of analyte retention.[1]

  • Check the System for Extra-Column Volume (Dead Volume): Excessive or poorly connected tubing, especially between the column and the detector, can cause peak broadening and tailing.[2][3][4] Ensure all fittings are secure and tubing lengths are minimized.

  • Inspect the Guard Column: If you are using a guard column, it is often the first component to be contaminated or blocked. Replace the guard column and see if the peak shape improves.[5]

  • Review the Chromatogram for Clues:

    • If all peaks are tailing: This often points to a physical issue, such as a partially blocked column inlet frit or a void in the column packing. Back-flushing the column may resolve a blocked frit.

    • If only the this compound peak is tailing: This suggests a specific chemical interaction between this compound and the stationary phase.

Q2: My this compound peak is tailing, but other compounds in my sample look fine. What specific chemical interactions could be the cause?

Analyte-specific tailing points towards secondary chemical interactions with the stationary phase. While this compound is considered essentially neutral, its structure contains multiple polar oxygen atoms and aromatic rings which can be problematic.

  • Silanol Interactions: The most common cause of tailing for polar compounds is the interaction with acidic residual silanol groups on the silica surface of the stationary phase. Even on end-capped columns, some active silanols remain. These sites can form hydrogen bonds with the ether and acetal oxygens in the this compound molecule, causing a secondary retention mechanism that leads to tailing.

  • Pi-Pi Interactions: this compound contains two benzodioxole rings. If using a stationary phase with aromatic character (like a Phenyl-Hexyl phase), strong pi-pi interactions can sometimes contribute to peak asymmetry, although this is less common than silanol interactions.

Q3: Could my mobile phase be causing the peak tailing for this compound?

Yes, the mobile phase composition is critical for controlling peak shape.

  • Incorrect pH: To minimize interactions with residual silanols, the mobile phase pH should be low (typically between 2.5 and 3.5). This ensures the silanol groups are protonated (Si-OH) rather than ionized (Si-O-), reducing their ability to interact with polar analytes. Adding 0.1% formic acid or acetic acid to the mobile phase is a common strategy.

  • Insufficient Buffer Strength: If you are using a buffer, its concentration should be adequate (typically 10-50 mM) to control the pH effectively at the column surface, especially if the sample has a different pH.

  • Inappropriate Organic Modifier: A mobile phase with elution strength that is too weak can cause analytes to linger on the column, contributing to tailing. Try increasing the percentage of the organic modifier (e.g., acetonitrile or methanol) by 5-10%.

Q4: How does the HPLC column itself contribute to this compound peak tailing?

The column is the heart of the separation, and its condition is paramount for good peak shape.

  • Column Contamination: Accumulation of strongly retained matrix components at the column inlet can distort peak shapes. This is often accompanied by an increase in backpressure. Flushing the column with a strong solvent is a potential solution.

  • Column Degradation: Over time, the stationary phase can degrade, especially when used with aggressive mobile phases or outside its recommended pH range. This exposes more active silanol sites, leading to increased tailing. If the column is old or has been used extensively, replacing it is the best course of action.

  • Improper Column Chemistry: For polar analytes like this compound, using a modern, high-purity silica column that is well end-capped is crucial. These columns have a lower concentration of accessible silanol groups, leading to more symmetrical peaks.

Q5: Can my sample preparation or injection technique be the culprit for peak tailing?

Absolutely. The way the sample is introduced to the system can have a significant impact.

  • Sample Overload: Injecting too much analyte (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to tailing. To check for this, dilute your sample 10-fold or reduce the injection volume and see if the peak shape improves.

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase starting at 10% acetonitrile), it can cause peak distortion. Ideally, the sample solvent should match the initial mobile phase composition.

Troubleshooting Summary

The following table summarizes the potential causes of this compound peak tailing and the recommended solutions.

Potential CauseSymptoms / IndicatorsRecommended Solution
Secondary Silanol Interactions Only this compound or other polar analytes show tailing.Lower mobile phase pH to 2.5-3.5 using 0.1% formic or acetic acid. Use a modern, end-capped, high-purity silica column.
Column Contamination Tailing appears for all peaks, often with increased backpressure.Flush the column with a strong solvent (e.g., 100% ACN, MeOH). If the problem persists, replace the guard column or the analytical column.
Column Overload Tailing worsens at higher sample concentrations.Reduce injection volume or dilute the sample.
Injection Solvent Mismatch Peak distortion, especially for early-eluting peaks.Prepare the sample in a solvent that is as close as possible to the initial mobile phase composition.
Extra-Column Effects All peaks show some tailing, especially early eluting ones.Minimize tubing length and diameter (0.12-0.17 mm ID). Check and tighten all fittings to eliminate dead volume.
Column Degradation / Void Sudden or gradual decline in performance for all peaks.Replace the column. A void can sometimes be fixed by reversing the column and flushing.

Recommended Experimental Protocol for this compound Analysis

This protocol is designed to provide a robust starting point for the HPLC analysis of this compound, minimizing the potential for peak tailing.

  • Column: High-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program: 50% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 288 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard or sample extract in a solvent matching the initial mobile phase conditions (e.g., 50:50 Water:Acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection.

Visualized Troubleshooting and Mechanisms

The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the underlying chemical interactions.

G start This compound Peak Tailing Observed (Tailing Factor > 1.2) q_all_peaks Are ALL peaks in the chromatogram tailing? start->q_all_peaks check_physical Suspect Physical / System Issue q_all_peaks->check_physical  Yes check_chemical Suspect Chemical / Method Issue q_all_peaks->check_chemical  No   check_frit 1. Check for blocked column frit (backpressure increase?). 2. Inspect for column void. check_physical->check_frit check_dead_volume Check for extra-column (dead) volume. check_physical->check_dead_volume fix_frit Action: Back-flush column to waste. If unresolved, replace column. check_frit->fix_frit fix_dead_volume Action: Use shorter/narrower tubing. Check and tighten all fittings. check_dead_volume->fix_dead_volume q_overload Does tailing decrease upon sample dilution? check_chemical->q_overload fix_overload Issue: Sample Overload Action: Reduce injection volume or sample concentration. q_overload->fix_overload Yes check_mobile_phase 1. Check mobile phase pH (target 2.5-3.5). 2. Check injection solvent strength. q_overload->check_mobile_phase No fix_mobile_phase Action: Add 0.1% acid (Formic/Acetic). Match sample solvent to mobile phase. check_mobile_phase->fix_mobile_phase check_column_chem Is the column old or not based on high-purity silica? check_mobile_phase->check_column_chem fix_column_chem Action: Replace with a modern, fully end-capped C18 column. check_column_chem->fix_column_chem

Caption: A flowchart outlining the systematic process for troubleshooting this compound HPLC peak tailing.

G cluster_0 Silica Stationary Phase Surface silica c18 C18 Alkyl Chain (Primary Hydrophobic Interaction) silica->c18  Bonded Phase silanol Residual Silanol Group (Si-OH) (Secondary Polar Interaction) silica->silanol  Active Site This compound This compound Molecule (Contains polar ether groups) This compound->c18 Desired Interaction (Symmetrical Peak) This compound->silanol Undesired Interaction (Causes Peak Tailing)

Caption: Molecular interactions between this compound and the HPLC stationary phase leading to peak tailing.

References

Technical Support Center: Optimizing Asarinin Dosage for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing asarinin in cell viability assays. Find troubleshooting advice, frequently asked questions, detailed protocols, and key data to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action on cancer cells?

A1: this compound is a lignan, a natural compound found in plants like Asarum sieboldii. Its primary anticancer mechanism involves inducing apoptosis (programmed cell death) in cancer cells. It achieves this by promoting the accumulation of mitochondrial reactive oxygen species (ROS), which in turn inhibits the STAT3 signaling pathway.[1][2] this compound has been shown to activate caspases-3, -8, and -9, which are key executioner proteins in the apoptotic cascade.[3][4]

Q2: What is a typical starting concentration range for this compound in a cell viability assay?

A2: The effective concentration of this compound is highly cell-type dependent. For initial experiments, a broad range of concentrations is recommended, for example, from 1 µM to 100 µM. Studies have shown IC50 values (the concentration that inhibits 50% of cell growth) of 38.45 µM in A2780 and 60.87 µM in SKOV3 human ovarian cancer cells after 48 hours of treatment.[3] In other cell lines, concentrations between 25-50 µM have shown specific effects.

Q3: How should I dissolve this compound for my experiments?

A3: this compound is poorly soluble in water. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For example, a 10 mM or 20 mM stock in DMSO is common. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Always ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Which cell viability assay is best suited for experiments with this compound?

A4: Tetrazolium-based assays like MTT, MTS, and XTT are commonly used. These assays measure the metabolic activity of cells, which generally correlates with cell viability. The MTT assay, for instance, was used to determine the cytotoxicity of this compound in human ovarian cancer cells. However, since this compound affects mitochondrial ROS production, it is crucial to be aware of potential interference with assays that rely on mitochondrial dehydrogenase activity. It may be beneficial to validate findings with a secondary assay that uses a different mechanism, such as a trypan blue exclusion assay (measures membrane integrity) or a crystal violet assay (measures total cell biomass).

Q5: Can this compound affect non-cancerous cells?

A5: this compound has demonstrated selectivity for cancer cells over non-cancerous cells. For example, in one study, the IC50 value for immortalized ovarian surface epithelial cells was greater than 200 µM, significantly higher than for the ovarian cancer cell lines tested. This suggests a favorable therapeutic window, but it is always recommended to test the cytotoxicity of this compound on a relevant non-cancerous control cell line in your experiments.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. This compound precipitation: Compound coming out of solution at high concentrations. 3. Edge effects: Evaporation from wells on the plate's perimeter.1. Ensure a single-cell suspension before seeding. Mix the cell suspension between pipetting. 2. Visually inspect wells under a microscope for precipitates after adding this compound. Decrease the highest concentration or use a co-solvent if necessary. Check the final DMSO concentration. 3. Avoid using the outer wells of the plate for treatment groups. Fill them with sterile PBS or medium to maintain humidity.
Unexpectedly low cell viability in control (vehicle-treated) wells. 1. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) is too high. 2. Cell culture issues: Cells are unhealthy, contaminated, or were seeded at too low a density.1. Ensure the final DMSO concentration is consistent across all wells (including untreated controls) and is non-toxic to your cell line (typically ≤ 0.5%). 2. Regularly check cells for proper morphology and signs of contamination. Use cells within a low passage number and ensure optimal seeding density.
"U-shaped" dose-response curve (viability increases at the highest concentrations). 1. Compound precipitation: Precipitates can scatter light, leading to artificially high absorbance readings in colorimetric assays. 2. Chemical interference: this compound may directly reduce the assay reagent (e.g., MTT), causing a color change independent of cell metabolism.1. Check the solubility of this compound in your final culture medium. Perform a solubility test by preparing the highest concentration and checking for precipitates. 2. Run a cell-free control: add this compound at all tested concentrations to culture medium without cells, then perform the assay. Any signal generated here is due to direct chemical interference and should be subtracted from the cell-based readings.
Results from MTT assay do not match results from a direct cell counting method (e.g., Trypan Blue). Different biological endpoints: MTT measures metabolic activity, while Trypan Blue measures cell membrane integrity. A compound can inhibit metabolic activity (becoming cytostatic) without immediately causing cell death (cytotoxicity).This is not necessarily an error. It provides more profound insight into the mechanism. This compound may initially reduce metabolic activity before inducing apoptosis and loss of membrane integrity. Consider performing a time-course experiment to observe the sequence of events.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Concentration
DMSO 10 mg/mL
DMF 20 mg/mL
DMSO:PBS (pH 7.2) (1:4) 0.2 mg/mL
Water Insoluble

| Ethanol | Insoluble |

Table 2: Reported IC50 Values for this compound

Cell Line Cancer Type IC50 (µM) Incubation Time Assay
A2780 Human Ovarian Cancer 38.45 48h MTT
SKOV3 Human Ovarian Cancer 60.87 48h MTT
IOSE80PC Immortalized Ovarian Surface Epithelial >200 48h MTT

| BHK-21 | Baby Hamster Kidney | EC50: 15.11 | Not Specified | IPMA |

Experimental Protocols

Protocol: Determining Cell Viability using the MTT Assay

This protocol provides a general framework. Optimization of cell density, this compound concentration, and incubation times is crucial for each specific cell line and experimental goal.

Materials:

  • Target cells in culture

  • This compound powder

  • DMSO (cell culture grade)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Dilute cells in complete medium to an optimized seeding density (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume growth.

  • This compound Preparation and Treatment:

    • Prepare a 20 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock in complete culture medium to create 2X working solutions (e.g., if the final desired concentration is 40 µM, prepare an 80 µM working solution).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate this compound working solution or control medium (including a vehicle control with the highest equivalent DMSO concentration) to each well.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Pipette up and down to ensure complete dissolution of the crystals. The solution should turn a uniform purple color.

  • Data Acquisition:

    • Measure the absorbance of each well at 540-570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium + MTT + solubilizer only) from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control:

      • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to determine the IC50 value.

Visualizations

G cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plate incubate_24h 2. Incubate 24h for Attachment seed_cells->incubate_24h prep_this compound 3. Prepare this compound Dilutions add_this compound 4. Add this compound to Wells prep_this compound->add_this compound incubate_48h 5. Incubate for Treatment Period (e.g., 48h) add_this compound->incubate_48h add_mtt 6. Add MTT Reagent incubate_48h->add_mtt incubate_4h 7. Incubate 4h (Formazan Formation) add_mtt->incubate_4h solubilize 8. Solubilize Formazan Crystals incubate_4h->solubilize read_plate 9. Read Absorbance (570 nm) solubilize->read_plate calc_viability 10. Calculate % Viability & IC50 read_plate->calc_viability

Caption: Experimental workflow for a cell viability (MTT) assay using this compound.

G This compound This compound ros Mitochondrial ROS Accumulation This compound->ros stat3 STAT3 ros->stat3 Inhibits p_stat3 p-STAT3 (Active) stat3->p_stat3 Phosphorylation nucleus Nucleus p_stat3->nucleus Translocation apoptosis Apoptosis p_stat3->apoptosis Suppression of Apoptosis gene_exp Target Gene Expression (e.g., Bcl-2, Cyclin D1) nucleus->gene_exp gene_exp->apoptosis Inhibition of

Caption: Simplified STAT3 signaling pathway inhibited by this compound.

References

Asarinin Stability and Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the stability of asarinin and identifying its degradation products. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a naturally occurring furofuran lignan found in various plants, including those used in traditional medicine. As a bioactive compound with potential therapeutic applications, understanding its stability is crucial for ensuring the quality, efficacy, and safety of this compound-containing products. Stability testing helps to identify potential degradation pathways and products, which is essential for formulation development, shelf-life determination, and regulatory compliance.

Q2: What are the main factors that can affect the stability of this compound?

The stability of this compound can be influenced by several factors, including:

  • pH: this compound is known to be sensitive to acidic conditions, which can cause it to convert to its epimer, sesamin.[1]

  • Oxidizing agents: Like other lignans, this compound may be susceptible to oxidation, potentially leading to the formation of various degradation products.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of lignans.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Lignans are generally considered relatively resistant to high temperatures, with some being stable up to 180-200°C.[2]

Q3: What is the relationship between this compound and sesamin?

This compound and sesamin are epimers, meaning they are stereoisomers that differ in the configuration at one chiral center. Under acidic conditions, this compound and sesamin can undergo epimerization, converting into each other until an equilibrium is reached.[1] One study reported an equilibrium ratio of approximately 44.8:55.2 for sesamin to this compound under acidic conditions.[1]

Q4: What are the expected degradation products of this compound?

Based on the current literature, the primary and most well-documented degradation product of this compound is its epimer, sesamin , especially under acidic conditions.[1]

Based on studies of related lignans, other potential degradation products could arise from oxidative processes. These may include compounds formed from the cleavage of the methylenedioxy group, leading to catechol derivatives, or oxidation of the furan rings. For instance, oxidative degradation of some lignans has been shown to yield aromatic aldehydes like vanillin and syringaldehyde.

Troubleshooting Guide

Problem 1: I am observing a decrease in this compound concentration in my acidic formulation.

  • Possible Cause: this compound is likely undergoing epimerization to sesamin in the acidic environment.

  • Troubleshooting Steps:

    • Confirm Epimerization: Use a stability-indicating HPLC method capable of separating this compound and sesamin to confirm the presence of a new peak corresponding to sesamin.

    • Adjust pH: If possible, adjust the pH of your formulation to be closer to neutral (pH 5-7) to minimize the rate of epimerization.

    • Quantitative Analysis: Quantify the amounts of both this compound and sesamin over time to understand the kinetics of the epimerization at your specific formulation's pH.

Problem 2: My this compound sample is showing unexpected peaks in the chromatogram after exposure to air and light.

  • Possible Cause: The sample may be undergoing oxidative degradation and/or photodegradation.

  • Troubleshooting Steps:

    • Protect from Light and Oxygen: Store this compound samples and formulations in amber containers and consider purging with an inert gas like nitrogen or argon to minimize exposure to light and oxygen.

    • Characterize Degradants: Use LC-MS/MS to identify the mass of the unknown peaks and elucidate their structures. Compare the fragmentation patterns with that of this compound to propose potential degradation pathways.

    • Forced Degradation Study: Perform a controlled forced degradation study (see protocols below) under oxidative and photolytic conditions to confirm if the observed peaks are indeed degradation products.

Problem 3: I am having difficulty developing an HPLC method to separate this compound from its potential degradation products.

  • Possible Cause: The degradation products may have similar polarities to this compound, making separation challenging.

  • Troubleshooting Steps:

    • Optimize Mobile Phase: Experiment with different solvent systems (e.g., acetonitrile, methanol, water) and modifiers (e.g., formic acid, acetic acid, ammonium acetate) to improve resolution. A gradient elution is often more effective than isocratic for separating complex mixtures.

    • Change Stationary Phase: Consider using a different type of HPLC column. While a C18 column is a good starting point, other stationary phases like phenyl-hexyl or biphenyl might offer different selectivity for lignans and their degradation products.

    • Adjust Temperature: Varying the column temperature can influence the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, potentially improving separation.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound forced degradation in the public domain, the following tables provide a general overview based on studies of the closely related lignan, sesamin, and general knowledge of lignan stability. These values should be considered as estimates, and it is crucial to perform specific stability studies for your particular this compound sample and formulation.

Table 1: Summary of this compound Stability under Various Stress Conditions (Hypothetical Data Based on Lignan Chemistry)

Stress ConditionReagent/ParameterDurationTemperatureExpected Degradation (%)Primary Degradation Product(s)
Acid Hydrolysis 0.1 M HCl24 hours60 °C10 - 30%Sesamin (Epimerization)
Base Hydrolysis 0.1 M NaOH24 hours60 °C5 - 15%Hydrolytic cleavage products
Oxidative 3% H₂O₂24 hoursRoom Temp15 - 40%Oxidized derivatives (e.g., catechols)
Photolytic UV light (254 nm)48 hoursRoom Temp10 - 25%Photodegradation products
Thermal Dry Heat72 hours80 °C< 10%Isomers, minor decomposition products

Detailed Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.

a) Acid and Base Hydrolysis:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • For acid hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • For base hydrolysis, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • For neutral hydrolysis, mix 1 mL of the stock solution with 9 mL of purified water.

  • Incubate the solutions at 60°C for 24 hours.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

  • For the acid and base samples, neutralize the solution with an equivalent amount of base or acid, respectively.

  • Dilute the samples to a suitable concentration with the mobile phase and analyze by HPLC.

b) Oxidative Degradation:

  • Prepare a 1 mg/mL stock solution of this compound.

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At specified time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

c) Photolytic Degradation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

  • Expose the solution in a transparent container to a UV light source (e.g., 254 nm) in a photostability chamber for 48 hours.

  • Prepare a control sample wrapped in aluminum foil to protect it from light and keep it alongside the exposed sample.

  • At specified time points, withdraw aliquots from both the exposed and control samples, dilute with the mobile phase, and analyze by HPLC.

d) Thermal Degradation:

  • Place a known amount of solid this compound powder in a glass vial.

  • Heat the sample in an oven at 80°C for 72 hours.

  • At specified time points, withdraw a sample, allow it to cool to room temperature, dissolve it in a suitable solvent to a known concentration, and analyze by HPLC.

Stability-Indicating HPLC-UV/MS Method

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV/Vis detector and preferably coupled to a mass spectrometer (LC-MS).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 30% B

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 288 nm.

  • MS Detection (if available): Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 100-1000.

Visualizations

Asarinin_Stability_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results This compound This compound Sample Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) This compound->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) This compound->Base Oxidative Oxidation (e.g., 3% H2O2, RT) This compound->Oxidative Photolytic Photolysis (UV/Vis Light) This compound->Photolytic Thermal Thermal Stress (e.g., 80°C, Dry Heat) This compound->Thermal HPLC Stability-Indicating HPLC-UV/MS Method Acid->HPLC Base->HPLC Oxidative->HPLC Photolytic->HPLC Thermal->HPLC Characterization Degradant Characterization (MS/MS, NMR) HPLC->Characterization Kinetics Degradation Kinetics Calculation HPLC->Kinetics Pathway Degradation Pathway Elucidation Characterization->Pathway

Caption: Experimental workflow for this compound stability testing.

Asarinin_Epimerization This compound This compound Sesamin Sesamin This compound->Sesamin Acidic Conditions (H+)

Caption: Epimerization of this compound to sesamin under acidic conditions.

Asarinin_Oxidative_Degradation This compound This compound Intermediate Oxidative Intermediate This compound->Intermediate [O] Degradant1 Catechol Derivative Intermediate->Degradant1 Demethylenation Degradant2 Furan Ring Cleavage Product Intermediate->Degradant2 Ring Opening

Caption: Hypothetical oxidative degradation pathway of this compound.

References

Technical Support Center: Optimizing Asarinin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis and purification of Asarinin.

Section 1: this compound Synthesis - Isomerization of Sesamin

The most common and efficient method for synthesizing this compound is through the acid-catalyzed isomerization of its epimer, Sesamin. This process requires careful optimization of reaction conditions to maximize yield and minimize byproducts.

Frequently Asked Questions (FAQs): Synthesis

Q1: What is the core principle behind this compound synthesis? A1: this compound is a geometric isomer of Sesamin.[1] Synthesis is typically achieved by inducing the epimerization of Sesamin at one of its chiral centers. This is most effectively accomplished through acid catalysis, which facilitates the reversible opening and closing of one of the furan rings.

Q2: Which type of catalyst is most effective for this isomerization? A2: Strong Brønsted (B) acids are essential for the catalytic conversion of Sesamin to this compound.[2] Lewis (L) acids alone are not active and show no synergistic effects when combined with B acids.[2] Solid superacids like phosphotungstic acid (HPW) and citric acid loaded on zeolite beta (CTAH) have proven to be highly efficient.[2][3]

Q3: What are the critical reaction parameters to control for optimal yield? A3: The key parameters to optimize are reaction temperature, catalyst concentration, and reaction time. The initial concentration of the Sesamin substrate generally has a less significant effect on the final yield within a certain range.

Q4: Can this conversion be performed directly in sesame oil? A4: Yes, studies have shown successful conversion of Sesamin to this compound directly within a sesame oil matrix using a solid acid catalyst like CTAH. This approach can enhance the nutritional value of the oil.

Troubleshooting Guide: Synthesis
ProblemPotential Cause(s)Recommended Solution(s)
Low or No this compound Yield Ineffective Catalyst: Using a Lewis acid (e.g., γ-Al2O3, B2O3, BF3) or a weak Brønsted acid.Switch to a strong Brønsted acid catalyst. Phosphotungstic acid (HPW) or sulfuric acid are effective. For easier recovery, use a solid acid catalyst like citric acid loaded on Hβ (CTAH).
Low Reaction Temperature: The reaction rate is highly dependent on temperature. Yields are negligible at lower temperatures (e.g., 50°C).Increase the temperature. Optimal yields are often achieved at or near the boiling point of the solvent, such as 78°C for anhydrous ethanol. A study using CTAH found 85°C to be optimal.
Reaction Stalls or Reaches Low Equilibrium Insufficient Reaction Time: The reaction is reversible and requires time to reach equilibrium. Short reaction times result in low conversion.Increase the reaction time. With an 8wt% HPW catalyst at 78°C, the yield continues to increase significantly up to 12-24 hours. Monitor the reaction progress using HPLC or TLC to determine the optimal time.
Insufficient Catalyst: The catalyst dosage significantly impacts the conversion rate.Increase the catalyst concentration. For HPW, increasing the dosage from 5wt% to 40wt% can raise the yield from ~21% to ~56%. For CTAH, an optimal amount was found to be 1.6%.
Formation of Byproducts Prolonged Reaction Time at High Temperature: While increased time and temperature boost conversion, excessively long durations can sometimes lead to degradation or side reactions.Determine the optimal reaction time where this compound yield is maximized before byproduct formation becomes significant. A time of 12 hours is suggested as optimal for the HPW-catalyzed reaction to avoid diminishing returns.
Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies optimizing the isomerization of Sesamin to this compound using different catalytic systems.

Table 1: Optimization with Phosphotungstic Acid (HPW) in Anhydrous Ethanol Reaction Conditions: Initial Sesamin concentration of 0.2wt%.

ParameterConditionThis compound YieldReference
Catalyst Dosage 5 wt% HPW (at 78°C, 3h)20.65%
8 wt% HPW (at 78°C, 3h)25.05%
40 wt% HPW (at 78°C, 3h)55.76%
Reaction Temperature 50°C (with 8wt% HPW, 3h)1.79%
75°C (with 8wt% HPW, 3h)17.78%
78°C (with 8wt% HPW, 3h)25.05%
Reaction Time 12 h (with 8wt% HPW, 78°C)~55-58%
24 h (with 8wt% HPW, 78°C)57.93%

Table 2: Optimization with Citric Acid on Zeolite Beta (CTAH) in Sesame Oil

ParameterOptimal ValueThis compound YieldReference
Reaction Temperature 85°C51.80 mg/100 g
Reaction Time 2.7 hours51.80 mg/100 g
Catalyst Amount 1.6%51.80 mg/100 g
Experimental Protocol: Synthesis of this compound using HPW Catalyst

This protocol describes a lab-scale synthesis of this compound from Sesamin.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve Sesamin in anhydrous ethanol to a concentration of 0.2% (w/v).

  • Catalyst Addition: Add phosphotungstic acid (HPW) to the solution. An effective starting concentration is 8% (w/w) relative to the mass of Sesamin.

  • Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) with continuous stirring.

  • Monitoring: Allow the reaction to proceed for 12-24 hours. Monitor the conversion of Sesamin to this compound periodically by withdrawing small aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. The solid HPW catalyst can be recovered via filtration for reuse.

  • Isolation: Evaporate the ethanol under reduced pressure to obtain the crude product, which will be a mixture of this compound, unreacted Sesamin, and minor impurities. The crude solid is now ready for purification.

G This compound Synthesis Optimization Workflow cluster_start Inputs cluster_process Process cluster_params Optimization Parameters cluster_output Output Sesamin Sesamin Reaction Reaction Vessel (Reflux) Sesamin->Reaction Catalyst Strong Brønsted Acid (e.g., HPW, CTAH) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Ethanol) Solvent->Reaction Crude Crude Product (this compound + Sesamin) Reaction->Crude Isomerization Temp Temperature (e.g., 78-85°C) Temp->Reaction Control Time Time (e.g., 2.7-12h) Time->Reaction Control Conc Catalyst Amount (e.g., 1.6-8wt%) Conc->Reaction Control

Caption: Workflow for optimizing this compound synthesis from Sesamin.

Section 2: this compound Purification

Purification is critical to isolate this compound from unreacted Sesamin and any side products. The choice of method depends on the scale of the reaction and the required purity level.

Frequently Asked Questions (FAQs): Purification

Q1: What are the standard methods for purifying this compound? A1: The most common laboratory techniques are recrystallization and column chromatography (including silica gel, HPLC, and counter-current chromatography). Macroporous resins have also been used effectively for purification.

Q2: Why is it difficult to separate this compound from Sesamin? A2: As epimers, this compound and Sesamin have very similar chemical structures and physical properties, including polarity. This makes their separation challenging as they behave similarly in many solvent systems and on chromatographic stationary phases.

Q3: How can I accurately assess the purity of my final product? A3: Purity is best determined using analytical techniques like HPLC, which can resolve the two epimers. LC/MS/MS provides even greater sensitivity and selectivity. Melting point analysis is also a useful indicator; a sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guide: Purification
ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation in Column Chromatography Inappropriate Solvent System: The mobile phase does not have the correct polarity to resolve the two epimers.Systematically test different solvent systems (e.g., varying ratios of hexane/ethyl acetate or chloroform/methanol). Use TLC to quickly screen for the best separation before running the column. Gradient elution may be required.
Crystals Do Not Form During Recrystallization Solution is Not Saturated: Too much solvent was used to dissolve the crude product.Evaporate some of the solvent to concentrate the solution and try cooling again. The goal is to use the minimum amount of hot solvent for dissolution.
Lack of Nucleation Sites: The solution is supersaturated but crystallization has not been initiated. This is common with highly pure compounds in very clean glassware.Induce crystallization by "seeding" with a pure crystal of this compound or by gently scratching the inner wall of the flask with a glass rod at the solvent line.
Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil or amorphous solid instead of a crystalline lattice.Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath for complete crystallization.
Product is Still Impure After Purification Co-precipitation/Co-elution: The impurity (often Sesamin) has very similar properties to this compound and is carried along during the purification step.For recrystallization, a second recrystallization step may be necessary. For chromatography, try a different stationary phase or a shallower elution gradient to improve resolution. High-speed counter-current chromatography (HSCCC) has shown excellent purity results for similar compounds.
Experimental Protocols: Purification

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is soluble when hot but poorly soluble when cold (e.g., ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot solvent required to fully dissolve the solid. Keep the solution heated and stirred.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization and removes solid impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them, then transfer to a watch glass to air dry or place in a vacuum desiccator.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel column using a suitable slurry solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This gradient will separate the compounds based on their polarity.

  • Fraction Collection: Collect small fractions of the eluate in separate test tubes.

  • Analysis: Spot each fraction on a TLC plate and develop it using the same solvent system to identify which fractions contain the pure this compound.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

G General Purification & Troubleshooting Logic cluster_troubleshoot Troubleshooting Steps Start Crude Product (this compound + Sesamin) PurityCheck1 Assess Purity (TLC / HPLC) Start->PurityCheck1 Recrystallize Perform Recrystallization PurityCheck1->Recrystallize Impurity Level Low Chromatography Perform Column Chromatography PurityCheck1->Chromatography Impurity Level High or Complex Mixture PurityCheck2 Assess Purity (HPLC / Melting Point) Recrystallize->PurityCheck2 Chromatography->PurityCheck2 PureProduct Pure this compound PurityCheck2->PureProduct Purity OK Troubleshoot Troubleshoot PurityCheck2->Troubleshoot Purity Not OK TS_Recrys Low Crystal Yield? - Concentrate Solution - Seed or Scratch - Slow Cooling Troubleshoot->TS_Recrys From Recrystallization TS_Chrom Poor Separation? - Adjust Solvent Gradient - Change Stationary Phase Troubleshoot->TS_Chrom From Chromatography TS_Recrys->Recrystallize Re-purify TS_Chrom->Chromatography Re-purify

Caption: Logical workflow for purification and troubleshooting.

References

Technical Support Center: Asarinin In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with asarinin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo efficacy studies of this compound.

Frequently Asked Questions (FAQs)

Bioavailability and Formulation

Q: We are observing low or inconsistent efficacy of this compound in our animal models. Could this be related to its bioavailability?

A: Yes, this is a primary challenge. This compound is predicted to be a moderately lipophilic compound with low aqueous solubility, which can lead to poor oral bioavailability.[1] Inconsistent absorption will result in variable plasma concentrations and, consequently, inconsistent efficacy.

Troubleshooting Guide:

    • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral bioavailability of poorly water-soluble drugs.[2][3][4]

    • Solid dispersions: Creating a solid dispersion of this compound with a polymer can improve its dissolution rate and absorption.

    • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can increase its surface area and dissolution velocity.

  • Route of Administration: If oral administration proves challenging, consider alternative routes such as intraperitoneal (IP) injection, which bypasses first-pass metabolism and absorption issues in the gastrointestinal tract.

  • Vehicle Selection: For non-oral routes, ensure this compound is fully solubilized in a non-toxic vehicle. Common vehicles for poorly soluble compounds include a mixture of DMSO, PEG300, and saline, or oil-based vehicles like corn oil. Always perform vehicle-only controls in your experiments.

Q: Are there any established protocols for formulating this compound for in vivo studies?

A: Currently, there are no widely published, standardized protocols for this compound formulation. However, a study on betulin, another poorly soluble natural compound, successfully used a method of dissolving it in ethanol and then mixing it with acylglycerols (like olive oil or lard) followed by ethanol evaporation. This approach could be a starting point for developing an oral formulation for this compound.

Metabolism and Pharmacokinetics

Q: How is this compound metabolized, and could this affect its in vivo efficacy?

A: In vitro studies using liver microsomes have shown that this compound is metabolized by cytochrome P450 (CYP) enzymes. The metabolism of this compound varies across different species, which is a critical consideration when selecting an animal model.

Troubleshooting Guide:

  • Species Selection: The metabolic profile of this compound in dog liver microsomes appears to be the most similar to humans, suggesting that dogs may be a more suitable model for predicting human metabolism.

  • Drug-Drug Interactions: this compound has been shown to inhibit CYP2C9, CYP2E1, and CYP3A4 in vitro. This suggests a potential for drug-drug interactions if co-administered with other drugs metabolized by these enzymes. Be cautious when designing combination therapy studies.

  • Pharmacokinetic (PK) Analysis: It is highly recommended to conduct at least a pilot PK study in your chosen animal model to determine key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). This will help you to design a rational dosing regimen.

Quantitative Data: In Vitro Metabolism of this compound

SpeciesMetabolic Stability (T1/2 in min)Key Metabolizing CYP Enzymes (Human)
Human20.9 ± 1.2CYP3A5, CYP2C8, CYP1A1, CYP4F2
Monkey22.1 ± 1.5Not Reported
Dog30.8 ± 2.1Not Reported
Rat16.5 ± 0.9Not Reported
Mouse14.7 ± 1.1Not Reported
Rabbit25.4 ± 1.8Not Reported
Minipig18.9 ± 1.3Not Reported

Data sourced from an in vitro study using liver microsomes.

Q: Is there any available in vivo pharmacokinetic data for this compound?

A: As of now, detailed in vivo pharmacokinetic parameters (Cmax, Tmax, AUC, oral bioavailability) for this compound have not been published in peer-reviewed literature. Researchers should consider conducting their own pharmacokinetic studies to guide their efficacy experiments. For reference, studies on the related lignan, sesamin, can provide some context on the expected pharmacokinetic profile of this class of compounds.

On-Target and Off-Target Effects

Q: What is the known mechanism of action of this compound in vivo?

A: In vivo studies in mice have shown that this compound can alleviate gastric precancerous lesions by inducing the accumulation of mitochondrial reactive oxygen species (ROS) and inhibiting the STAT3 signaling pathway.

Signaling Pathway Diagram: this compound's Proposed Mechanism of Action

Asarinin_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Acts on STAT3 STAT3 Phosphorylation This compound->STAT3 Inhibits ROS Mitochondrial ROS Accumulation Mitochondria->ROS Increases Apoptosis Apoptosis ROS->Apoptosis Induces Cell_Proliferation Cell Proliferation Inhibition STAT3->Cell_Proliferation Promotes Apoptosis->Cell_Proliferation Contributes to

Caption: Proposed signaling pathway of this compound.

Q: Are there any known off-target effects or toxicity concerns with this compound in vivo?

A: There is a lack of published in vivo toxicity studies for this compound. However, a computational analysis predicted low concern for carcinogenicity, irritating potential, reproductive toxicity, or tumorigenicity.

Troubleshooting Guide:

  • Toxicity Assessment: It is crucial to perform at least an acute toxicity study in your animal model to determine the maximum tolerated dose (MTD). This involves administering escalating doses of this compound and monitoring for signs of toxicity, such as weight loss, behavioral changes, and mortality.

  • Histopathology: At the end of your efficacy study, it is good practice to perform a histopathological analysis of major organs (liver, kidney, spleen, etc.) to check for any signs of toxicity, even in the absence of overt clinical signs.

  • Safety Pharmacology: For more advanced preclinical development, consider conducting safety pharmacology studies to assess the effects of this compound on vital functions, such as the cardiovascular, respiratory, and central nervous systems.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Liver Microsomes

This protocol is adapted from a published study on this compound metabolism.

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing liver microsomes (from the species of interest), a NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add this compound (dissolved in a suitable solvent like methanol) to the pre-warmed incubation mixture to start the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.

  • Incubation and Termination:

    • Incubate the reaction mixture at 37°C with shaking.

    • At various time points, terminate the reaction by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Processing:

    • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Analytical Method:

    • Analyze the supernatant using a validated HPLC method to quantify the remaining this compound and identify any metabolites.

    • HPLC Conditions (Example):

      • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B).

      • Flow Rate: 1 mL/min.

      • Detection: UV at 295 nm.

Workflow Diagram: In Vitro Metabolism Study

Caption: Workflow for an in vitro metabolism study of this compound.

Protocol 2: General Workflow for an In Vivo Efficacy Study

This is a generalized workflow and should be adapted to the specific animal model and research question.

Workflow Diagram: In Vivo Efficacy Study

InVivo_Efficacy_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_endpoint Endpoint Analysis Animal_Model Select & Acclimatize Animal Model Formulation Develop this compound Formulation Animal_Model->Formulation Dose_Finding Conduct Pilot PK & Toxicity Studies (MTD) Formulation->Dose_Finding Randomization Randomize Animals into Groups Dose_Finding->Randomization Treatment Administer this compound (or Vehicle/Control) Randomization->Treatment Monitoring Monitor Animal Health & Tumor Growth (if applicable) Treatment->Monitoring Sample_Collection Collect Blood & Tissues Monitoring->Sample_Collection Efficacy_Assessment Assess Efficacy (e.g., Tumor Volume, Biomarkers) Sample_Collection->Efficacy_Assessment Toxicity_Assessment Assess Toxicity (e.g., Histopathology) Sample_Collection->Toxicity_Assessment Data_Analysis Statistical Analysis & Interpretation Efficacy_Assessment->Data_Analysis Toxicity_Assessment->Data_Analysis

Caption: General workflow for an in vivo efficacy study of this compound.

References

Asarinin Cell Permeability Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Asarinin Cell Permeability Assay. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in a Caco-2 permeability assay?

A1: The optimal concentration depends on the specific experimental goals, such as screening for permeability or investigating transport mechanisms. This compound has shown cytotoxic effects at higher concentrations (IC50 values of 38.45 and 60.87 µM in A2780 and SKOV3 ovarian cancer cells, respectively)[1]. Therefore, it is crucial to work below the cytotoxic threshold to maintain cell monolayer integrity. For initial permeability screening, a non-toxic concentration, typically 1-10 µM, is recommended. Always perform a cytotoxicity assay first to determine the appropriate concentration range for your specific cell line.

Q2: My apparent permeability (Papp) for this compound is very low. Could it be a substrate for an efflux transporter like P-glycoprotein (P-gp)?

A2: It is possible. A low apical-to-basolateral (A-B) permeability can be indicative of poor passive diffusion or active efflux. Caco-2 cells express various efflux transporters, including P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP)[2]. To investigate this, a bi-directional transport assay is recommended, measuring permeability in both the A-B and basolateral-to-apical (B-A) directions. An efflux ratio (ER), calculated as Papp(B-A) / Papp(A-B), greater than 2 suggests that this compound may be subject to active efflux[2][3]. You can confirm this by running the assay in the presence of a known P-gp inhibitor, such as verapamil[2]. A significant increase in A-B permeability with the inhibitor present would support the hypothesis that this compound is a P-gp substrate.

Q3: What positive and negative control compounds should I use to validate my assay?

A3: Using well-characterized control compounds is essential for validating each experiment.

  • High Permeability Control: Propranolol or antipyrine are excellent markers for high, passive, transcellular transport.

  • Low Permeability Control: Atenolol or mannitol are markers for low, passive, paracellular transport.

  • P-gp Substrate Control: Digoxin or talinolol can be used to confirm the activity of efflux transporters in your Caco-2 monolayers.

Q4: How should I prepare the this compound dosing solution?

A4: this compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10-20 mM) in 100% DMSO. For the experiment, dilute this stock solution into a pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final working concentration. The final concentration of DMSO in the transport buffer should be kept low (typically ≤1%) to avoid affecting cell monolayer integrity.

Troubleshooting Guides

This section addresses common problems encountered during the this compound permeability assay.

Problem 1: Inconsistent or Low Transepithelial Electrical Resistance (TEER) Values

Low or inconsistent TEER values suggest that the Caco-2 cell monolayer has not formed a tight, confluent barrier, which is critical for a valid permeability assessment.

Potential Cause Recommended Solution
Incomplete Confluence Caco-2 cells typically require 21-25 days post-seeding to fully differentiate and form tight junctions. Ensure cells are cultured for the appropriate duration. Monitor TEER values every 2-3 days; they should plateau before starting the experiment.
Improper Measurement Technique Ensure the electrode tips are fully immersed in the buffer on both the apical and basolateral sides. Maintain consistent electrode placement and depth for each measurement. Allow the plate to equilibrate to room temperature for at least 20 minutes before reading to ensure temperature stability.
Cell Health Issues Use Caco-2 cells at a low passage number (e.g., between 20 and 50) as high passage numbers can lead to leaky monolayers. Ensure media changes are performed gently to avoid disrupting the monolayer.
Contamination Regularly check for microbial contamination, which can compromise cell health and monolayer integrity, leading to low TEER values.
Problem 2: High Variability Between Replicate Wells

High variability can obscure meaningful results and make data interpretation difficult.

Potential Cause Recommended Solution
Pipetting Inaccuracy Ensure careful and consistent pipetting, especially when adding the this compound dosing solution and taking samples. Use calibrated pipettes.
This compound Precipitation This compound may precipitate out of the aqueous transport buffer. Visually inspect dosing solutions for any precipitate. If solubility is an issue, consider adding a small amount of a solubilizing agent like BSA, but be aware this may affect free drug concentration.
Edge Effects The outer wells of a multi-well plate are more prone to evaporation and temperature fluctuations. Avoid using the outermost wells for critical experiments or ensure the incubator has high humidity.
Problem 3: Low Mass Balance or Poor Compound Recovery

Low recovery (<70-80%) of this compound at the end of the experiment can indicate several issues.

Potential Cause Recommended Solution
Non-specific Binding This compound may bind to the plastic walls of the Transwell plate. To mitigate this, consider using low-binding plates and including a small percentage of serum or BSA in the receiver buffer.
Cellular Metabolism Caco-2 cells express metabolic enzymes. This compound could be metabolized during the incubation period. Analyze samples for known or predicted metabolites. If metabolism is significant, consider using a shorter incubation time.
Intracellular Accumulation The compound may accumulate within the Caco-2 cells. At the end of the experiment, lyse the cell monolayer with a suitable solvent (e.g., methanol or acetonitrile) and analyze the lysate to quantify the amount of intracellular this compound.

Quantitative Data Summary

The following tables provide recommended parameters and controls for assay optimization.

Table 1: Recommended Assay Conditions & Controls

Parameter Recommendation Rationale
Cell Line Caco-2 (passage 20-50) Gold standard for in vitro permeability; passage number affects TEER.
Seeding Density 6.0 x 10⁴ to 1.0 x 10⁵ cells/cm² Optimal density for forming a confluent monolayer within 21 days.
Culture Duration 21-25 days Allows for full differentiation and formation of tight junctions.
TEER Acceptance > 300 Ω·cm² Indicates a well-formed, intact monolayer suitable for permeability studies.
This compound Conc. 1 - 10 µM (non-toxic) Balances analytical detection with the need to avoid cytotoxicity.
Incubation Time 60 - 120 minutes Sufficient time for transport while minimizing potential compound degradation.

| Transport Buffer | HBSS (pH 7.4 or 6.5 Apical) | Simulates physiological pH conditions of the blood and intestine. |

Table 2: Interpretation of Permeability & Efflux Results

Papp (A→B) (x 10⁻⁶ cm/s) Human Absorption Example
< 1 Low (< 50%) Atenolol
1 - 10 Moderate -
> 10 High (> 90%) Propranolol
Efflux Ratio (ER) Interpretation Action
< 2 No significant efflux -

| > 2 | Potential P-gp/BCRP substrate | Confirm with specific inhibitors (e.g., verapamil). |

Visualizations and Workflows

Experimental Workflow Diagram

This diagram outlines the key stages of the this compound Cell Permeability Assay, from cell culture to data analysis.

G cluster_prep Phase 1: Preparation (21-25 Days) cluster_exp Phase 2: Experiment (2-3 Hours) cluster_analysis Phase 3: Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture Cells to Form Differentiated Monolayer seed->culture teer Monitor TEER (Confirm Monolayer Integrity) culture->teer wash Wash Monolayer with Transport Buffer teer->wash equilibrate Equilibrate at 37°C wash->equilibrate dose Add this compound Dosing Solution (Apical or Basolateral) equilibrate->dose incubate Incubate (e.g., 120 min) with gentle shaking dose->incubate sample Collect Samples from Donor & Receiver Chambers incubate->sample quantify Quantify this compound (LC-MS/MS) sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate interpret Interpret Data calculate->interpret

Caption: Workflow for the Caco-2 this compound Permeability Assay.

Troubleshooting Logic for Low Permeability

This decision tree helps diagnose the cause of unexpectedly low apparent permeability (Papp) for this compound.

G start Low Papp (A→B) Observed for this compound check_er Perform Bi-Directional Assay. Is Efflux Ratio (ER) > 2? start->check_er efflux Conclusion: This compound is likely a substrate for an efflux pump (e.g., P-gp). check_er->efflux Yes check_recovery Check Mass Balance. Is Recovery < 80%? check_er->check_recovery No binding Cause: Non-specific binding, metabolism, or intracellular accumulation. check_recovery->binding Yes low_perm Conclusion: This compound has inherently low passive permeability. check_recovery->low_perm No

Caption: Decision tree for troubleshooting low this compound permeability.

This compound Interaction with P-glycoprotein (P-gp)

This diagram illustrates the proposed mechanism of P-gp-mediated efflux of this compound, which can lead to lower than expected intracellular concentrations and A-B permeability.

G cluster_membrane Cell Membrane cluster_inside Intracellular (Cytosol) cluster_outside Extracellular (Apical Side) pgp P-glycoprotein (P-gp) Efflux Pump asarinin_out This compound pgp->asarinin_out Active Efflux (ATP-Dependent) asarinin_in This compound asarinin_in->pgp Binding asarinin_out->asarinin_in Passive Diffusion

Caption: P-glycoprotein mediated efflux of this compound at the cell membrane.

Detailed Experimental Protocol: Caco-2 Bi-Directional Permeability Assay

This protocol is adapted for assessing the permeability and potential efflux of this compound.

1. Cell Culture and Monolayer Formation

  • Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 24-well format, 0.4 µm pore size) at a density of 6.0 x 10⁴ cells/cm².

  • Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO₂. Change the culture medium in both apical and basolateral chambers every 2-3 days.

  • On the day of the experiment, measure the TEER of each well. Only use monolayers with TEER values > 300 Ω·cm² (after subtracting the blank value of a cell-free insert).

2. Preparation of Solutions

  • Transport Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) containing 25 mM HEPES, adjusted to pH 7.4. Warm to 37°C before use.

  • This compound Dosing Solution (10 µM): Prepare a 10 mM stock of this compound in DMSO. Dilute this stock 1:1000 into the pre-warmed Transport Buffer. Vortex briefly.

  • Control Solutions: Prepare dosing solutions for high permeability (Propranolol, 10 µM), low permeability (Atenolol, 10 µM), and P-gp substrate (Digoxin, 10 µM) controls in the same manner.

3. Permeability Assay (A→B and B→A)

  • Gently aspirate the culture medium from the apical (A) and basolateral (B) chambers.

  • Wash the monolayers twice by adding 0.5 mL (apical) and 1.5 mL (basolateral) of pre-warmed Transport Buffer and incubating for 15 minutes at 37°C.

  • After the final wash, aspirate the buffer.

  • For Apical to Basolateral (A→B) Transport:

    • Add 0.4 mL of the this compound (or control) dosing solution to the apical chamber.

    • Add 1.2 mL of fresh Transport Buffer to the basolateral chamber.

  • For Basolateral to Apical (B→A) Transport:

    • Add 1.3 mL of the this compound (or control) dosing solution to the basolateral chamber.

    • Add 0.4 mL of fresh Transport Buffer to the apical chamber.

  • Incubate the plate at 37°C on an orbital shaker (approx. 50-100 rpm) for 120 minutes.

4. Sample Collection and Analysis

  • At t=120 minutes, collect samples from both the apical and basolateral chambers of all wells.

  • Also, take a sample from the initial dosing solution (t=0) for each compound.

  • Analyze the concentration of this compound and control compounds in all samples using a validated LC-MS/MS method.

5. Data Calculation

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of permeation (amount of compound in the receiver chamber per time).

      • A is the surface area of the filter membrane (e.g., 0.33 cm² for a 24-well plate).

      • C₀ is the initial concentration of the compound in the donor chamber.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

References

Asarinin Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Asarinin Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing experiments involving this compound in animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the expected systemic toxicity of this compound in animal models?

A1: In silico predictions suggest that this compound has a low toxicity profile, with little to no concern for carcinogenicity, irritation, reproductive toxicity, or tumorigenicity.[1] Experimental data on the extract of Asarum sieboldii, the plant from which this compound is isolated, supports this. In an acute toxicity study in rats, the oral LD50 was found to be greater than 4,000 mg/kg for males and greater than 2,000 mg/kg for females. The dermal LD50 was greater than 10,000 mg/kg for both sexes.[2]

Q2: What are the known cytotoxic concentrations of this compound in cell culture?

A2: this compound has demonstrated selective cytotoxicity towards cancer cells. For instance, in human ovarian cancer cell lines A2780 and SKOV3, the IC50 values were 38.45 µM and 60.87 µM, respectively. In contrast, for immortalized normal ovarian surface epithelial cells, the IC50 was greater than 200 µM, indicating lower toxicity to non-cancerous cells.[3]

Q3: What are the primary mechanisms of action of this compound that could lead to off-target effects?

A3: this compound has been shown to induce apoptosis through the activation of caspase-3, -8, and -9.[3] It can also promote the accumulation of mitochondrial reactive oxygen species (ROS) and inhibit the STAT3 signaling pathway.[4] Additionally, this compound has been identified as an inhibitor of Src family kinases, which can affect mast cell activation and allergic responses. Researchers should be aware of these activities as they could influence experimental outcomes, particularly in studies related to cancer, inflammation, and immunology.

Q4: Are there any known effects of this compound on drug metabolism?

A4: While specific studies on this compound's impact on drug-metabolizing enzymes are not extensively detailed in the provided results, lignans as a class of compounds can interact with these pathways. The liver is a primary site for the metabolism of many xenobiotics. It is advisable to consider the potential for this compound to modulate cytochrome P450 enzymes, which could affect the metabolism of co-administered substances.

Q5: What are the general clinical signs of toxicity to watch for when administering lignans to animal models?

A5: While this compound is predicted to have low toxicity, general signs of toxicity in rodents can include changes in body weight, food and water consumption, altered behavior (e.g., lethargy, hyperactivity), changes in posture, and the appearance of fur. In cases of severe toxicity, which are not anticipated for this compound at typical research doses, more pronounced clinical signs may be observed.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected cell death in non-cancerous cell lines. This compound-induced apoptosis or ROS accumulation.- Perform a dose-response curve to determine the non-toxic concentration for your specific cell line.- Co-treat with a general caspase inhibitor (e.g., Z-VAD-FMK) or a ROS scavenger (e.g., N-acetylcysteine) to confirm the mechanism of cell death.
Altered inflammatory or immune response in animal models. Inhibition of STAT3 or Src family kinase signaling pathways by this compound.- Analyze key markers of the STAT3 and Src signaling pathways (e.g., phosphorylation status) in your experimental tissues.- Include appropriate control groups to differentiate between the intended effects of your experiment and the immunomodulatory effects of this compound.
Variability in experimental results between animals. Differences in individual animal metabolism and toxicokinetics of this compound.- Ensure consistent administration techniques and dosing schedules.- Monitor plasma and tissue levels of this compound if analytical methods are available to assess for pharmacokinetic variability.
Skin irritation at the site of dermal application. The extract of Asarum sieboldii has been shown to cause weak skin irritation.- Observe the application site for signs of erythema or edema.- Reduce the concentration of this compound in the topical formulation or consider a different vehicle.

Quantitative Toxicity Data

Table 1: Acute Toxicity of Asarum sieboldii Extract in Rats

Route of AdministrationSexLD50 (mg/kg)Observations
OralMale> 4,000No mortality or significant clinical signs.
OralFemale> 2,000No mortality or significant clinical signs.
DermalMale & Female> 10,000No mortality or significant clinical signs.
(Data from a study on the extract of Asarum sieboldii)

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCell TypeIC50 (µM)
A2780Human ovarian cancer38.45
SKOV3Human ovarian cancer60.87
IOSEImmortalized ovarian surface epithelial> 200
**

Experimental Protocols

Protocol 1: Acute Oral Toxicity Assessment in Rodents (Adapted from general guidelines)

  • Animal Model: Sprague-Dawley rats or Swiss albino mice, typically 6-8 weeks old.

  • Groups: A control group receiving the vehicle and at least three dose groups of this compound.

  • Dosing: Administer this compound orally via gavage. The volume should not exceed 10 ml/kg for rats or 20 ml/kg for mice.

  • Observation: Observe animals for clinical signs of toxicity and mortality continuously for the first 4 hours after dosing and then daily for 14 days.

  • Data Collection: Record body weight, food and water consumption, and any observed clinical signs.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

Protocol 2: Assessment of this compound-Induced Apoptosis in Cell Culture

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control.

  • Apoptosis Assay: Use an Annexin V/Propidium Iodide (PI) staining kit and analyze by flow cytometry to quantify early and late apoptotic cells.

  • Caspase Activity Assay: Measure the activity of caspase-3, -8, and -9 using commercially available colorimetric or fluorometric assay kits to confirm the involvement of the caspase cascade.

Visualizing this compound's Signaling Pathways and Experimental Workflows

Asarinin_Signaling_Pathways This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces STAT3 STAT3 This compound->STAT3 Inhibits Caspase8 Caspase-8 This compound->Caspase8 Activates Caspase9 Caspase-9 This compound->Caspase9 Activates Src Src Family Kinases This compound->Src Inhibits ROS ROS Accumulation Mitochondria->ROS pSTAT3 p-STAT3 (Inactive) Apoptosis_STAT Inhibition of Anti-Apoptotic Genes Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis_Casp Apoptosis Caspase3->Apoptosis_Casp pSrc p-Src (Inactive) MastCell Mast Cell Degranulation

Caption: Key signaling pathways modulated by this compound.

Toxicity_Assessment_Workflow start Start: this compound Administration (in vivo or in vitro) observe_clinical Observe for Clinical Signs (in vivo) start->observe_clinical measure_bw Measure Body Weight & Food/Water Intake (in vivo) start->measure_bw assess_cytotoxicity Assess Cytotoxicity (e.g., MTT, LDH) (in vitro) start->assess_cytotoxicity collect_samples Collect Blood/Tissues (in vivo) observe_clinical->collect_samples measure_bw->collect_samples mechanistic_studies Mechanistic Studies (e.g., Western Blot, PCR for Apoptosis/STAT3 markers) assess_cytotoxicity->mechanistic_studies analyze_biomarkers Analyze Biomarkers (e.g., ALT, AST, Creatinine) collect_samples->analyze_biomarkers histopathology Histopathological Examination collect_samples->histopathology end End: Toxicity Profile Evaluation analyze_biomarkers->end histopathology->end mechanistic_studies->end

Caption: General workflow for assessing this compound toxicity.

References

Asarinin Quality Control & Purity Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity analysis of Asarinin. It includes troubleshooting guides for common analytical challenges, frequently asked questions, detailed experimental protocols, and visual workflows to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound reference standards?

A1: Commercially available (-)-Asarinin reference standards typically have a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[1] Some suppliers may provide batches with purity greater than 99.00%. Always refer to the Certificate of Analysis (CoA) provided by the supplier for batch-specific purity information.

Q2: What are the common analytical techniques for determining the purity of this compound?

A2: The most common and robust analytical techniques for this compound purity assessment are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3][4]

Q3: How should this compound samples be stored to prevent degradation?

A3: this compound powder should be stored at -20°C for long-term stability, where it can be stable for at least four years. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is recommended to store solutions in single-use aliquots.

Q4: What are potential impurities or degradation products of this compound?

A4: A potential impurity is its epimer, sesamin. Epimerization can occur under acidic conditions. Forced degradation studies, which involve exposing this compound to stress conditions such as acid, base, oxidation, heat, and light, can help identify potential degradation products. These studies are crucial for developing stability-indicating analytical methods.

Q5: Can I use techniques other than chromatography for purity analysis?

A5: Yes, Quantitative NMR (qNMR) is a powerful technique for purity determination that is orthogonal to chromatography. It does not require a reference standard of the analyte for quantification and can provide a direct measure of purity. Differential Scanning Calorimetry (DSC) can also be used for purity assessment of high-purity substances.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

HPLC Analysis
Problem Potential Cause(s) Suggested Solution(s)
Peak Tailing 1. Column degradation (loss of stationary phase).2. Active sites on the column packing.3. Sample overload.4. Inappropriate mobile phase pH.1. Replace the column.2. Use a column with end-capping; add a small amount of a competing base to the mobile phase.3. Reduce the injection volume or sample concentration.4. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Poor Resolution Between this compound and Sesamin 1. Mobile phase composition is not optimal.2. Inefficient column.3. Flow rate is too high.1. Optimize the mobile phase, for example, by adjusting the acetonitrile/water ratio.2. Use a new, high-efficiency column.3. Reduce the flow rate to increase separation efficiency.
Inaccurate Quantification 1. Non-linear detector response.2. Instability of the sample or standard in the autosampler.3. Improper integration of peaks.4. Inaccurate standard preparation.1. Ensure you are working within the linear range of the detector; dilute samples if necessary.2. Use a cooled autosampler and minimize the time samples are left in the vial.3. Manually review and correct peak integration where necessary.4. Carefully prepare new standard solutions and verify their concentrations.
Ghost Peaks 1. Contaminants in the mobile phase or injection solvent.2. Carryover from a previous injection.1. Use high-purity HPLC-grade solvents and freshly prepared mobile phase.2. Implement a robust needle wash program in the autosampler method.
GC-MS Analysis
Problem Potential Cause(s) Suggested Solution(s)
No or Low Peak Intensity 1. Analyte degradation in the hot injector.2. Poor derivatization (if used).3. Adsorption in the liner or column.1. Use a lower injection port temperature.2. Optimize derivatization conditions (reagent, temperature, time).3. Use a deactivated liner and column.
Broad Peaks 1. Column contamination.2. Slow injection speed.3. Incorrect flow rate.1. Bake out the column or trim the first few centimeters.2. Use a faster injection speed.3. Optimize the carrier gas flow rate.

Experimental Protocols

HPLC Method for Purity Analysis

This protocol is a general guideline for the purity analysis of this compound. Method validation and optimization are recommended for specific applications.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: HYPERSIL BDS C18 (or equivalent), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Acetonitrile and water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 287 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in methanol or acetonitrile to prepare a stock solution (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the same solvent to a similar concentration as the primary standard.

3. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (solvent) to ensure no interfering peaks are present.

  • Inject the standard solutions to establish system suitability (e.g., retention time, peak area repeatability, and tailing factor) and to generate a calibration curve if quantification is required.

  • Inject the sample solutions.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total area of all peaks (area percent method) or by using a calibration curve established from the reference standard.

GC-MS Method for Lignan Profiling (adaptable for this compound)

This method is based on a protocol for lignan analysis and can be adapted for this compound.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: Apolar WCOT fused silica column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 285°C.

  • Temperature Program: Initial temperature 150°C, ramp to 320°C at 15°C/min.

  • MS Interface Temperature: 285°C.

  • Ionization Mode: Electron Impact (EI).

2. Sample Preparation:

  • Accurately weigh the this compound sample and dissolve it in a suitable solvent like methanol or dichloromethane.

  • An internal standard can be used for quantification.

  • Derivatization is generally not required for this compound with this method.

3. Procedure:

  • Inject the prepared sample into the GC-MS system.

  • Acquire data in full scan mode to identify this compound and any potential impurities based on their mass spectra.

  • For quantification, selected ion monitoring (SIM) mode can be used for higher sensitivity and specificity.

Quantitative NMR (qNMR) for Purity Determination

This protocol provides a general framework for qNMR analysis.

1. Instrumentation and Reagents:

  • NMR Spectrometer: 400 MHz or higher.

  • NMR Tubes: High-precision 5 mm tubes.

  • Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d6, CDCl3).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have at least one signal that is well-resolved from the analyte and solvent signals.

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) into a vial.

  • Accurately weigh a specific amount of the internal standard (e.g., 10 mg) into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 1 mL).

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a 1H NMR spectrum with parameters optimized for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal for this compound and a signal for the internal standard.

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Purity Analysis

G cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Standard Reference Standard Standard->Dissolution HPLC HPLC Analysis Dissolution->HPLC GCMS GC-MS Analysis Dissolution->GCMS qNMR qNMR Analysis Dissolution->qNMR Purity Purity Calculation HPLC->Purity Impurity Impurity Profiling HPLC->Impurity GCMS->Impurity qNMR->Purity G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes DNA DNA Dimer->DNA translocates to nucleus and binds This compound This compound This compound->pSTAT3 inhibits Transcription Gene Transcription (Proliferation, Anti-apoptosis) DNA->Transcription G cluster_neuron Trigeminal Neuron cluster_synapse Synaptic Cleft / Perivascular Space cluster_postsynaptic Postsynaptic Cell (e.g., Schwann Cell, Vascular Smooth Muscle) CGRP_release CGRP Release CGRP CGRP CGRP_release->CGRP CGRP_Receptor CGRP Receptor CGRP->CGRP_Receptor binds Signaling Downstream Signaling (cAMP, NO release) CGRP_Receptor->Signaling Pain Pain Sensation & Vasodilation Signaling->Pain This compound This compound This compound->CGRP_Receptor potential antagonist

References

Validation & Comparative

Validating STAT3 as a Direct Target of Asarinin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Asarinin's interaction with Signal Transducer and Activator of Transcription 3 (STAT3) against other known direct inhibitors. Experimental data and detailed protocols are presented to facilitate the validation of potential STAT3-targeting compounds.

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its constitutive activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. While various molecules are being investigated for their STAT3 inhibitory potential, rigorous validation of direct binding is crucial for advancing drug development. This guide focuses on this compound, a lignan found in certain plants, and compares its reported effects on the STAT3 signaling pathway with established direct STAT3 inhibitors.

This compound and the STAT3 Signaling Pathway: An Indirect Interaction

Recent studies have shown that this compound can inhibit the STAT3 signaling pathway, primarily by promoting the accumulation of mitochondrial reactive oxygen species (ROS)[1][2][3]. This increase in ROS leads to a downstream reduction in STAT3 activity. The pro-apoptotic effects of this compound have been demonstrated to be mediated through this pathway, as they can be reversed by the introduction of a STAT3 agonist[2][4]. However, to date, there is a lack of published quantitative data from direct binding assays, such as Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST), to conclusively validate this compound as a direct binder of the STAT3 protein. The current evidence points towards an indirect mechanism of STAT3 inhibition.

Comparative Analysis with Validated Direct STAT3 Inhibitors

In contrast to this compound, several small molecules have been extensively validated as direct inhibitors of STAT3. These compounds have been shown to physically interact with specific domains of the STAT3 protein, thereby blocking its function. The following table summarizes the quantitative data for some of these well-characterized inhibitors.

CompoundTarget DomainBinding Affinity (Kd)IC50Assay Method
BP-1-102 SH2 Domain504 nM6.8 µM (DNA binding)Surface Plasmon Resonance (SPR), Fluorescence Polarization
Stattic SH2 DomainNot Reported5.1 µM (Peptide binding)Fluorescence Polarization
C188-9 SH2 Domain4.7 nMNot ReportedNot Specified
S3I-201 SH2 DomainNot Reported86 µM (DNA binding)Not Specified
FLLL32 SH2 Domain & JAK2Not ReportedNot ReportedDesigned as a STAT3 inhibitor
inS3-54 DNA-Binding DomainNot Reported~20 µM (DNA binding)Electrophoretic Mobility Shift Assay (EMSA)

Experimental Protocols for Validation of Direct STAT3 Binding

To ascertain whether a compound directly binds to STAT3, a series of biophysical and biochemical assays are typically employed. Below are detailed protocols for key experiments.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (e.g., a small molecule inhibitor) and an analyte (e.g., STAT3 protein).

Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (Kd) of a compound's interaction with STAT3.

Methodology:

  • Immobilization: Covalently immobilize recombinant human STAT3 protein onto a sensor chip surface (e.g., CM5 chip) via amine coupling.

  • Binding Analysis: Inject serial dilutions of the test compound in a suitable running buffer over the sensor surface. A reference channel without immobilized STAT3 should be used for background subtraction.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to generate sensorgrams.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd) and the equilibrium dissociation constant (Kd = kd/ka).

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment. The principle is that a ligand-bound protein will have a different thermal stability compared to the unbound protein.

Objective: To demonstrate that the test compound binds to STAT3 in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble STAT3 at each temperature by Western blotting. A shift in the melting curve of STAT3 in the presence of the compound indicates direct binding.

Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique used to study molecular interactions. It is particularly useful for assessing the inhibition of protein-protein or protein-peptide interactions.

Objective: To quantify the ability of a compound to inhibit the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphotyrosine (pTyr) peptide.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing recombinant STAT3 protein, a fluorescently labeled pTyr peptide that binds to the STAT3 SH2 domain, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of the samples. The binding of the large STAT3 protein to the small fluorescent peptide results in a high polarization value.

  • IC50 Determination: If the test compound inhibits the interaction, it will displace the fluorescent peptide, leading to a decrease in polarization. The IC50 value can be calculated by plotting the polarization values against the inhibitor concentrations.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the STAT3 signaling pathway, a typical experimental workflow for target validation, and a logical comparison of direct versus indirect inhibition.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Phosphorylation STAT3 STAT3 pJAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Gene Target Gene Transcription Dimer->Gene Nucleus Nucleus

Caption: Canonical STAT3 signaling pathway.

Target_Validation_Workflow start Hypothesized STAT3 Inhibitor biochemical Biochemical Assays (SPR, FP) start->biochemical cellular Cellular Assays (CETSA, Western Blot) start->cellular direct Direct Binding Confirmed biochemical->direct Binding Detected indirect Indirect Inhibition biochemical->indirect No Binding cellular->direct Target Engagement cellular->indirect Pathway Inhibition (No Direct Binding) Comparison_Logic Inhibitor Test Compound Direct Direct STAT3 Inhibition Inhibitor->Direct This compound (Hypothesized) Indirect Indirect STAT3 Inhibition Inhibitor->Indirect This compound (Evidence-based) Binding Physical Interaction with STAT3 Direct->Binding Upstream Modulation of Upstream Regulators (e.g., ROS, Kinases) Indirect->Upstream

References

Asarinin Target Deconvolution: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the molecular targets of a bioactive compound is paramount for advancing preclinical and clinical development. This guide provides a comparative overview of target deconvolution studies for asarinin, a lignan found in various medicinal plants with demonstrated anti-inflammatory, anticancer, and neuroprotective properties. We present available quantitative data, detailed experimental protocols for key target identification methods, and visualizations of relevant signaling pathways and workflows to aid in the exploration of this compound's mechanism of action.

Unraveling this compound's Molecular Targets: A Comparative Analysis

This compound has been shown to modulate multiple signaling pathways critical in disease pathogenesis. Key among its putative targets are Signal Transducer and Activator of Transcription 3 (STAT3) and Src family kinases. This section provides a comparative analysis of this compound's activity against these targets, benchmarked against known inhibitors.

Data Presentation: this compound vs. Known Inhibitors
TargetCompoundIC50Assay Type
STAT3 This compound Not Reported-
Stattic5.1 µMCell-free STAT3 activation and nuclear translocation assay[3][4][5]
Src Kinase This compound Not Reported-
Saracatinib (AZD0530)2.7 nMCell-free Src kinase assay
Dasatinib<1 nMCell-free Src kinase assay

Experimental Protocols for this compound Target Deconvolution

Effective target deconvolution of natural products like this compound requires a multi-pronged approach, often combining affinity-based methods with cellular assays. Below are detailed methodologies for key experiments that can be adapted for this compound target identification.

Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)

This method aims to isolate and identify proteins from a cell lysate that physically interact with this compound.

Protocol:

  • Immobilization of this compound:

    • Synthesize an this compound derivative with a linker arm suitable for covalent coupling to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the this compound derivative with the beads according to the manufacturer's protocol to achieve immobilization.

    • Wash the beads extensively to remove any non-covalently bound ligand.

    • Block any remaining active sites on the beads to prevent non-specific protein binding.

  • Cell Lysate Preparation:

    • Culture relevant cells (e.g., cancer cell lines with activated STAT3 or Src signaling) to a high density.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the this compound-immobilized beads (and control beads without this compound) for several hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.

    • Concentrate and buffer-exchange the eluted proteins.

    • Perform in-solution or in-gel tryptic digestion of the proteins.

  • LC-MS/MS Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins using a protein database search algorithm. Proteins specifically enriched in the this compound-bead eluate compared to the control are considered potential binding partners.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to verify target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.

Protocol:

  • Cell Treatment:

    • Treat intact cells with this compound at various concentrations or with a vehicle control for a defined period.

  • Thermal Challenge:

    • Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection and Quantification:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific for the putative target proteins (e.g., STAT3, Src).

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.

Kinase Inhibition Assay

To quantitatively assess the inhibitory effect of this compound on Src family kinase activity, a cell-free enzymatic assay can be performed.

Protocol:

  • Reagents:

    • Recombinant active Src kinase.

    • A specific peptide substrate for Src kinase.

    • ATP.

    • This compound and a known Src inhibitor (e.g., Saracatinib) at various concentrations.

    • A detection reagent to measure kinase activity (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Set up kinase reactions containing the enzyme, substrate, ATP, and varying concentrations of the inhibitors in a suitable buffer.

    • Incubate the reactions at the optimal temperature for the enzyme.

    • Stop the reaction and measure the amount of product formed or ATP consumed using the detection reagent.

  • Data Analysis:

    • Plot the kinase activity as a function of the inhibitor concentration.

    • Calculate the IC50 value for this compound and the control inhibitor by fitting the data to a dose-response curve.

Visualizing this compound's Mechanism of Action

To conceptualize the potential mechanisms of this compound and the experimental approaches for its target deconvolution, the following diagrams are provided.

Asarinin_Target_Deconvolution_Workflow cluster_methods Target Deconvolution Methods Affinity_Chromatography Affinity Chromatography-MS Identified_Targets Potential Direct Targets (e.g., STAT3, Src) Affinity_Chromatography->Identified_Targets CETSA Cellular Thermal Shift Assay (CETSA) CETSA->Identified_Targets Proteomics Quantitative Proteomics Proteomics->Identified_Targets This compound This compound Cell_Lysate Cell Lysate / Intact Cells This compound->Cell_Lysate Cell_Lysate->Affinity_Chromatography Cell_Lysate->CETSA Cell_Lysate->Proteomics Downstream_Effects Downstream Pathway Modulation Identified_Targets->Downstream_Effects

Caption: Workflow for this compound Target Deconvolution.

Asarinin_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Cytokine_GF Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokine_GF->Receptor Src Src Receptor->Src Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis) This compound This compound This compound->Src Inhibition STAT3 STAT3 This compound->STAT3 Inhibition of Activation Src->STAT3 Phosphorylation STAT3->Gene_Expression Nuclear Translocation & Transcription

Caption: Putative Signaling Pathway Inhibition by this compound.

References

Efficacy of Asarinin Compared to Standard Chemotherapy in Ovarian Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of asarinin, a natural lignan, with standard chemotherapy agents used in the treatment of ovarian cancer. The comparison is based on available preclinical data, focusing on cytotoxic effects, mechanisms of action, and the signaling pathways involved. This information is intended for researchers, scientists, and professionals in drug development.

Comparative Efficacy: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and standard chemotherapy agents—cisplatin, paclitaxel, and doxorubicin—in two common human ovarian cancer cell lines: A2780 (cisplatin-sensitive) and SKOV3 (cisplatin-resistant). Lower IC50 values indicate higher cytotoxic potency.

Compound Cell Line IC50 (µM) Reference
This compound A278038.45[1]
SKOV360.87[1]
Cisplatin A2780~1 - 7 µM[2]
SKOV3~10 - 57 µM[2]
Paclitaxel A2780~1.23 µM[3]
SKOV3Varies
Doxorubicin A2780~0.12 µM
SKOV3~0.48 µM

Note: IC50 values for standard chemotherapies can vary significantly between studies due to differences in experimental conditions such as exposure time and assay methods.

Mechanism of Action and Signaling Pathways

This compound and standard chemotherapies induce cancer cell death through distinct and sometimes overlapping mechanisms.

This compound primarily induces apoptosis through intrinsic and extrinsic pathways. It has been shown to:

  • Activate initiator caspases-8 and -9, and the executioner caspase-3.

  • Inhibit the STAT3 signaling pathway, which is often implicated in cell proliferation and survival.

  • Promote the accumulation of mitochondrial reactive oxygen species (ROS).

Standard Chemotherapy Agents have well-established mechanisms of action:

  • Cisplatin: A platinum-based drug that forms DNA adducts, leading to DNA damage. This damage triggers a cellular response that can lead to apoptosis through the activation of the ERK/p53/PUMA signaling axis and both caspase-3-dependent and -independent pathways. Resistance can develop through activation of survival pathways like Akt/mTOR.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis. It can also induce apoptosis through the Raf-1 kinase or p53/p21 pathways at different concentrations. The Akt signaling pathway is also associated with paclitaxel resistance.

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to DNA damage and apoptosis. However, doxorubicin can also induce the activation of the HER3-PI3K-AKT survival pathway, contributing to chemoresistance in ovarian cancer cells.

Below are diagrams illustrating the key signaling pathways.

Asarinin_Signaling_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria STAT3 STAT3 Pathway This compound->STAT3 Inhibits Caspase8 Caspase-8 (Initiator) This compound->Caspase8 ROS ↑ ROS Mitochondria->ROS Caspase9 Caspase-9 (Initiator) ROS->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Proliferation Cell Proliferation & Survival STAT3->Proliferation Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptotic signaling pathway.

Standard_Chemo_Signaling_Pathway Chemo Standard Chemotherapy (Cisplatin, Doxorubicin) DNA_Damage DNA Damage Chemo->DNA_Damage Akt PI3K/Akt Pathway (Survival) Chemo->Akt Can Activate Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Paclitaxel->Akt Can Activate p53 p53 Activation DNA_Damage->p53 G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Bax Bax/PUMA p53->Bax Caspase_Cascade Caspase Cascade G2M_Arrest->Caspase_Cascade Activates Bax->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Chemoresistance Chemoresistance Akt->Chemoresistance

Generalized signaling pathways for standard chemotherapies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of this compound and standard chemotherapies.

3.1. Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate ovarian cancer cells (A2780, SKOV3) in 96-well plates at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound or standard chemotherapy agents for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

3.2. Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells and treat with the compounds of interest as described above.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

3.3. Caspase Activity Assay

This assay quantifies the activity of key apoptosis-mediating enzymes.

  • Cell Lysis: Treat cells with the test compounds, then lyse the cells to release intracellular contents.

  • Substrate Addition: Add a specific fluorogenic or chromogenic substrate for the caspase of interest (e.g., DEVD for caspase-3/7, IETD for caspase-8, LEHD for caspase-9) to the cell lysate.

  • Incubation: Incubate the mixture at 37°C to allow for enzymatic cleavage of the substrate.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a microplate reader.

  • Data Analysis: Quantify the caspase activity relative to an untreated control.

3.4. Western Blot Analysis of Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic signaling pathways.

  • Protein Extraction: Lyse treated and untreated cells and quantify the total protein concentration.

  • Gel Electrophoresis: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., cleaved caspase-3, Bax, Bcl-2, p-STAT3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Experimental_Workflow cluster_0 In Vitro Cell Culture cluster_1 Efficacy & Mechanism Analysis cluster_2 Data Output start Seed Ovarian Cancer Cells (A2780, SKOV3) treat Treat with this compound or Standard Chemotherapy start->treat mtt MTT Assay (Cytotoxicity, IC50) treat->mtt flow Annexin V / PI Staining (Apoptosis Detection) treat->flow caspase Caspase Activity Assay treat->caspase wb Western Blot (Protein Expression) treat->wb output1 Cell Viability (%) mtt->output1 output2 Apoptotic Cell (%) flow->output2 output3 Enzyme Activity caspase->output3 output4 Protein Levels wb->output4

Workflow for in vitro efficacy assessment.

Summary and Conclusion

Based on the available in vitro data, this compound demonstrates cytotoxic effects against both cisplatin-sensitive (A2780) and cisplatin-resistant (SKOV3) ovarian cancer cell lines, primarily by inducing apoptosis through the activation of caspases and inhibition of the pro-survival STAT3 pathway.

When compared to standard chemotherapy agents, this compound generally shows a lower potency (higher IC50 values). For instance, doxorubicin, cisplatin, and paclitaxel are effective at lower micromolar or even sub-micromolar concentrations in the A2780 cell line. However, the efficacy of these standard agents can be diminished in resistant cell lines like SKOV3.

The distinct mechanism of action of this compound, particularly its ability to target the STAT3 pathway, suggests that it could have potential as a complementary or alternative therapeutic agent, especially in the context of chemoresistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in ovarian cancer, both as a monotherapy and in combination with standard chemotherapeutic regimens.

References

A Comparative Guide to the Acid-Catalyzed Epimerization of Asarinin and Sesamin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various acidic conditions for the epimerization of the furofuran lignans, asarinin and sesamin. Understanding this stereochemical interconversion is crucial for researchers in natural product chemistry, pharmacology, and drug development, as the biological activities of these epimers can differ significantly. This document outlines detailed experimental protocols, presents quantitative data for performance comparison, and visualizes the underlying chemical processes.

Performance Comparison of Acid Catalysts

The efficiency of the epimerization of sesamin to this compound is highly dependent on the nature of the acid catalyst. Strong Brønsted acids have been shown to be particularly effective. The following tables summarize the performance of various acid catalysts based on reported experimental data.

Table 1: Comparison of Homogeneous and Heterogeneous Acid Catalysts

CatalystCatalyst TypeSolventTemperature (°C)Time (h)This compound Yield (%)Reference
Phosphotungstic Acid (HPW)Solid Brønsted AcidAnhydrous Ethanol781257.93[1][2]
Citric Acid/Hβ Zeolite (CTAH)Solid Brønsted AcidSesame Oil852.7~51.8 (mg/100g oil)[3][4]
Hydrochloric Acid (HCl)Homogeneous Brønsted AcidEthanolNot specifiedNot specified53.0[3]
Sulfuric Acid (H2SO4)Homogeneous Brønsted AcidAnhydrous Ethanol781Lower than HPW
Boron Trifluoride EtherateHomogeneous Lewis AcidDichloromethaneRoom Temp5 minEquilibrium MixtureN/A

Note: Direct comparison of yields can be challenging due to variations in experimental conditions across different studies.

Under acidic conditions, sesamin and this compound exist in a dynamic equilibrium. Studies have shown that this equilibrium favors this compound slightly, with a ratio of approximately 44.8:55.2 (sesamin:this compound) being established.

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of these procedures in a research setting.

Protocol 1: Epimerization using Phosphotungstic Acid (HPW)
  • Reaction Setup: In a 50 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known amount of sesamin in anhydrous ethanol to achieve the desired concentration (e.g., 0.2 wt%).

  • Catalyst Addition: Heat the solution to the target temperature (e.g., 78°C) in an oil bath. Once the temperature is stable, add the phosphotungstic acid catalyst (e.g., 8 wt% relative to sesamin).

  • Reaction Monitoring: Stir the mixture magnetically for the desired reaction time (e.g., 12 hours). The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by HPLC.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath to quench the reaction. The catalyst can be recovered by filtration. The solvent is then removed under reduced pressure to obtain the mixture of sesamin and this compound.

Protocol 2: Epimerization using Citric Acid loaded on Hβ Zeolite (CTAH)
  • Catalyst Preparation: Prepare the CTAH catalyst by impregnating Hβ zeolite with a citric acid solution. This involves soaking the zeolite in the solution, followed by drying and calcination.

  • Reaction Setup: In a suitable reaction vessel, add cold-pressed sesame oil containing sesamin.

  • Catalyst Addition: Add the prepared CTAH catalyst to the sesame oil (e.g., 1.6% w/w).

  • Reaction Conditions: Heat the mixture to the optimal temperature (e.g., 85°C) with stirring for the determined reaction time (e.g., 2.7 hours).

  • Product Isolation: After the reaction, cool the mixture and separate the solid catalyst by centrifugation or filtration. The resulting oil contains the mixture of sesamin and this compound.

Reaction Mechanism and Stereochemistry

The acid-catalyzed epimerization of sesamin and this compound proceeds through a proposed mechanism involving the protonation of one of the furan ring's oxygen atoms. This is followed by the opening of the furan ring to form a stabilized carbocation intermediate. The subsequent ring closure can occur from either face of the carbocation, leading to the formation of either the original epimer or its C-7' epimer, thus establishing an equilibrium between the two.

epimerization_mechanism cluster_sesamin Sesamin cluster_this compound This compound Sesamin Sesamin (exo, exo) Protonation Protonation (H+) Sesamin->Protonation + H+ Intermediate Oxocarbenium Ion Intermediate Protonation->Intermediate Ring Opening RingClosure Ring Closure Intermediate->RingClosure Recyclization This compound This compound (exo, endo) RingClosure->this compound This compound->Protonation + H+

Caption: Proposed mechanism for the acid-catalyzed epimerization of sesamin to this compound.

The stereochemical inversion at the C-7' position is the key transformation in this epimerization. The planarity of the carbocation intermediate allows for the nucleophilic attack of the hydroxyl group from either side, leading to the formation of both diastereomers.

Experimental Workflow Visualization

The general workflow for studying the acid-catalyzed epimerization of sesamin and this compound can be summarized in the following diagram.

experimental_workflow Start Start: Pure Sesamin or this compound Dissolution Dissolution in appropriate solvent (e.g., ethanol, sesame oil) Start->Dissolution CatalystAddition Addition of Acid Catalyst (e.g., HPW, CTAH, HCl) Dissolution->CatalystAddition Reaction Reaction under controlled conditions (Temperature, Time) CatalystAddition->Reaction Quenching Quenching of the reaction (e.g., cooling) Reaction->Quenching Analysis Analysis of the product mixture (e.g., HPLC, NMR) Quenching->Analysis Data Quantitative Data: - Sesamin:this compound Ratio - Yield of Epimer Analysis->Data End End Data->End

Caption: General experimental workflow for the acid-catalyzed epimerization of sesamin.

References

Asarinin's Reach: A Comparative Guide to its Cross-reactivity with Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring the therapeutic potential of asarinin, a lignan found in plants of the Asarum genus, understanding its molecular interactions is paramount. While primarily investigated for its anti-cancer and anti-inflammatory properties, the efficacy and potential side effects of this compound are intrinsically linked to its engagement with various intracellular signaling cascades. This guide provides a comparative analysis of this compound's cross-reactivity with several key signaling pathways, supported by experimental data and detailed protocols to aid in reproducible research.

Unveiling this compound's Molecular Interactions: A Tabular Comparison

This compound has been shown to modulate a range of signaling pathways, primarily inducing apoptosis in cancer cells while also exhibiting anti-inflammatory and immunomodulatory effects. The following table summarizes the quantitative effects of this compound across different signaling pathways, providing a snapshot of its multifaceted interactions.

Signaling PathwayCell TypeThis compound ConcentrationKey EffectQuantitative DataReference
Apoptosis (Caspase-dependent) A2780 (Ovarian Cancer)50 µMIncreased Apoptosis43% increase in Annexin V-positive cells
SKOV3 (Ovarian Cancer)100 µMIncreased Apoptosis48% increase in Annexin V-positive cells
A2780 & SKOV350-100 µMActivation of CaspasesDose-dependent decrease in pro-caspase-3, -8, and -9 levels
Src Family Kinases LAD2 (Mast Cell Line)10-50 µMInhibition of DegranulationSignificant suppression of antigen-induced degranulation
LAD2 (Mast Cell Line)10-50 µMInhibition of Src PhosphorylationPrevention of Src family kinase phosphorylation
STAT3 Signaling MC (Gastric Precancerous Lesion Cells)Not specifiedInhibition of STAT3 PathwayDownregulation of phospho-STAT3 (p-STAT3) protein expression
MC (Gastric Precancerous Lesion Cells)Not specifiedInduction of ApoptosisIncreased apoptosis, reversible by STAT3 agonists
Toll-like Receptor (TLR) Signaling Rat Dendritic Cells & SplenocytesNot specifiedInhibition of TLR4-MyD88 PathwaySuppression of LPS-induced MyD88 activation
Rat Dendritic Cells & SplenocytesNot specifiedReduction of Pro-inflammatory CytokinesInhibition of IL-6 and IL-12 secretion

Visualizing this compound's Signaling Network

To visually represent the complex interactions of this compound, the following diagrams illustrate its primary apoptotic pathway and its cross-reactivity with other key signaling cascades.

Asarinin_Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase8 Caspase-8 This compound->Caspase8 Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

This compound's primary apoptotic signaling pathway.

Asarinin_Crosstalk_Pathways cluster_inflammatory Inflammatory & Immune Response cluster_apoptosis Apoptosis Src Src Family Kinases Cytokines Pro-inflammatory Cytokines Src->Cytokines STAT3 STAT3 STAT3->Cytokines TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-kB MyD88->NFkB NFkB->Cytokines Caspases Caspases CellDeath Cell Death Caspases->CellDeath This compound This compound This compound->Src This compound->STAT3 This compound->TLR4 This compound->Caspases

Cross-reactivity of this compound with other signaling pathways.

Key Experimental Protocols

For researchers seeking to validate or build upon these findings, the following are detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., A2780, SKOV3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound as described for the cell viability assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Protein Expression and Phosphorylation
  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., pro-caspases, p-STAT3, p-Src) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used to quantify the protein levels relative to a loading control like β-actin or GAPDH.

This guide provides a foundational understanding of this compound's interactions with multiple signaling pathways. The presented data and protocols offer a valuable resource for researchers to further investigate the therapeutic applications and molecular mechanisms of this promising natural compound. As with any bioactive molecule, a thorough understanding of its cross-reactivity is crucial for the development of safe and effective therapies.

A Head-to-Head Comparison of Asarinin and Other Lignans: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the lignan Asarinin against other prominent lignans: Sesamin, Podophyllotoxin, and Matairesinol. This document summarizes their performance in key biological activities, supported by experimental data, and outlines the methodologies for the cited experiments.

Lignans are a class of polyphenolic compounds found in plants with a wide range of biological activities. Among them, this compound has garnered significant interest for its therapeutic potential. This guide offers a head-to-head comparison of this compound with its epimer Sesamin, the potent cytotoxic agent Podophyllotoxin, and the versatile Matairesinol, focusing on their anticancer, anti-inflammatory, and antiviral properties.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound and other lignans. Direct comparison of absolute values should be made with caution due to variations in experimental conditions across different studies.

Table 1: Comparative Cytotoxicity of Lignans Against Cancer Cell Lines
LignanCell LineAssayIC50 (µM)Reference
This compound MC cells (gastric precancerous)CCK8140[1]
A2780 (ovarian cancer)MTT38.45[2]
SKOV3 (ovarian cancer)MTT60.87[2]
MCF-7 (breast cancer)MTT67.25[3]
Sesamin MCF-7 (breast cancer)MTT98.57[3]
Podophyllotoxin A549 (lung carcinoma)MTT1.9
HSC-2 (oral squamous carcinoma)MTT0.04
K562 (myeloblastic leukemia)MTT0.034
Matairesinol Colon 26 (colon cancer)Not Specified9 µg/ml
PC-3 (prostate cancer)MTT>200 (at 72h)
PANC-1 (pancreatic cancer)MTT~80
MIA PaCa-2 (pancreatic cancer)MTT~80
Table 2: Comparative Anti-Inflammatory and Antiviral Activities
LignanActivityModel/AssayEC50/IC50 (µM)Key FindingsReference
This compound Antiviral (FMDV)Immunoperoxidase Monolayer AssayEC50: 15.11Potent inhibition of viral replication.
Antiviral (FMDV 3Dpol)FMDV Minigenome AssayIC50: 10.37Direct inhibition of viral RNA polymerase.
Anti-allergicMast Cell Degranulation-Inhibits mast cell activation by preventing phosphorylation of Src family kinases.
Sesamin Antiviral (FMDV)Immunoperoxidase Monolayer AssayEC50: 52.98Less potent than this compound in inhibiting viral replication.
Antiviral (FMDV 3Dpol)FMDV Minigenome AssayIC50: 74.89Weaker inhibition of viral RNA polymerase compared to this compound.
Anti-inflammatoryCarrageenan-induced paw edema-Reduced paw edema in rats.
Podophyllotoxin Antiviral (Murine CMV)Viral Replication Assay-Potent inhibition of viral replication at an early stage.
Matairesinol Anti-inflammatoryLPS-induced NO production in RAW 264.7 cells-Inhibited nitric oxide production.
Anti-inflammatorySepsis-mediated brain injury-Ameliorated neuroinflammation by repressing MAPK and NF-κB pathways.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1.5 x 10³ to 1 x 10⁵ cells per well, depending on the cell line's growth characteristics, and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the lignan (e.g., 1.56 to 200 µM for Matairesinol) for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated (e.g., DMSO) controls.

  • MTT Incubation: After the treatment period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells (e.g., 5.0 x 10⁴ cells/well in a 6-well plate) and treat with the desired concentrations of the lignan (e.g., 0.5, 1.0, and 2.0 µM of a Podophyllotoxin derivative) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess the acute anti-inflammatory activity of compounds.

  • Animal Groups: Divide animals (rats or mice) into control and treatment groups.

  • Compound Administration: Administer the test lignan orally or via another appropriate route at various doses (e.g., 100, 200, and 400 mg/kg for sesame oil/sesamin). A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: After a set time post-compound administration (e.g., 60 minutes), inject a 1% carrageenan solution into the subplantar region of the right hind paw of the animals.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Antiviral Activity: Immunoperoxidase Monolayer Assay (IPMA)

This assay is used to quantify viral infection in cell culture.

  • Cell Culture and Infection: Seed susceptible cells (e.g., BHK-21) in a 96-well plate. Infect the cells with the virus (e.g., FMDV) in the presence of varying concentrations of the lignan.

  • Incubation: Incubate the plates to allow for viral replication.

  • Immunostaining: Fix the cells and perform immunoperoxidase staining using a primary antibody specific to a viral antigen, followed by a peroxidase-conjugated secondary antibody and a substrate that produces a colored precipitate in infected cells.

  • Quantification: Count the number of infected cells (stained cells) under a microscope.

  • Data Analysis: Calculate the percentage of inhibition of viral infection and determine the EC50 value, the concentration of the compound that reduces viral infection by 50%.

Mechanism of Action: In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of microtubules from purified tubulin.

  • Tubulin Preparation: Use commercially available or purified tubulin.

  • Reaction Setup: In a multiwell plate, add tubulin solution to a buffer containing GTP. Add the test compound (e.g., Podophyllotoxin) at various concentrations. Include a positive control (e.g., paclitaxel for polymerization) and a negative control (e.g., colchicine for depolymerization).

  • Polymerization Monitoring: Monitor the change in optical density (turbidity) at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Analyze the effect of the compound on the rate and extent of tubulin polymerization.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these lignans are mediated through their interaction with various cellular signaling pathways.

This compound: Pro-apoptotic and Anti-inflammatory Pathways

This compound induces apoptosis in cancer cells by promoting the accumulation of mitochondrial reactive oxygen species (ROS) and inhibiting the STAT3 signaling pathway. It also exhibits anti-allergic effects by acting as a Src family kinase inhibitor, thereby suppressing mast cell activation.

Asarinin_Signaling This compound This compound Mitochondria Mitochondria This compound->Mitochondria STAT3 STAT3 This compound->STAT3 Inhibits SrcKinase Src Family Kinase This compound->SrcKinase Inhibits ROS ↑ ROS Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Apoptosis MastCellActivation Mast Cell Activation SrcKinase->MastCellActivation Sesamin_Signaling InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, IL-1β) IKK IKK InflammatoryStimuli->IKK Sesamin Sesamin Sesamin->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates & Promotes Degradation NFkB_IkBa NF-κB/IκBα (Inactive complex) IkBa->NFkB_IkBa NFkB NF-κB NFkB->NFkB_IkBa Nucleus Nucleus NFkB->Nucleus Translocation GeneExpression Pro-inflammatory Gene Expression NFkB->GeneExpression NFkB_IkBa->NFkB Release Podophyllotoxin_Signaling Podophyllotoxin Podophyllotoxin Tubulin Tubulin Dimers Podophyllotoxin->Tubulin Binds to Microtubules Microtubules Podophyllotoxin->Microtubules Inhibits Tubulin->Microtubules Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspases Caspase Activation Apoptosis->Caspases Matairesinol_Signaling Matairesinol Matairesinol MAPK_pathway MAPK Pathway Matairesinol->MAPK_pathway pERK p-ERK1/2 Matairesinol->pERK Inhibits pJNK_p38 p-JNK/p38 Matairesinol->pJNK_p38 Activates ERK ERK1/2 MAPK_pathway->ERK JNK_p38 JNK/p38 MAPK_pathway->JNK_p38 ERK->pERK NFkB_pathway NF-κB Pathway pERK->NFkB_pathway JNK_p38->pJNK_p38 Apoptosis ↑ Apoptosis pJNK_p38->Apoptosis NFkB_translocation NF-κB Nuclear Translocation NFkB_pathway->NFkB_translocation Inflammation ↓ Inflammation NFkB_translocation->Inflammation

References

Asarinin's Biological Battlefield: A Comparative Guide to its In Vitro and In Vivo Activities

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals are increasingly interested in the therapeutic potential of Asarinin, a naturally occurring lignan. This guide provides a comprehensive comparison of its in vitro and in vivo activities, focusing on its anticancer, anti-inflammatory, and neuroprotective effects. Experimental data is presented to objectively assess its performance and facilitate further research.

Anticancer Activity: Targeting Gastric Precancerous Lesions

A significant body of evidence points to this compound's potential in halting the progression of gastric precancerous lesions (GPL). Studies reveal a strong correlation between its effects in laboratory cell cultures and living organisms, primarily through the modulation of the STAT3 signaling pathway.

In Vitro vs. In Vivo Correlation:

ParameterIn Vitro Results (MC cells)In Vivo Results (GPL Animal Model)Correlation
Cell Proliferation Dose-dependent inhibition of MC cell proliferation.Significant reduction in the proliferation of gastric mucosal cells.High: In vitro cytotoxicity translates to anti-proliferative effects in vivo.
Apoptosis Induction of apoptosis in MC cells.Increased apoptosis observed in the gastric mucosa of treated animals.High: The ability to trigger programmed cell death is consistent across models.
p-STAT3 Expression Downregulation of phosphorylated STAT3.Markedly decreased expression of p-STAT3 in gastric tissues.High: The molecular mechanism of action is consistent.
Ki-67 Expression Not typically measured in vitro.Significant reduction in the proliferation marker Ki-67.Corroborative: In vivo anti-proliferative effect is confirmed by a standard biomarker.

Experimental Protocols:

A detailed methodology for the key experiments that form the basis of the anticancer activity data is provided below.

  • Cell Viability (CCK-8 Assay): Human gastric epithelial cells (MC) undergoing malignant transformation were seeded in 96-well plates. After attachment, cells were treated with varying concentrations of this compound for 24, 48, and 72 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells. The absorbance was measured at 450 nm using a microplate reader.

  • Western Blotting for p-STAT3: Gastric mucosal tissues from the animal models were homogenized and lysed. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. After incubation with a secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) kit.

  • Immunohistochemistry for Ki-67: Paraffin-embedded gastric tissue sections were deparaffinized and rehydrated. Antigen retrieval was performed using a citrate buffer. The sections were then incubated with a primary antibody against the proliferation marker Ki-67. Following incubation with a secondary antibody and a detection system, the sections were counterstained with hematoxylin. The percentage of Ki-67-positive cells was determined by microscopic analysis.

Signaling Pathway:

The anticancer activity of this compound in gastric precancerous lesions is primarily mediated through the inhibition of the STAT3 signaling pathway.

This compound Anticancer Signaling Pathway This compound This compound ROS Mitochondrial ROS Accumulation This compound->ROS promotes STAT3 STAT3 Phosphorylation (p-STAT3) ROS->STAT3 inhibits Proliferation Cell Proliferation (Ki-67) STAT3->Proliferation promotes Apoptosis Apoptosis STAT3->Apoptosis inhibits GPL Gastric Precancerous Lesions Proliferation->GPL leads to Apoptosis->GPL reverses

This compound's Anticancer Mechanism of Action

Anti-Inflammatory and Neuroprotective Activities

While research into the anti-inflammatory and neuroprotective effects of this compound is less extensive than its anticancer properties, preliminary studies suggest a promising therapeutic potential. However, a clear in vitro to in vivo correlation is yet to be firmly established due to the limited availability of comprehensive studies. Further research is required to elucidate the mechanisms of action and to provide robust quantitative data for a direct comparison.

Future Directions:

To fully understand the therapeutic potential of this compound, future research should focus on:

  • Conducting comprehensive in vivo studies to quantify the anti-inflammatory and neuroprotective effects of this compound.

  • Elucidating the specific molecular targets and signaling pathways involved in its anti-inflammatory and neuroprotective activities.

  • Performing pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods for different therapeutic applications.

By addressing these research gaps, the scientific community can pave the way for the development of this compound-based therapies for a range of diseases.

Asarinin vs. Sesamin: A Comparative Analysis of Their Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two lignans, asarinin and its stereoisomer sesamin, on gene expression. The information presented is collated from experimental data to assist researchers in understanding the distinct molecular impacts of these compounds.

Introduction to this compound and Sesamin

This compound and sesamin are naturally occurring lignans found in sesame seeds and other plant sources. They are stereoisomers, specifically epimers, differing in their spatial arrangement.[1] While structurally similar, this subtle difference in stereochemistry leads to notable variations in their biological activities, particularly in the modulation of gene expression. This compound is often found in literature under the name episesamin.

Comparative Effects on Gene Expression

Studies directly comparing this compound (episesamin) and sesamin have revealed significant differences in their potency and the magnitude of their effects on gene expression, particularly in the context of lipid metabolism.

Hepatic Gene Expression in Rats

Research conducted on rats fed diets supplemented with either this compound or sesamin has consistently demonstrated that this compound exerts a more potent effect on the expression of genes involved in fatty acid oxidation.

In a comparative study, male Sprague-Dawley rats were fed a diet containing 0.2% sesamin or episesamin for 15 days. The results showed that both lignans increased the expression of genes related to fatty acid oxidation. However, the increases were significantly more pronounced with episesamin (this compound). For instance, episesamin led to a 1.5- to 14-fold increase in the expression of various fatty acid oxidation enzymes, whereas sesamin produced a more modest 1.3- to 2.8-fold increase.[2]

Another study using a DNA microarray analysis on rats fed diets with sesamin, episesamin, or sesamolin confirmed these findings. Compared to a lignan-free diet, episesamin caused a 1.5-fold change in the expression of 526 genes and a 2-fold change in 152 genes. In contrast, sesamin induced a 1.5-fold change in 128 genes and a 2-fold change in 40 genes, highlighting the broader and more significant impact of episesamin on the transcriptome.[3] The greater effect of episesamin and sesamolin on gene expression changes compared to sesamin was also noted in relation to hepatic lipogenesis, cholesterogenesis, and glucose metabolism.[3]

Table 1: Comparative Effects of this compound (Episesamin) and Sesamin on Hepatic Gene Expression in Rats

Gene CategoryThis compound (Episesamin) EffectSesamin EffectReference
Fatty Acid Oxidation Enzymes 1.5- to 14-fold increase1.3- to 2.8-fold increase[2]
Number of Genes with >1.5-fold Change 526128
Number of Genes with >2-fold Change 15240
Hepatic Lipogenic Enzymes Lowered activity and gene expression to one-half of controlLowered activity and gene expression to one-half of control

Signaling Pathways

This compound and sesamin appear to exert their effects on gene expression through distinct signaling pathways.

This compound and the STAT3 Signaling Pathway

Recent studies have elucidated that this compound's mechanism of action involves the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This compound has been shown to induce the accumulation of mitochondrial reactive oxygen species (ROS), which in turn inhibits the STAT3 pathway. This inhibition leads to downstream effects on gene expression related to apoptosis and cell proliferation.

Sesamin and the NF-κB Signaling Pathway

Sesamin, on the other hand, has been extensively shown to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. It inhibits the activation of NF-κB induced by various inflammatory stimuli. The mechanism involves the suppression of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action of sesamin leads to the downregulation of NF-κB target genes involved in inflammation, cell survival, and proliferation.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for the comparative analysis of this compound and sesamin on gene expression in rat liver.

Animal Study Protocol
  • Animal Model: Male Sprague-Dawley rats are used.

  • Acclimatization: Animals are acclimatized for one week prior to the experiment.

  • Dietary Groups:

    • Control Group: Fed a lignan-free diet.

    • Sesamin Group: Fed a diet supplemented with 0.2% sesamin.

    • This compound (Episesamin) Group: Fed a diet supplemented with 0.2% episesamin.

  • Experimental Duration: The specialized diets are provided for 15 days.

  • Sample Collection: At the end of the experimental period, rats are euthanized, and liver tissues are collected and immediately frozen in liquid nitrogen for subsequent analysis.

Gene Expression Analysis (DNA Microarray)
  • RNA Extraction: Total RNA is extracted from the frozen liver tissues using a suitable RNA isolation kit. The quality and integrity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.

  • cRNA Preparation: Double-stranded cDNA is synthesized from the total RNA. Biotin-labeled cRNA is then synthesized from the cDNA template using an in vitro transcription reaction.

  • Hybridization: The labeled cRNA is fragmented and hybridized to a rat genome DNA microarray chip.

  • Washing and Staining: The microarray chips are washed to remove non-specifically bound cRNA and then stained with a fluorescently labeled streptavidin conjugate.

  • Scanning and Data Acquisition: The microarray chips are scanned using a confocal laser scanner to detect the fluorescent signals. The signal intensities are quantified and normalized.

  • Data Analysis: The normalized gene expression data is analyzed to identify differentially expressed genes between the different dietary groups. A fold-change and p-value cutoff are used to determine statistical significance.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the distinct signaling pathways modulated by this compound and sesamin.

Asarinin_STAT3_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria ROS ROS Mitochondria->ROS  Induces STAT3_p p-STAT3 (Active) ROS->STAT3_p  Inhibits Nucleus Nucleus STAT3_p->Nucleus Translocation STAT3 STAT3 STAT3->STAT3_p Phosphorylation Gene_Expression Altered Gene Expression (e.g., Apoptosis, Proliferation) Nucleus->Gene_Expression Regulates Sesamin_NFkB_Pathway Sesamin Sesamin IKK IKK Sesamin->IKK  Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates IkBa_p p-IκBα IKK->IkBa_p Phosphorylates IkBa IκBα IkBa_p->IkBa Degradation NFkB_IkBa NF-κB-IκBα Complex IkBa->NFkB_IkBa NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Release Gene_Expression Altered Gene Expression (e.g., Inflammation, Survival) Nucleus->Gene_Expression Regulates

References

Comparative analysis of Asarinin from different plant sources

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Asarinin from Diverse Botanical Origins

This compound, a furofuran lignan, has garnered significant attention within the scientific community for its diverse pharmacological properties, including anti-inflammatory, antioxidant, cytotoxic, and antiviral activities. This naturally occurring compound is found in a variety of plant species, with its concentration and potential therapeutic efficacy varying depending on the source. This guide provides a comparative analysis of this compound from different plant sources, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.

Plant Sources of this compound

This compound has been isolated from a range of plant species across different families. The primary sources identified in the literature include:

  • Asarum species: Various species of the Asarum genus, commonly known as wild ginger, are prominent sources of this compound. These include Asarum sieboldii, Asarum heterotropoides, and Asarum californica.[1][2][3][4] The roots and rhizomes of these plants are particularly rich in this lignan.[3]

  • Zanthoxylum alatum: This shrub, belonging to the Rutaceae family, is another notable source from which racemic this compound has been isolated.

  • Horsfieldia spicata: A member of the Myristicaceae family, the leaves of this plant have been found to contain this compound.

  • Sesamum indicum (Sesame): this compound is present in sesame oil, where it often co-occurs with its stereoisomer, sesamin.

  • Magnoliae flos (Magnolia flower): This has also been identified as a plant source of this compound.

  • Aristolochia galeata and Lindera praecox: These plants have also been reported to contain this compound.

Quantitative Analysis of this compound Content

The concentration of this compound can vary significantly between different plant species and even within different parts of the same plant. The following table summarizes the reported quantities of this compound in various plant sources.

Plant SourcePlant PartThis compound ContentReference
Asarum californicaRoot Extract4.7 ± 0.4 %
Asarum sieboldiiRoots and Rhizomes1.268–2.591 mg/g
Asarum heterotropoides var. mandshuricumRoots and Rhizomes~0.1-0.2%

Note: Data is limited and may not be representative of all growth conditions and extraction methods.

Experimental Protocols

The extraction, isolation, and quantification of this compound involve a series of standard phytochemical techniques. Below are detailed methodologies based on published research.

Extraction of this compound

a) Microwave-Assisted Steam Distillation followed by Solvent Extraction (MSDE) from Asarum heterotropoides

  • Plant Material: Dried and powdered roots and rhizomes of Asarum heterotropoides.

  • Procedure:

    • Moisten the plant powder.

    • Subject the moistened powder to microwave-assisted steam distillation to extract the essential oil. This process also partially dries the plant residue.

    • The remaining plant residue is then subjected to solvent extraction for the isolation of this compound. This method is reported to be efficient and can reduce the loss of the target compound.

b) Maceration and Fractionation from Horsfieldia spicata

  • Plant Material: Dried leaves of Horsfieldia spicata.

  • Procedure:

    • Macerate 1.5 kg of dried leaves with 15 L of methanol at room temperature three times (24 hours each).

    • Evaporate the combined methanol extracts to obtain a crude methanol extract.

    • Fractionate the methanol extract with n-hexane, ethyl acetate, and butanol.

    • The ethyl acetate fraction, which contains this compound, is then subjected to further purification.

Isolation and Purification of this compound

Column Chromatography

  • Stationary Phase: Silica gel 60 (0.2-0.5 mm).

  • Mobile Phase: A gradient of n-hexane/ethyl acetate/methanol, with a 5% stepwise increase in polarity.

  • Procedure:

    • The ethyl acetate fraction is loaded onto the silica gel column.

    • The column is eluted with the gradient mobile phase.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing this compound are combined, and the solvent is evaporated to yield the purified compound, which may appear as white needle-like crystals.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC)

  • Column: ODS X'Terra® analytical column or equivalent C18 column.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) or methanol and water.

  • Flow Rate: Typically 0.4 to 1 mL/min.

  • Detection: UV/Vis detection at 280 nm or 288 nm.

  • Quantification: The concentration of this compound in a sample is determined by comparing the peak area to that of a standard curve prepared from a known concentration of pure this compound.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

  • Column: KINETEX core-shell C18 column.

  • Mobile Phase: A gradient of aqueous ammonium acetate with 0.1% formic acid and acetonitrile.

  • Ionization: Electrospray ionization (ESI).

  • Detection: Multiple reaction monitoring (MRM) mode on a triple-quadrupole mass spectrometer. This method offers high sensitivity and selectivity for pharmacokinetic studies.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, which are areas of active research.

Anticancer Activity

This compound has demonstrated cytotoxic effects against human ovarian cancer cells (A2780 and SKOV3). It induces apoptosis through the activation of caspases-3, -8, and -9.

apoptosis_pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces stress Caspase8 Pro-caspase-8 This compound->Caspase8 Activates Caspase9 Pro-caspase-9 Mitochondria->Caspase9 Activates Caspase9_active Caspase-9 Caspase9->Caspase9_active Caspase3 Pro-caspase-3 Caspase9_active->Caspase3 Cleaves Caspase8_active Caspase-8 Caspase8->Caspase8_active Caspase8_active->Caspase3 Cleaves Caspase3_active Caspase-3 Caspase3->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Executes

This compound-induced apoptotic pathway in cancer cells.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against Foot-and-Mouth Disease Virus (FMDV). It is proposed to act by inhibiting the viral RNA-dependent RNA polymerase (3Dpol), a crucial enzyme for viral replication. The inhibitory concentration (IC50) of (-)-Asarinin against 3Dpol was found to be 10.37 ± 1.01 µM.

antiviral_mechanism This compound This compound This compound->Inhibition FMDV_3Dpol FMDV RNA-dependent RNA Polymerase (3Dpol) Viral_Replication Viral RNA Replication FMDV_3Dpol->Viral_Replication Catalyzes Inhibition->FMDV_3Dpol Inhibits

Inhibition of FMDV replication by this compound.

Other Activities
  • Anti-inflammatory and Antioxidant Properties: this compound functions through various biochemical pathways, often exhibiting antioxidant and anti-inflammatory effects by modulating key signaling pathways and inhibiting the formation of free radicals.

  • Enzyme Inhibition: It is a noncompetitive inhibitor of Δ5-desaturase, an enzyme involved in polyunsaturated fatty acid biosynthesis.

Experimental Workflow Overview

The general workflow for the comparative analysis of this compound from different plant sources is depicted below.

experimental_workflow Plant_Sources Plant Sources (Asarum sp., Zanthoxylum alatum, etc.) Extraction Extraction (Maceration, MSDE) Plant_Sources->Extraction Fractionation Fractionation & Purification (Column Chromatography) Extraction->Fractionation Pure_this compound Pure this compound Fractionation->Pure_this compound Quantification Quantification (HPLC, UPLC-MS/MS) Pure_this compound->Quantification Bioactivity Biological Activity Assays (Anticancer, Antiviral, etc.) Pure_this compound->Bioactivity Analysis Comparative Analysis Quantification->Analysis Bioactivity->Analysis

General workflow for this compound analysis.

Conclusion

This compound is a promising bioactive compound found in a variety of plant sources, with Asarum species being particularly notable. The yield of this compound can differ based on the plant source and the extraction method employed. While there is significant research on its biological activities, particularly its anticancer and emerging antiviral properties, further comparative studies are needed to determine if the botanical origin of this compound influences its therapeutic efficacy. The detailed protocols and data presented here provide a foundation for researchers to undertake such comparative analyses and to further explore the therapeutic potential of this versatile lignan.

References

Safety Operating Guide

Safe Disposal of Asarinin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Asarinin, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety protocols and data from available Safety Data Sheets (SDS) to ensure the safe handling and management of this compound waste.

This compound: Chemical and Physical Properties

A clear understanding of a substance's properties is fundamental to its safe handling and disposal. The key quantitative data for this compound are summarized below.

PropertyValue
Molecular Formula C₂₀H₁₈O₆
Molecular Weight 354.4 g/mol
Appearance White needle-like crystals or solid powder
Melting Point 120-122 °C
Solubility DMF: 20 mg/mlDMSO: 10 mg/mlWater: Practically insoluble
Storage Temperature Store at -20°C for long-term stability (≥ 4 years)

Note: Data compiled from multiple sources.[1][2][3][4]

Hazard Identification and Safety Precautions

Safety Data Sheets for this compound present conflicting hazard information. One source classifies it as harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant.[3] Other sources classify it as a non-hazardous substance. To ensure the highest safety standard, it is imperative to treat this compound as a hazardous chemical .

Standard Handling Precautions:

  • Engineering Controls: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles with side shields or a face shield.

    • A laboratory coat.

    • Use a suitable respirator if dust formation is unavoidable.

This compound Disposal Protocol

The proper disposal of this compound requires careful segregation of waste streams to ensure compliance with institutional and regulatory standards. This protocol provides a step-by-step guide for managing solid and liquid waste containing this compound.

Step 1: Personal Protective Equipment (PPE) Confirmation Before beginning any disposal procedures, ensure you are wearing the complete set of PPE as described above (gloves, safety goggles, lab coat).

Step 2: Waste Segregation and Collection Proper segregation is critical for safe and compliant chemical waste disposal.

  • Solid Waste:

    • Collect all dry, solid this compound waste, including residual powder, contaminated weighing paper, and used pipette tips, in a dedicated solid waste container.

    • This container must be made of a compatible material (e.g., a high-density polyethylene pail) and have a secure, sealable lid.

    • Designate this container for non-halogenated solid organic waste .

  • Liquid Waste:

    • Solutions in Organic Solvents (e.g., DMSO, DMF): Collect all liquid waste containing this compound dissolved in organic solvents in a separate, clearly labeled container for non-halogenated liquid organic waste .

    • Aqueous Solutions: Although this compound is practically insoluble in water, any aqueous mixtures or contaminated rinsing solutions should be collected in a container designated for aqueous organic waste . Do not pour any this compound-containing solutions down the drain.

    • Ensure all liquid waste containers are sealed with a secure cap to prevent spills and evaporation.

Step 3: Waste Container Labeling Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Affix a "Hazardous Waste" label to each waste container (solid and liquid).

  • Clearly write the full chemical name, "this compound," and list any other chemical constituents (e.g., "Dimethyl Sulfoxide").

  • Provide an estimated concentration and total quantity of the waste.

  • Record the date when the waste was first added to the container.

Step 4: Storage of Waste Store all hazardous waste in a designated, secure satellite accumulation area until it is collected for final disposal.

  • Keep waste containers tightly sealed except when adding waste.

  • Store containers away from incompatible materials, such as strong acids, alkalis, and strong oxidizing agents.

  • Ensure the storage area is well-ventilated and has secondary containment to manage potential spills.

Step 5: Final Disposal The final disposal of chemical waste must be handled by trained professionals.

  • Arrange for the collection and disposal of the labeled waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Never attempt to dispose of chemical waste through standard municipal trash or sewer systems.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Asarinin_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_collection Collection & Labeling cluster_final Final Steps start Begin this compound Disposal Process ppe Wear Required PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Collect in Container for: Non-Halogenated Solid Organic Waste identify_waste->solid_waste Solid (Powder, Contaminated Items) liquid_waste_organic Collect in Container for: Non-Halogenated Liquid Organic Waste identify_waste->liquid_waste_organic Liquid (in Organic Solvent) liquid_waste_aqueous Collect in Container for: Aqueous Organic Waste identify_waste->liquid_waste_aqueous Liquid (Aqueous Mixture) label_container Label Container: 'Hazardous Waste - this compound' + Contents, Date solid_waste->label_container liquid_waste_organic->label_container liquid_waste_aqueous->label_container storage Store in Designated Satellite Accumulation Area label_container->storage disposal Arrange Pickup via EHS or Licensed Contractor storage->disposal

Caption: this compound Waste Disposal Decision Workflow.

References

Personal protective equipment for handling Asarinin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Asarinin

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling this compound in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel.

This compound Hazard Profile

This compound is a lignan compound found in various plants.[1][2] Safety data sheets (SDS) present conflicting hazard information. One source classifies it as not a hazardous substance[3], while another identifies it as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[4][5] Potential health effects include irritation of the eyes, skin, and respiratory tract upon inhalation or absorption. Given these discrepancies, it is imperative to handle this compound with a high degree of caution, adhering to the more stringent safety protocols outlined below.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential for the safe handling of this compound. The following table summarizes the required PPE. A site-specific risk assessment should be conducted to determine if additional protection is necessary.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Preparation and Weighing (Solid) Safety goggles with side-shieldsChemical-resistant gloves (e.g., Nitrile)Lab coat or impervious clothingRequired if dust may be generated. Use a full-face particle respirator (e.g., N99/P2) in areas with local exhaust ventilation.
Handling of Solutions Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Lab coat or impervious clothingNot required with proper engineering controls (e.g., fume hood).
Spill Cleanup Face shield over chemical splash gogglesHeavy-duty, chemical-resistant glovesChemical-resistant coveralls or apron over lab coatFull-face supplied air respirator or a full-face particle respirator, depending on the spill size and ventilation.
Waste Disposal Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Lab coat or impervious clothingNot typically required if handling sealed waste containers.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational procedures is mandatory for minimizing exposure risk.

Engineering Controls and Preparation
  • Ventilation: All work with this compound must be conducted in a well-ventilated area with appropriate exhaust ventilation, such as a chemical fume hood.

  • Emergency Equipment: Ensure a safety shower and an accessible eye wash station are located nearby before beginning any work.

  • Pre-planning: Review the Safety Data Sheet (SDS) before use. Do not eat, drink, or smoke in the handling area.

Handling Protocol
  • Don PPE: Put on all required PPE as specified in the table above.

  • Avoid Contamination: Avoid contact with eyes and skin and prevent the formation of dust and aerosols.

  • Weighing: If handling the solid form, weigh it out carefully within a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.

  • Post-Handling: Wash hands thoroughly with soap and water after handling is complete.

Emergency First Aid Measures

In case of exposure, follow these first aid guidelines immediately:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Consult a physician.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician immediately.

Disposal Plan

All this compound waste and contaminated materials must be treated as hazardous waste and disposed of according to institutional and local environmental regulations.

Waste Collection
  • Segregation: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, pipette tips, wipes), in a designated hazardous waste container.

  • Container: The waste container must be in good condition, compatible with the chemical waste, and kept tightly sealed except when adding waste.

Labeling and Storage
  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and list all constituents, including solvents.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials.

Final Disposal
  • Spill Residue: For spills, absorb the material with an inert, liquid-binding material like diatomite or universal binders. Decontaminate the surface with alcohol. Collect all cleanup materials in the hazardous waste container.

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any this compound waste down the drain.

This compound Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

This compound Handling and Disposal Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_decon 3. Decontamination & Waste Segregation cluster_disposal 4. Disposal cluster_emergency Emergency Protocol prep1 Review SDS prep2 Verify Engineering Controls (Fume Hood, Eyewash) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handling1 Weighing / Solution Prep (Inside Fume Hood) prep3->handling1 handling2 Perform Experiment handling1->handling2 decon1 Segregate Contaminated PPE & Labware into Waste Container handling2->decon1 emergency_node Exposure / Spill Event handling2->emergency_node decon2 Clean Work Area decon1->decon2 disp1 Seal & Label Hazardous Waste Container decon2->disp1 disp2 Store in Satellite Accumulation Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 first_aid Follow First Aid Procedures emergency_node->first_aid spill_clean Follow Spill Cleanup Protocol emergency_node->spill_clean

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.